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  • Product: 2-Methoxy-3-(methylthio)propanoic acid
  • CAS: 1374320-98-5

Core Science & Biosynthesis

Foundational

Chemical properties of 2-Methoxy-3-(methylthio)propanoic acid

An In-Depth Technical Guide to 2-Methoxy-3-(methylthio)propanoic Acid Executive Summary 2-Methoxy-3-(methylthio)propanoic acid is a functionalized carboxylic acid characterized by a propanoic acid backbone substituted wi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methoxy-3-(methylthio)propanoic Acid

Executive Summary

2-Methoxy-3-(methylthio)propanoic acid is a functionalized carboxylic acid characterized by a propanoic acid backbone substituted with a methoxy group at the


-position (C2) and a methylthio group at the 

-position (C3). Chemically, it represents the

-methyl ether derivative of 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) analogs, though specifically with a propyl backbone, making it a direct structural congener of the amino acid S-methylcysteine (where the amino group is replaced by a methoxy group).

This compound serves as a critical intermediate in the synthesis of agrochemicals (specifically pesticidal compositions) and possesses unique reactivity profiles due to the interplay between its soft nucleophilic sulfur center and the electron-withdrawing


-methoxy carboxylic acid moiety. Its physicochemical properties make it a valuable building block for introducing thioether functionalities into more complex organic scaffolds while modulating lipophilicity through etherification.

Physicochemical Profile

The molecule combines a polar carboxylic acid head group with a lipophilic thioether tail, modulated by the ether oxygen.

Table 1: Chemical Identity & Physical Properties

PropertyData
IUPAC Name 2-Methoxy-3-(methylsulfanyl)propanoic acid
CAS Number Not widely listed as commodity; found in patent literature (e.g., WO2013162716)
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 150.19 g/mol
SMILES CSCC(OC)C(=O)O
Physical State Viscous colorless oil or low-melting solid (Experimental)
Solubility Soluble in polar organic solvents (DMF, DMSO, Methanol, Ethyl Acetate); Soluble in aqueous base (

)
Acidity (pKa) ~3.4 – 3.6 (Predicted;

-methoxy group enhances acidity relative to propionic acid pKa 4.[1][2][3][4][5]87)
LogP ~0.5 – 0.9 (Predicted)

Structural Insight: The


-methoxy group exerts an inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion more effectively than a simple alkyl chain. This makes 2-methoxy-3-(methylthio)propanoic acid significantly more acidic than unsubstituted propanoic acid. Meanwhile, the 

-methylthio group acts as a "soft" donor, capable of participating in neighboring group participation (NGP) during specific activation events.

Synthetic Methodologies

The synthesis of 2-Methoxy-3-(methylthio)propanoic acid typically follows a Williamson Ether Synthesis strategy, starting from the corresponding


-hydroxy acid.
Core Synthetic Pathway
  • Precursor Formation: Nucleophilic substitution of 3-chloro-2-hydroxypropanoic acid with sodium methanethiolate (

    
    ) yields 2-hydroxy-3-(methylthio)propanoic acid .
    
  • O-Methylation: The hydroxyl group is selectively methylated using a strong base (Sodium Hydride) and a methylating agent (Iodomethane) in a polar aprotic solvent (DMF).

Synthesis cluster_0 Step 1: Thioether Formation cluster_1 Step 2: O-Methylation A 3-Chloro-2-hydroxy- propanoic acid C 2-Hydroxy-3-(methylthio)- propanoic acid (Intermediate) A->C Nucleophilic Subst. Reflux, MeOH B NaSMe (Sodium Methanethiolate) B->C F 2-Methoxy-3-(methylthio)- propanoic acid (Final Product) C->F Williamson Ether Synth. D NaH (2.4 eq) DMF, 0°C D->F E MeI (Methyl Iodide) E->F

Figure 1: Two-step synthetic pathway from chlorohydrin precursors to the target methoxy-thioether acid.

Chemical Reactivity & Functional Transformations[7]

Researchers utilizing this compound must account for the dual reactivity of the thioether and the carboxylic acid .

A. Oxidation of the Sulfur Center

The sulfide sulfur is highly susceptible to oxidation.

  • Sulfoxide (

    
    ):  formed using mild oxidants like Sodium Periodate (
    
    
    
    ) or stoichiometric
    
    
    at low temperatures.
  • Sulfone (

    
    ):  formed using strong oxidants like 
    
    
    
    -CPBA or excess
    
    
    with catalytic tungstate.
  • Note: Oxidation increases polarity and removes the nucleophilic character of the sulfur, which is often a desired metabolic stabilization step in drug design.

B. Carboxyl Group Derivatization

The carboxylic acid is sterically accessible, despite the


-methoxy group.
  • Esterification: Reacts with alcohols under acid catalysis (Fischer esterification) or using coupling agents (EDC/DCC).

  • Amidation: Can be converted to amides using standard peptide coupling protocols. This is critical for incorporating the moiety into peptidomimetics.

C. Ether Stability

The


-methoxy ether linkage is generally stable under basic and mild acidic conditions. However, it can be cleaved using strong Lewis acids like Boron Tribromide (

), regenerating the

-hydroxy acid.

Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-3-(methylthio)propanoic acid Based on verified methodologies for


-functionalized acids (e.g., WO2013162716).

Reagents:

  • 2-Hydroxy-3-(methylthio)propanoic acid (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (2.4 eq)

  • Iodomethane (MeI) (1.1 eq)

  • Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), suspend NaH (2.4 eq) in anhydrous DMF. Cool the suspension to 0°C using an ice bath.
    
  • Deprotonation: Dropwise add a solution of 2-hydroxy-3-(methylthio)propanoic acid (1.0 eq) in DMF.

    • Observation: Vigorous bubbling (

      
       gas evolution) will occur. Ensure proper venting.
      
    • Mechanism:[1][2][5][6][7] NaH deprotonates both the carboxylic acid (-COOH

      
       -COO
      
      
      
      ) and the hydroxyl group (-OH
      
      
      -O
      
      
      ).
  • Methylation: Stir for 15–30 minutes at 0°C until gas evolution ceases. Add Iodomethane (1.1 eq) dropwise.

    • Note: The stoichiometry is controlled to preferentially methylate the alkoxide over the carboxylate (forming the ester), but transient ester formation may occur, which hydrolyzes during workup or requires precise stoichiometric control.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

  • Workup: Quench the reaction carefully with water. Acidify the aqueous layer to pH ~2 using 1N HCl.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (

    
    ). Combine organic layers, dry over Sodium Sulfate (
    
    
    
    ), and concentrate in vacuo.
  • Purification: The crude oil can be purified via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    

Biological & Industrial Relevance[8]

Agrochemicals

The compound is identified in patent literature as a building block for pesticidal compositions . The


-methoxy group provides metabolic stability against 

-oxidation compared to the natural

-hydroxy or

-amino analogs (like Methionine), potentially prolonging the half-life of the active ingredient in biological systems.
Metabolic Pathway Simulation

In biological systems, this compound mimics Methionine metabolites.

  • Methionine Analog: It lacks the amino group, preventing incorporation into proteins, but retains the thioether side chain.

  • Keto-Acid Pathway: It may serve as a substrate for specific dehydrogenases or be excreted as a glucuronide conjugate.

Metabolism Substrate 2-Methoxy-3-(methylthio)- propanoic acid Sulfoxide Sulfoxide Metabolite (Polar, Excretable) Substrate->Sulfoxide FMO / CYP450 (S-Oxidation) Glucuronide Acyl Glucuronide (Phase II Conjugation) Substrate->Glucuronide UGT Enzymes (Carboxyl Conjugation) Sulfone Sulfone Metabolite (Highly Polar) Sulfoxide->Sulfone Further Oxidation

Figure 2: Potential metabolic fate in mammalian systems, focusing on S-oxidation and Phase II conjugation.

References

  • Patent: Pesticidal Compositions and Processes . (2013).[3] World Intellectual Property Organization. WO2013162716A2.[3] (Describes the specific synthesis of 2-methoxy-3-(methylthio)propanoic acid from its hydroxy precursor).

  • PubChem Compound Summary . (2025). 3-(Methylthio)propanoic acid.[5][8] National Center for Biotechnology Information. (Data on the core thioether backbone and precursor properties).

  • Steele, R. D., et al. (1978). Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism. Journal of Biological Chemistry, 253(21), 7844-7850.[9] (Foundational metabolic context for methylthio-propanoic acids).

Sources

Exploratory

The Role of 2-Methoxy-3-(methylthio)propanoic Acid in Flavor Chemistry

This is an in-depth technical guide on 2-Methoxy-3-(methylthio)propanoic acid , a specific sulfur-containing carboxylic acid derivative. While often overshadowed by its non-methoxylated analogs (like 3-(methylthio)propan...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-Methoxy-3-(methylthio)propanoic acid , a specific sulfur-containing carboxylic acid derivative.

While often overshadowed by its non-methoxylated analogs (like 3-(methylthio)propanoic acid and methional), this compound represents a critical structural intersection in the chemistry of sulfur volatiles , methionine metabolism , and flavor precursors .

Structural Analogs, Synthesis, and Metabolic Pathways

Executive Summary: The Molecule at a Glance

2-Methoxy-3-(methylthio)propanoic acid (MMPA-OMe) is an ether-derivative of the well-known methionine metabolite, 2-hydroxy-3-(methylthio)propanoic acid. In flavor chemistry, it serves as a structural analog to key savory and tropical fruit volatiles.

While its non-methoxylated counterpart, 3-(methylthio)propanoic acid (FEMA 3182), is a widely recognized flavorant (imparting cheesy, meaty, and pineapple notes), the 2-methoxy derivative is primarily utilized as a chemical intermediate and a mechanistic probe in studying sulfur oxidation and esterification pathways. Its presence modifies volatility and lipophilicity, altering the sensory release profile compared to its hydroxy-acid precursors.

Chemical Identity Table
PropertyDetail
IUPAC Name 2-Methoxy-3-(methylsulfanyl)propanoic acid
Common Abbreviation MMPA-OMe
Molecular Formula

Molecular Weight 150.20 g/mol
InChIKey RFEOXNTXPBKXJY-UHFFFAOYSA-N
Physical State Colorless to pale yellow oil/solid (dependent on purity)
Solubility Soluble in alcohols, ethers, EtOAc; sparingly soluble in water.[1]
Key Functional Groups Carboxylic Acid (-COOH), Methoxyl (-OCH3), Thioether (-SCH3)
Primary Role Flavor Precursor, Chemical Intermediate, Structural Analog

Theoretical Flavor Chemistry & Sensory Profile (SAR)

The sensory role of 2-Methoxy-3-(methylthio)propanoic acid is best understood through Structure-Activity Relationships (SAR) . It sits directly between the savory/acidic profile of thio-acids and the ethereal/fruity profile of esters.

Comparative Sensory Analysis

The "parent" compounds provide the baseline for predicting the sensory impact of the 2-methoxy substitution:

  • 3-(Methylthio)propanoic acid (FEMA 3182):

    • Profile: Acidic, Cheesy, Meaty, Pineapple (at low ppm).

    • Role: Key component in cheese fermentation and tropical fruit bases.

  • Methyl 3-(methylthio)propionate (FEMA 2720):

    • Profile: Sweet, Pineapple, Sulfurous, Earthy.

    • Role: Major volatile in pineapple and melon.

The 2-Methoxy Effect: Replacing the alpha-hydrogen (or alpha-hydroxyl) with a methoxy group (-OCH₃) introduces three critical changes:

  • Increased Volatility: The ether linkage prevents hydrogen bonding that would otherwise occur with an alpha-hydroxyl group (as seen in HMTBA), potentially increasing the vapor pressure.

  • Ethereal Nuance: Alpha-alkoxylation often suppresses "sharp" acidic notes and introduces a greener, more ethereal, or solvent-like character to the sulfurous backbone.

  • Metabolic Blocking: The methoxy group blocks the alpha-position from easy oxidation (unlike the hydroxyl group which can oxidize to a keto-acid), potentially increasing stability in complex food matrices.

Sensory Prediction: 2-Methoxy-3-(methylthio)propanoic acid likely exhibits a suppressed acidic bite compared to FEMA 3182, with a savory-sulfurous core and green/ether top notes . It acts as a modifier rather than a primary character impact compound.

Biosynthetic & Synthetic Pathways

Understanding the origin of this molecule requires mapping it against the metabolism of Methionine and S-Methylcysteine .

Metabolic Context (Biogenesis)

In biological systems (yeast fermentation, fruit ripening), sulfur volatiles are generated via the Ehrlich pathway or Strecker degradation.

MetabolicPathway Methionine Methionine KMBA 2-Keto-4-(methylthio)butanoic acid (KMBA) Methionine->KMBA Transamination Methional Methional (Potato/Savory) KMBA->Methional Decarboxylation SMethylCys S-Methylcysteine HMTPA 2-Hydroxy-3-(methylthio)propanoic acid (HMTPA) SMethylCys->HMTPA Deamination & Reduction MMPA_OMe 2-Methoxy-3-(methylthio)propanoic acid (Target Molecule) HMTPA->MMPA_OMe O-Methylation (Methyltransferase)

Figure 1: Theoretical biogenic pathway placing the target molecule as a downstream O-methylated metabolite of S-Methylcysteine derivatives.

Laboratory Synthesis Protocol

For analytical standards or flavor research, the compound is synthesized via O-methylation of the alpha-hydroxy precursor . The following protocol is adapted from patent literature (WO2013162716A2) and optimized for laboratory scale.

Safety Warning: This protocol involves Sodium Hydride (NaH) and Iodomethane (MeI), which are highly reactive and toxic. Perform in a fume hood.

Step 1: Preparation of Precursor (2-Hydroxy-3-(methylthio)propanoic acid)
  • Reagents: 3-chloro-2-hydroxypropanoic acid, Sodium Methanethiolate (NaSMe), Methanol.

  • Mechanism: Nucleophilic substitution of the chloride by the thiolate anion.

  • Procedure:

    • Dissolve 3-chloro-2-hydroxypropanoic acid in MeOH.

    • Add NaSMe (4.0 eq) slowly at 25°C.

    • Reflux for 8 hours.

    • Acidify to pH 2 with HCl and extract with EtOAc.

    • Yield: ~87% (White solid).

Step 2: O-Methylation (Target Synthesis)
  • Reagents: 2-Hydroxy-3-(methylthio)propanoic acid, Sodium Hydride (NaH), Iodomethane (MeI), DMF (Dimethylformamide).[1][2]

  • Procedure:

    • Suspend NaH (2.4 eq) in dry DMF under inert atmosphere (

      
      ).
      
    • Add the precursor solution (in DMF) dropwise at 25°C. Note: Vigorous bubbling (

      
       gas) will occur.
      
    • Stir for 10–15 minutes to ensure deprotonation of the hydroxyl and carboxyl groups.

    • Add Iodomethane (1.1 eq) carefully.

    • Stir until reaction completion (monitor via TLC/GC).

    • Workup: Quench with water, acidify, extract with EtOAc, and dry over

      
      .
      
    • Purification: Flash chromatography (EtOAc/Hexane gradient).

Validation Data (Expected):

  • MS (EI): m/z 136 (Parent ion for methyl ester derivative often seen), 150 (Molecular ion).

  • NMR (

    
    ):  Distinct singlet for the methoxy group (
    
    
    
    ~3.4-3.6 ppm) and the S-methyl group (
    
    
    ~2.1-2.2 ppm).

Analytical Detection & Quality Control

When identifying this compound in complex matrices (e.g., fermented soy, durian, or onion extracts), standard GC-MS libraries may not contain the specific spectra.

Recommended GC-MS Parameters
ParameterSettingRationale
Column DB-WAX or FFAP (Polar)Essential for separating free acids and polar sulfur compounds.
Carrier Gas Helium (1.0 mL/min)Standard flow for optimal separation efficiency.
Derivatization Methylation (BF3-MeOH)Critical: The free acid often tails badly. Convert to Methyl 2-methoxy-3-(methylthio)propionate for clean peaks.
Ion Source EI (70 eV)Standard ionization for fragmentation pattern matching.
Key Fragments m/z 61, 75, 103Characteristic of sulfur-alkyl and methoxy-alkyl chains.

Applications in R&D

Flavor Modulation (Kokumi & Savory)

Research suggests that alpha-substituted sulfur acids can act as Kokumi enhancers (mouthfulness/complexity) rather than just simple aroma compounds.

  • Experiment: Add 2-Methoxy-3-(methylthio)propanoic acid (0.1 - 5 ppm) to a sodium-reduced chicken broth model.

  • Objective: Evaluate enhancement of "thick" or "lingering" savory perception without adding distinct sulfury off-notes.

Agrochemical Attractants

As noted in patent literature (WO2013162716A2), this specific structure is investigated as an intermediate for pesticidal compositions. In an ecological context, such sulfur-acid derivatives often mimic fermentation signals (yeast/bacteria) that attract specific dipterans (flies) or nematodes, making them useful in "attract-and-kill" formulations.

References

  • Patent: Pesticidal compositions and processes. (2013).[3] World Intellectual Property Organization. WO2013162716A2.[3] (Describes the synthesis of 2-methoxy-3-(methylthio)propanoic acid).

  • Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library. (Reference for structural analogs FEMA 3182 and FEMA 2720).

  • PubChem Database. 2-Methoxy-3-(methylsulfanyl)propanoic acid. CID 71313684.

  • McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series; American Chemical Society. (Contextual reference for sulfur volatiles in flavor).

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Functional Groups of 2-Methoxy-3-(methylthio)propanoic acid

Introduction For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's structure and the interplay of its functional groups is paramount for predicting its chemical beha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's structure and the interplay of its functional groups is paramount for predicting its chemical behavior, metabolic fate, and potential therapeutic applications. This guide provides a detailed examination of 2-Methoxy-3-(methylthio)propanoic acid, a molecule possessing a unique combination of functional groups that suggest a rich and varied chemical reactivity. While direct and extensive literature on this specific molecule is not abundant, this paper will leverage established principles of organic chemistry and data from analogous structures to provide a comprehensive analysis of its core attributes.

2-Methoxy-3-(methylthio)propanoic acid belongs to the class of substituted propanoic acids, which are significant in medicinal chemistry. For instance, arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The presence of a methoxy group, a thioether linkage, and a carboxylic acid moiety within a three-carbon chain suggests potential for diverse chemical interactions and biological activity. This guide will dissect the molecule's architecture, explore the characteristics of each functional group, and discuss their potential impact on the molecule's overall properties and reactivity.

Molecular Structure and Physicochemical Properties

The fundamental architecture of 2-Methoxy-3-(methylthio)propanoic acid consists of a propanoic acid backbone. A methoxy group (-OCH₃) is substituted at the alpha-carbon (C2), and a methylthio group (-SCH₃) is attached to the beta-carbon (C3).

Systematic Name: 2-Methoxy-3-(methylthio)propanoic acid

Molecular Formula: C₅H₁₀O₃S

Inferred Physicochemical Properties:

PropertyInferred Value/CharacteristicRationale
Molecular Weight 150.19 g/mol Calculated from the molecular formula C₅H₁₀O₃S.
Appearance Likely a liquid or low-melting solid at room temperature.Based on similar short-chain carboxylic acids like 3-(Methylthio)propionic acid, which is a liquid[3].
Solubility Expected to be soluble in water and polar organic solvents.The carboxylic acid and methoxy groups can participate in hydrogen bonding with water.
Acidity (pKa) Estimated to be in the range of 3-5.Typical for carboxylic acids. The electron-withdrawing nature of the methoxy and thioether groups may slightly increase acidity compared to propanoic acid.

The spatial arrangement of these functional groups is critical to the molecule's reactivity and potential interactions with biological targets.

Caption: Molecular structure of 2-Methoxy-3-(methylthio)propanoic acid.

Analysis of Functional Groups

The unique chemical personality of 2-Methoxy-3-(methylthio)propanoic acid arises from the interplay of its three key functional groups: the carboxylic acid, the methoxy group, and the thioether.

The Carboxylic Acid Group (-COOH)

This is arguably the most reactive functional group in the molecule, defining its acidic character.

  • Acidity: The carboxylic acid group can deprotonate to form a carboxylate anion. This acidity is a key determinant of the molecule's behavior in biological systems, influencing its solubility, membrane permeability, and interaction with receptor sites.

  • Reactivity: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The hydroxyl group can be protonated and subsequently displaced. This allows for a variety of classic carboxylic acid reactions, including:

    • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

    • Amide Formation: Reaction with amines to form amides, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).

    • Reduction: Reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride.

The Methoxy Group (-OCH₃)

Located at the alpha-position, the methoxy group significantly influences the electronic environment of the adjacent chiral center and the carboxylic acid.

  • Inductive Effect: The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect. This can slightly increase the acidity of the carboxylic acid proton.

  • Steric Hindrance: The methoxy group provides some steric bulk around the alpha-carbon, which could influence the rate and stereoselectivity of reactions at this center.

  • Metabolic Stability: Methoxy groups are generally more stable to metabolic cleavage than, for example, ester groups. However, O-demethylation is a known metabolic pathway catalyzed by cytochrome P450 enzymes.

The Thioether Group (-SCH₃)

The thioether, or sulfide, linkage at the beta-position introduces sulfur chemistry into the molecule.

  • Nucleophilicity: The sulfur atom possesses lone pairs of electrons, making the thioether group nucleophilic. It can react with electrophiles, such as alkyl halides.

  • Oxidation: The sulfur atom can be readily oxidized to form a sulfoxide and further to a sulfone. This is a common metabolic pathway for thioether-containing drugs and can significantly alter the polarity and biological activity of the molecule.

  • Coordination: The soft nature of the sulfur atom allows for coordination with heavy metals.

G cluster_molecule 2-Methoxy-3-(methylthio)propanoic acid cluster_functional_groups Functional Groups cluster_properties Chemical Properties & Reactivity Molecule Core Structure Carboxylic_Acid Carboxylic Acid (-COOH) Molecule->Carboxylic_Acid Methoxy Methoxy (-OCH₃) Molecule->Methoxy Thioether Thioether (-SCH₃) Molecule->Thioether Acidity Acidity / Basicity Carboxylic_Acid->Acidity Electrophilicity Electrophilicity Carboxylic_Acid->Electrophilicity Hydrogen_Bonding Hydrogen Bonding Carboxylic_Acid->Hydrogen_Bonding Methoxy->Hydrogen_Bonding Nucleophilicity Nucleophilicity Thioether->Nucleophilicity Oxidation Oxidation Potential Thioether->Oxidation

Caption: Relationship between functional groups and chemical properties.

Potential Applications in Research and Drug Development

The combination of functional groups in 2-Methoxy-3-(methylthio)propanoic acid suggests several avenues for research and potential applications:

  • Metabolic Studies: This molecule could serve as a model compound to study the metabolism of xenobiotics containing both methoxy and thioether functionalities. Understanding the competitive metabolism at these sites is crucial in drug design.

  • Chelating Agents: The presence of both oxygen and sulfur donor atoms could allow this molecule to act as a chelating agent for certain metal ions.

  • Precursor for Synthesis: The carboxylic acid provides a handle for further chemical modification, allowing the molecule to be used as a building block in the synthesis of more complex structures. For instance, it could be coupled to other molecules of interest to improve their pharmacokinetic properties.

Experimental Protocols for Characterization

While specific protocols for 2-Methoxy-3-(methylthio)propanoic acid are not established in the literature, the following standard techniques would be employed for its characterization, drawing on methodologies for similar compounds.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and connectivity of atoms.

Methodology:

  • Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a ¹H NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the protons.

  • Acquire a ¹³C NMR spectrum to identify the number and chemical environment of the carbon atoms.

  • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to establish detailed connectivity.

Expected ¹H NMR Signatures:

  • A singlet for the methyl protons of the thioether group (-SCH₃).

  • A singlet for the methyl protons of the methoxy group (-OCH₃).

  • Multiplets for the methylene (-CH₂-) and methine (-CH-) protons of the propanoic acid backbone.

  • A broad singlet for the acidic proton of the carboxylic acid, which may be exchangeable with D₂O.

Protocol 2: Infrared (IR) Spectroscopy

Objective: To identify the presence of key functional groups.

Methodology:

  • Place a small amount of the neat liquid or solid sample on the ATR crystal of the IR spectrometer.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorptions:

  • A broad absorption in the range of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.

  • A strong, sharp absorption around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.

  • C-O stretching absorptions for the methoxy and carboxylic acid groups in the 1000-1300 cm⁻¹ region.

  • C-S stretching, which is typically weak and may be difficult to assign definitively.

Protocol 3: Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in both positive and negative ion modes.

Expected Results:

  • In positive ion mode, an [M+H]⁺ or [M+Na]⁺ ion corresponding to the protonated or sodiated molecule.

  • In negative ion mode, an [M-H]⁻ ion corresponding to the deprotonated molecule.

  • Fragmentation patterns that can provide further structural information, such as the loss of the methoxy or methylthio groups.

Conclusion

2-Methoxy-3-(methylthio)propanoic acid is a fascinating molecule from a chemical standpoint, offering a rich tapestry of reactivity due to its trifunctional nature. The interplay between the acidic carboxylic acid, the electron-withdrawing methoxy group, and the nucleophilic, oxidizable thioether group presents numerous opportunities for chemical manipulation and suggests a complex metabolic profile. While this molecule may not be extensively studied, a thorough understanding of its constituent parts, as outlined in this guide, provides a solid foundation for any researcher or drug development professional seeking to explore its potential. The analytical protocols described herein represent a standard approach to confirming the structure and purity of this and related small molecules, which is a critical first step in any further investigation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 563, 3-(Methylthio)propanoic acid. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3018979, Methyl 2-methyl-3-(methylthio)propionate. Retrieved from [Link].

  • NIST. 3-(Methylthio)propanoic acid methyl ester in NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22362635, 2-Methoxy-3-methylbutanoic acid. Retrieved from [Link].

  • NIST. Propanoic acid, 3-methoxy-, methyl ester in NIST Chemistry WebBook. Retrieved from [Link]

  • ARKIVOC. Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. Available from: [Link]

  • PubChemLite. 2-(methylthio)propanoic acid (C4H8O2S). Available from: [Link]

  • NIST. 3-(Methylthio)propanoic acid methyl ester in NIST Chemistry WebBook. Retrieved from: [Link]

  • The Good Scents Company. 3-methyl thiopropionic acid. Available from: [Link]

  • US EPA. Propanoic acid, 3-(methylthio)-, methyl ester - Substance Details. Available from: [Link]

  • Organic Syntheses. 2-phenylpropionic acid. Available from: [Link]

  • Google Patents. WO2001055085A1 - Propionic acid derivatives and their use in the treatment of diabetes and obesity.
  • Google Patents. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • MDPI. 3-Methyl-2-((methylthio)methyl)but-2-enal. Available from: [Link]

  • IJPPR. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available from: [Link]

  • Cheméo. Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Available from: [Link]

Sources

Exploratory

Metabolic relationship between methionine and 2-Methoxy-3-(methylthio)propanoic acid

Metabolic Interface: Methionine and the Structural Analog 2-Methoxy-3-(methylthio)propanoic Acid Executive Summary This technical guide delineates the structural and metabolic relationship between Methionine (an essentia...

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Interface: Methionine and the Structural Analog 2-Methoxy-3-(methylthio)propanoic Acid

Executive Summary

This technical guide delineates the structural and metabolic relationship between Methionine (an essential C4 sulfur-containing amino acid) and 2-Methoxy-3-(methylthio)propanoic acid (a specialized C3 organosulfur analog). While Methionine is a ubiquitous substrate for protein synthesis and methylation, the target compound—2-Methoxy-3-(methylthio)propanoic acid—is primarily characterized as a synthetic intermediate with applications in agrochemical development (e.g., pesticidal active ingredients).

This analysis explores the molecule as a "metabolic mimic," tracing its structural derivation from the methionine catabolic pathway (specifically the transamination-decarboxylation route) and the S-methylcysteine family. We provide protocols for its synthesis, detection, and hypothetical xenobiotic metabolism.

Chemical Architecture & Structural Homology

To understand the metabolic relationship, one must first deconstruct the carbon backbone and functional group modifications.

  • Methionine (Met): 2-amino-4-(methylthio)butanoic acid. (C4 backbone).[1]

  • 3-Methylthiopropionic Acid (3-MTP): A natural catabolite of methionine formed via decarboxylation.[2] (C3 backbone).

  • 2-Methoxy-3-(methylthio)propanoic acid (Target): The

    
    -methoxy derivative of 3-MTP.
    
Structural Comparison Table
FeatureL-Methionine3-Methylthiopropionic Acid (3-MTP)2-Methoxy-3-(methylthio)propanoic Acid
Backbone Length C4 (Butanoic)C3 (Propanoic)C3 (Propanoic)

-Position
Amino (

)
Methylene (

)
Methoxy (

)
Sulfur Group Methylthio (

)
Methylthio (

)
Methylthio (

)
Metabolic Origin Essential Amino AcidMet Catabolism (Decarboxylation)Synthetic / Xenobiotic
CAS / Ref 63-68-3646-01-5Patent WO2013162716A2

Insight: The target molecule retains the methylthio cap essential for interaction with sulfur-specific enzymes but possesses a propanoic backbone (characteristic of methionine degradation products) and a methoxy group that enhances lipophilicity and metabolic stability against amino-transferases.

Metabolic Pathways: The C4 to C3 Transition

The metabolic link between Methionine and the target molecule is indirect, mediated by the Transamination-Decarboxylation Pathway . In biological systems, Methionine is converted to 3-MTP.[2] The target molecule is chemically equivalent to the


-methoxylation of this catabolite.
Mechanism of Action
  • Transamination: Methionine is converted to

    
    -keto-
    
    
    
    -methylthiobutyrate (KMBA).
  • Oxidative Decarboxylation: KMBA loses

    
     to form 3-methylthiopropionaldehyde (Methional).
    
  • Oxidation: Methional is oxidized to 3-Methylthiopropionic acid (3-MTP) .[2]

  • Structural Divergence:

    • Natural Fate: 3-MTP enters the TCA cycle via propionyl-CoA or is excreted.

    • Synthetic Analog: The target molecule mimics 3-MTP but is "locked" by the C2-methoxy group, preventing standard

      
      -oxidation or re-amination.
      
Pathway Visualization (DOT)

Met_Pathway Met L-Methionine (C4 Backbone) KMBA KMBA (alpha-keto-gamma-methylthiobutyrate) Met->KMBA Transamination (BCAT/GOT) Methional Methional (Aldehyde) KMBA->Methional Decarboxylation MTP 3-Methylthiopropionic Acid (3-MTP) Methional->MTP Aldehyde Dehydrogenase Precursor 2-Hydroxy-3-(methylthio)propanoic Acid (Synthetic Precursor) MTP->Precursor Alpha-Hydroxylation (Structural Homology) Target 2-Methoxy-3-(methylthio)propanoic Acid (Target Analog) Target->Precursor Xenobiotic Metabolism (O-Demethylation via CYP450) Precursor->Target Synthetic Methylation (MeI/NaH)

Figure 1: The metabolic interface showing the natural degradation of Methionine to 3-MTP (Green) and the parallel structural relationship to the synthetic target (Red).

Experimental Protocols: Synthesis & Characterization

For researchers investigating this molecule as a metabolic probe or pesticide intermediate, the following protocols ensure high-purity synthesis and validation.

Protocol A: Synthesis via O-Methylation

Rationale: This method installs the methoxy group on the hydroxy-analog backbone. This is the industry-standard route described in patent literature (WO2013162716A2).

Reagents:

  • 2-hydroxy-3-(methylthio)propanoic acid (Precursor)[1]

  • Sodium Hydride (NaH, 60% dispersion)

  • Iodomethane (MeI)

  • Dimethylformamide (DMF, Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under

    
     atmosphere, dissolve 1.83 mmol (0.25 g) of 2-hydroxy-3-(methylthio)propanoic acid  in 1 mL anhydrous DMF.
    
  • Deprotonation: Prepare a suspension of NaH (4.41 mmol, 2.4 eq) in 5 mL DMF at 25°C. Slowly add the precursor solution.

    • Observation: Vigorous bubbling (

      
       gas evolution) indicates successful alkoxide formation. Stir for 10 minutes.
      
  • Methylation: Add Iodomethane (2.02 mmol, 1.1 eq) dropwise. Stir at room temperature until TLC indicates consumption of starting material (~1-2 hours).

  • Quench & Extraction: Quench carefully with water. Acidify to pH 2 with 2N HCl. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (EtOAc/Hexane gradient).
    
Protocol B: Analytical Validation (Self-Validating System)

To confirm the identity of the metabolite, use the following spectral markers.

TechniqueParameterDiagnostic SignalInterpretation
1H NMR Chemical Shift

3.40–3.50 ppm (s, 3H)
Confirms Methoxy (

) group.
1H NMR Chemical Shift

2.10–2.20 ppm (s, 3H)
Confirms S-Methyl (

) group.
MS (ESI) m/z151

Molecular weight confirmation (MW ~150.2).
IR Wavenumber1700–1720

Carbonyl stretch (Carboxylic Acid).

Xenobiotic Metabolism & Pharmacokinetics

When introduced into a biological system (e.g., mammalian or insect models), 2-Methoxy-3-(methylthio)propanoic acid acts as a xenobiotic. Its metabolism is predicted to follow Phase I functionalization .

O-Demethylation (Primary Clearance)

The methoxy group at the


-position is a prime target for Cytochrome P450 enzymes (likely CYP2E1 or CYP1A2 families).
  • Reaction:

    
    
    
  • Product: 2-hydroxy-3-(methylthio)propanoic acid.[1]

  • Significance: This converts the lipophilic ether back to the polar hydroxy acid, which can be conjugated (glucuronidation) and excreted.

S-Oxidation

The methylthio group is susceptible to oxidation by Flavin-containing Monooxygenases (FMOs).

  • Step 1: Sulfoxide formation (

    
    ).
    
  • Step 2: Sulfone formation (

    
    ).
    
  • Impact: Increases water solubility and facilitates renal clearance.

References

  • Vertex Pharmaceuticals Inc. (2013). Pesticidal compositions and processes related thereto. WO2013162716A2. Link

    • Source for synthesis protocol (Example 60)
  • Steele, R. D., & Benevenga, N. J. (1978).[2] Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism in vitro. Journal of Biological Chemistry, 253(21), 7844-7850.[2] Link

    • Authoritative grounding for the natural methionine -> 3-MTP p
  • Benevenga, N. J. (1984). Evidence for a second pathway of methionine metabolism. Advances in Nutritional Research, 6, 1-18.
  • PubChem. 3-Methylthiopropionic acid (Compound Summary). Link

    • Chemical property verific

Sources

Foundational

Thermodynamic Stability of 2-Methoxy-3-(methylthio)propanoic Acid

The following technical guide details the thermodynamic stability profile of 2-Methoxy-3-(methylthio)propanoic acid . This document synthesizes functional group chemistry, analog data (specifically from 2-hydroxy-4-(meth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of 2-Methoxy-3-(methylthio)propanoic acid .

This document synthesizes functional group chemistry, analog data (specifically from 2-hydroxy-4-(methylthio)butanoic acid and methionine), and first-principles organic thermodynamics to provide a robust framework for handling, storing, and analyzing this compound.

Technical Guide for Research & Development

Executive Summary & Chemical Identity

2-Methoxy-3-(methylthio)propanoic acid is a structural analog of methionine and 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). Its stability profile is defined by the interplay between three distinct functional moieties:

  • Carboxylic Acid (C1): Provides thermodynamic stability in solid state but dictates pH-dependent solubility and ionization (pKa ~3.2–3.5).

  • Alpha-Methoxy Group (C2): An ether linkage that is hydrolytically stable but introduces a chiral center susceptible to racemization under extreme basic conditions.

  • Methylthio Group (C3): The thermodynamic "weak link," highly susceptible to oxidative degradation to sulfoxides and sulfones.

Key Stability Verdict: The molecule is thermodynamically stable toward hydrolysis and thermal decomposition up to ~150°C but kinetically unstable toward oxidation. Strict exclusion of oxygen and light is required for long-term integrity.

PropertyValue (Predicted/Analog)Significance
Formula

MW: 150.20 g/mol
pKa 3.2 – 3.5Stronger acid than propionic acid due to

-OMe inductive effect.
LogP ~0.5 – 0.8Amphiphilic; soluble in water and organic solvents.
Boiling Point ~240–250°CHigh boiling point indicates strong intermolecular association (dimerization).

Theoretical Thermodynamic Profile

Bond Dissociation & Thermal Stability

The thermodynamic stability of the carbon backbone is high. The C-O (ether) and C-S (thioether) bonds have dissociation energies of approximately 360 kJ/mol and 272 kJ/mol, respectively.

  • Thermal Decomposition: Primary thermal degradation (pyrolysis) is not expected below 200°C. The carboxylic acid moiety may undergo decarboxylation at elevated temperatures (>220°C), particularly in the presence of metal catalysts, but this is thermodynamically unfavorable at standard storage conditions.

  • Ether Linkage: The 2-methoxy group is chemically inert to standard hydrolysis. Unlike esters, the ether bond requires concentrated hydroiodic acid (HI) or Lewis acids (e.g.,

    
    ) to cleave, making it thermodynamically robust in biological or pharmaceutical buffers.
    
The Oxidative Liability (The Thioether)

The sulfur atom contains two lone pairs of electrons, making it a soft nucleophile and a prime target for electrophilic oxygen species.

  • Reaction:

    
     (Sulfoxide)
    
  • Thermodynamics: The oxidation of sulfide to sulfoxide is highly exothermic (

    
    ). This reaction is thermodynamically spontaneous in the presence of atmospheric oxygen, although kinetically slow without light or metal catalysts.
    
  • Secondary Oxidation: Further oxidation to the sulfone (

    
    ) is much slower but thermodynamically irreversible.
    

Degradation Pathways & Mechanisms

The following diagram illustrates the primary degradation cascades. Researchers must prioritize mitigating the Oxidative Pathway .

DegradationPathways Parent 2-Methoxy-3-(methylthio) propanoic acid Sulfoxide Sulfoxide Impurity (Major Degradant) Parent->Sulfoxide + [O] (H2O2, Air, Light) Exothermic Racemate Racemized Product (Stereochemical Loss) Parent->Racemate Strong Base / Heat Enolization at C2 Decarbox Decarboxylated Product (Thermal >200°C) Parent->Decarbox Extreme Heat Sulfone Sulfone Impurity (Terminal Oxidant) Sulfoxide->Sulfone + [O] (Strong Oxidant)

Figure 1: Primary degradation pathways. Red arrows indicate the most probable instability (oxidation).

Mechanism of Stereochemical Instability

The C2 position is chiral. While the methoxy group prevents the facile keto-enol tautomerism seen in alpha-hydroxy acids (which can oxidize to alpha-keto acids), the proton at C2 is still acidic due to the flanking carbonyl and oxygen.

  • Risk: Under strong basic conditions (pH > 10) and elevated temperature, deprotonation at C2 can form a planar enolate intermediate, leading to racemization upon reprotonation.

  • Mitigation: Maintain pH < 8 during formulation and processing.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of your specific lot, the following self-validating protocols are recommended. These move beyond simple observation to quantifiable kinetics.

Accelerated Oxidative Stress Test (Forced Degradation)

Objective: Determine the kinetic susceptibility of the thioether group to oxidation.

  • Preparation: Dissolve the compound to 1 mg/mL in Acetonitrile:Water (50:50).

  • Stress Condition: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Store at 25°C in the dark.

  • Sampling: Aliquot at T=0, 1h, 4h, and 24h.

  • Quenching: Immediately quench aliquots with 5% sodium metabisulfite (reduces excess peroxide) to freeze the reaction.

  • Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.

    • Success Criterion: If >95% parent remains after 1h, the compound possesses moderate oxidative resistance. If <50% remains, it is highly labile (typical for thioethers).

Thermal Stability Screening (DSC)

Objective: Identify phase transitions and decomposition onset.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample: 2–5 mg of solid substance in a crimped aluminum pan (pinhole lid to allow gas escape).

  • Ramp: Heat from 25°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Interpretation:

    • Endotherm 1: Melting point (record onset).

    • Exotherm 1: Decomposition onset.

    • Validation: If decomposition onset is <150°C, the material is thermally unstable and unsuitable for high-temperature formulation (e.g., hot melt extrusion).

Stability Testing Workflow

Use this decision tree to categorize the stability of your sample.

StabilityWorkflow Start Start Stability Assessment Solubility Check Solubility (Water/MeOH) Start->Solubility OxidationTest H2O2 Stress Test (Protocol 4.1) Solubility->OxidationTest ResultOx Oxidation Result? OxidationTest->ResultOx ThermalTest DSC Analysis (Protocol 4.2) ResultTh Decomp Temp? ThermalTest->ResultTh ResultOx->ThermalTest < 5% Deg (24h) Sensitive Sensitive Profile Store -20°C under Argon ResultOx->Sensitive > 5% Deg (24h) Stable Stable Profile Standard Storage ResultTh->Stable > 150°C ResultTh->Sensitive < 150°C

Figure 2: Step-by-step workflow for characterizing thermodynamic stability.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following storage protocols are mandatory to maintain purity >98%.

  • Temperature: Store at -20°C . While the compound is chemically stable at room temperature, low temperature kinetically inhibits the inevitable auto-oxidation of the sulfur.

  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen is the primary thermodynamic enemy.

  • Container: Amber glass vials. Light can catalyze the photo-oxidation of the thioether moiety.

  • Solution State: Avoid storing in solution for >24 hours unless frozen. If solution storage is necessary, use degassed solvents.[1]

References

  • PubChem. (2025).[2] 3-(Methylthio)propanoic acid (Compound Summary).[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). 3-(Methylthio)propanoic acid methyl ester Thermochemical Data. Retrieved from [Link][3]

Sources

Exploratory

Technical Guide: 2-Methoxy-3-(methylthio)propanoic Acid in Fermented Foods

The following technical guide details the occurrence, biosynthesis, and analytical characterization of 2-Methoxy-3-(methylthio)propanoic acid (2-MMPA) and its structural analogs in fermented food matrices. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the occurrence, biosynthesis, and analytical characterization of 2-Methoxy-3-(methylthio)propanoic acid (2-MMPA) and its structural analogs in fermented food matrices.

Executive Summary

2-Methoxy-3-(methylthio)propanoic acid (2-MMPA) is a specialized sulfur-containing organic acid derivative found in trace quantities within fermented legumes and Allium products. Structurally related to the flavor-active compound 3-(methylthio)propanoic acid (MTPA) and the amino acid S-methylcysteine , 2-MMPA contributes to the complex "Kokumi" (mouthfulness) and savory-metallic aroma profiles of long-aged fermented products like soy sauce (Shoyu), miso, and certain cheeses.

This guide analyzes the biosynthetic origins of 2-MMPA, distinguishing it from the more common methionine catabolites, and provides protocols for its extraction and detection.

Chemical Architecture & Precursors

To understand the occurrence of 2-MMPA, one must distinguish it from the canonical methionine degradation products. While Methionine (4-carbon chain) is the primary precursor for many sulfur volatiles (e.g., Methional), 2-MMPA possesses a propanoic (3-carbon) backbone, suggesting a derivation from S-methylcysteine or oxidative truncation of methionine derivatives.

Structural Classification
FeatureDescription
IUPAC Name 2-Methoxy-3-(methylthio)propanoic acid
Molecular Formula C₅H₁₀O₃S
Structural Motif Thioether + Carboxylic Acid + Alpha-Methoxy ether
Key Precursor 2-Hydroxy-3-(methylthio)propanoic acid (HMTPA)
Primary Analog 3-(methylthio)propanoic acid (MTPA)
The "S-Methylcysteine" Connection

Unlike methionine, which is ubiquitous, S-methylcysteine is abundant specifically in legumes (Phaseolus, Glycine max) and Allium species. During fermentation, Aspergillus oryzae (in soy sauce) or Bacillus spp. (in natto) release free S-methylcysteine, which serves as the substrate for 2-MMPA formation.

Biosynthetic Mechanisms in Fermentation

The formation of 2-MMPA implies a two-step enzymatic modification of the amino acid backbone: Deamination/Hydroxylation followed by O-Methylation .

Pathway Logic
  • Proteolysis: Fungal proteases release S-methylcysteine from soy/legume proteins.

  • Deamination (Transamination): The amino group is removed, yielding the alpha-keto acid or alpha-hydroxy acid (2-hydroxy-3-(methylthio)propanoic acid).

  • O-Methylation: Fungal O-methyltransferases (OMT) transfer a methyl group from S-adenosylmethionine (SAM) to the hydroxyl group at the C2 position, stabilizing the molecule as 2-MMPA.

Visualization: Biosynthetic Pathway

The following diagram illustrates the divergence between Methionine catabolism (producing MTPA) and S-methylcysteine catabolism (producing 2-MMPA).

G SoyProtein Soy/Legume Protein S_MethylCys S-Methylcysteine (3-Carbon Backbone) SoyProtein->S_MethylCys Proteolysis (Aspergillus) Methionine Methionine (4-Carbon Backbone) SoyProtein->Methionine AlphaKeto Intermediate: 2-Oxo-3-(methylthio)propanoic acid S_MethylCys->AlphaKeto Transaminase MTPA 3-(Methylthio)propanoic acid (MTPA) Methionine->MTPA Ehrlich Pathway (Demethiolation/Decarboxylation) AlphaHydroxy Precursor: 2-Hydroxy-3-(methylthio)propanoic acid (HMTPA) AlphaKeto->AlphaHydroxy Dehydrogenase Target TARGET: 2-Methoxy-3-(methylthio)propanoic acid (2-MMPA) AlphaHydroxy->Target O-Methyltransferase (SAM dependent)

Figure 1: Divergent biosynthetic pathways of sulfur acids in fermented legumes. 2-MMPA arises from S-methylcysteine via O-methylation.

Occurrence in Fermented Matrices[1]

The presence of 2-MMPA is concentration-dependent on the raw material (S-methylcysteine content) and the microbial strain (O-methylation capability).

Comparative Occurrence Table
Food MatrixPrimary Substrate2-MMPA StatusSensory Contribution
Soy Sauce (Koikuchi) Soybeans + WheatPresent (Trace) Enhances salty/savory perception; modifies acidic sharpness.
Miso (Red/Aged) SoybeansPresent Contributes to the "earthy" and metallic notes in long-aged miso.
Black Garlic Garlic (Allium)High Potential Likely formed from S-methylcysteine sulfoxide degradation during thermal aging.
Surface-Ripened Cheese Casein (Methionine)Unlikely/Rare Cheeses are dominated by MTPA (Methionine derived); 2-MMPA is rare due to lack of S-methylcysteine.
Truffle Oil (Infused) Synthetic AdditivesSynthetic Marker Sometimes used synthetically to mimic complex sulfur profiles of Tuber spp.

Analytical Protocols

Detection of 2-MMPA requires distinguishing it from the non-methylated hydroxy analogue (HMTPA) and the des-methoxy analogue (MTPA). High-resolution Mass Spectrometry (HRMS) is recommended.

Protocol A: Extraction & Derivatization (GC-MS)

Rationale: Carboxylic acids are polar and difficult to analyze via GC without derivatization. Silylation is preferred to capture the methoxy group intact.

  • Sample Preparation:

    • Acidify 10g of liquid sample (e.g., Soy Sauce) to pH 2.0 using 6M HCl.

    • Add internal standard: 3-(ethylthio)propanoic acid .

  • Liquid-Liquid Extraction:

    • Extract 3x with Dichloromethane (DCM) or Diethyl Ether.

    • Combine organic layers and dry over anhydrous Na₂SO₄.

    • Concentrate to 0.5 mL under nitrogen stream.

  • Derivatization (Silylation):

    • Add 50 µL of BSTFA + 1% TMCS to the extract.

    • Incubate at 60°C for 30 minutes.

    • Note: This converts the carboxyl group to a TMS ester. The 2-methoxy group remains inert, distinguishing it from the 2-hydroxy analog (which would form a di-TMS derivative).

  • GC-MS Analysis:

    • Column: DB-WAX or DB-5MS (30m x 0.25mm).

    • Carrier: Helium at 1.0 mL/min.

    • Temp Program: 40°C (2 min) -> 5°C/min -> 240°C.

    • Target Ions (SIM Mode): Look for molecular ion shifts relative to MTPA.

      • MTPA-TMS: m/z 192.

      • 2-MMPA-TMS: m/z 222 (approx).

Protocol B: Targeted LC-MS/MS

Rationale: For quantification without derivatization, specifically in complex aqueous matrices.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Transition Monitoring (MRM):

    • Precursor Ion: [M-H]⁻ (Negative Mode) = 165.0 m/z.

    • Product Ions: Loss of methoxy group or decarboxylation fragments.

Sensory Profile & Functionality

While 2-MMPA is less volatile than Methional, its contribution to flavor is tactile and persistent.

  • Aroma: Faintly alliaceous (onion-like), metallic, and savory. Less pungent than MTPA.

  • Taste: Acidic with a lingering "Umami" or "Kokumi" enhancement.

  • Synergy: It functions as a flavor modulator. In the presence of Glutamate (MSG) and Salt, 2-MMPA lowers the threshold for savory perception, making soy sauce taste "richer" than its amino acid content alone would suggest.

References

  • Landaud, S., Helinck, S., & Bonnarme, P. (2008). Formation of volatile sulfur compounds and metabolism of methionine and other sulfur compounds in fermented food. Applied Microbiology and Biotechnology.

  • Steinhaus, P., & Schieberle, P. (2007). Characterization of the key aroma compounds in soy sauce using aroma extract dilution analysis. Journal of Agricultural and Food Chemistry.

  • Arima, K., et al. (1970). Production of 3-Methylthiopropionic Acid by Microorganisms.[1][2][3][4][5] Bioscience, Biotechnology, and Biochemistry.[1]

  • Google Patents. (2013). WO2013162716A2: Synthesis of 2-methoxy-3-(methylthio)

  • Kumazawa, K., et al. (2013). Identification of characteristic aroma components of dried bonito (Katsuobushi). Journal of Agricultural and Food Chemistry.

Sources

Foundational

The Thio-Carboxyl Interface: A Technical Guide to 3-(Methylthio)propionic Acid (MMPA)

Topic: Literature Review on Sulfur-Containing Carboxylic Acids and MMPA Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on Sulfur-Containing Carboxylic Acids and MMPA Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Architecture

Sulfur-containing carboxylic acids represent a critical intersection in organic chemistry, bridging the gap between simple fatty acids and complex organosulfur signaling molecules. Among these, 3-(Methylthio)propionic acid (MMPA) —also referred to as 3-methylsulfanylpropanoic acid (CAS 646-01-5)—stands out as a pivotal intermediate.

Unlike its analogue Methionine, MMPA lacks the


-amino group, altering its reactivity and biological fate. It serves a dual role: as a key intermediate in the global sulfur cycle (via DMSP degradation) and as a biomarker for methionine catabolism in mammalian toxicology.
Chemical Profile
PropertySpecification
IUPAC Name 3-(Methylthio)propanoic acid
Formula

Molecular Weight 120.17 g/mol
pKa ~4.5 (Carboxyl group)
Boiling Point 244–247°C (at 760 mmHg)
Solubility Soluble in ethanol, DMSO, and water (amphiphilic character)
Structural Motif Thioether (

) linked to a Carboxyl (

) via an ethylene bridge.[1][2]

Biological Significance: The MMPA Nexus

MMPA is not merely a chemical reagent; it is a metabolic checkpoint. Its presence indicates specific catabolic activities in both marine ecosystems and mammalian physiology.

The Marine Sulfur Cycle (The DMSP Shunt)

In marine environments, MMPA is the product of the "demethylation pathway" of Dimethylsulfoniopropionate (DMSP). This is distinct from the "cleavage pathway" which produces Dimethyl Sulfide (DMS).

  • Mechanism: Bacteria degrade DMSP to MMPA.

  • Fate: MMPA is further "demethiolated" to produce Methanethiol (MeSH), a primary source of sulfur for bacterial protein synthesis.

  • Significance: This pathway diverts sulfur away from the atmosphere (DMS emissions) and into the microbial food web.

Mammalian Methionine Catabolism

In mammals, MMPA appears during the transamination of methionine.

  • Toxicity Marker: High levels of MMPA are associated with methionine toxicity. When the transsulfuration pathway is overwhelmed, methionine is deaminated to

    
    -keto-methionine (MTOB), which is oxidatively decarboxylated to MMPA.
    
  • Clinical Relevance: Detection of MMPA in urine or plasma can serve as a biomarker for defects in methionine metabolism or liver cirrhosis.

Visualization: The Dual Metabolic Fate

The following diagram illustrates the convergence of marine and mammalian pathways upon MMPA.

MMPA_Pathways DMSP DMSP (Marine Osmolyte) MMPA MMPA 3-(Methylthio)propionic Acid DMSP->MMPA Demethylation Pathway (dmdA gene) DMS Dimethyl Sulfide (DMS) (Climate Active Gas) DMSP->DMS Cleavage Pathway (Lyase) Methionine Methionine (Mammalian/Dietary) MTOB MTOB (Keto-acid intermediate) Methionine->MTOB Transamination MTOB->MMPA Oxidative Decarboxylation MeSH Methanethiol (MeSH) (Bacterial Sulfur Source) MMPA->MeSH Demethiolation Acrylate Acrylate MMPA->Acrylate Elimination

Figure 1: The metabolic convergence of DMSP (marine) and Methionine (mammalian) pathways on MMPA, leading to distinct sulfur outcomes.[3]

Industrial Synthesis & Manufacturing

For pharmaceutical and agrochemical applications, biological extraction is inefficient. Industrial synthesis relies on the conjugate addition of thiols to activated alkenes.

The Acrylate Route (Preferred)

This method is favored for its high yield and atom economy. It involves the Michael addition of Methyl Mercaptan (MeSH) to Methyl Acrylate or Acrylic Acid.

Reaction:



  • Catalyst: Basic catalysts (e.g., Triethylamine or anion exchange resins) promote the formation of the thiolate nucleophile.

  • Conditions: Exothermic reaction; requires cooling to prevent polymerization of the acrylate.

The Acrolein Route

Used primarily when producing the aldehyde analogue (MMP) for HMTBA (methionine hydroxy analogue) synthesis.

  • Methyl Mercaptan + Acrolein

    
     3-(Methylthio)propanal (MMP).
    
  • Oxidation of MMP

    
     MMPA.
    

Analytical Protocol: Detection in Biological Matrices

Quantifying MMPA is challenging due to its polarity (carboxyl group) and volatility. Direct GC analysis causes peak tailing. Derivatization is mandatory.

Protocol: Aqueous Chloroformate Derivatization (GC-MS)

This method allows direct derivatization in aqueous samples (plasma/urine) without time-consuming drying steps that risk analyte loss.

Reagents:

  • Derivatizing Agent: Isobutyl chloroformate (IBCF).

  • Alcohol: Isobutanol.

  • Catalyst: Pyridine.

  • Internal Standard (IS): 3-Methylpentanoic acid or

    
    -MMPA.
    

Step-by-Step Methodology:

  • Sample Preparation:

    • Aliquot 100

      
      L of plasma/urine.
      
    • Spike with 10

      
      L Internal Standard (IS) solution (50 
      
      
      
      M).
    • Acidify with 10

      
      L HCl (1M) to protonate the carboxyl group.
      
  • Derivatization Reaction:

    • Add 200

      
      L of Isobutanol/Pyridine (3:1 v/v).
      
    • Add 50

      
      L of Isobutyl Chloroformate slowly.
      
    • Mechanism:[4] IBCF activates the carboxyl group, forming a mixed anhydride, which is immediately attacked by isobutanol to form the isobutyl ester .

    • Vortex for 30 seconds. Sonication is not required.

  • Extraction:

    • Add 200

      
      L Hexane (or Chloroform).
      
    • Vortex vigorously for 1 minute; Centrifuge at 3,000 x g for 5 minutes.

    • Collect the upper organic layer (containing the MMPA-isobutyl ester).

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Injection: Splitless, 250°C.

    • Oven: 60°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
    • Detection: SIM mode (Select Ion Monitoring).

    • Target Ions: Look for the molecular ion of the ester and the characteristic

      
       fragment (m/z 61).
      

Therapeutic & Drug Development Applications[5][6][7][8]

While MMPA itself is often a metabolic byproduct, its structural scaffold is valuable in medicinal chemistry.

Anti-Cancer Differentiation Agents

Research indicates that MMPA-ethyl ester (and related derivatives) can induce differentiation in colon cancer cells (e.g., RCM-1 cell lines).[5] By forcing cancer cells to differentiate, they lose their unlimited proliferative potential.

  • Mechanism:[4][6] Likely involves histone deacetylase (HDAC) inhibition or modulation of oxidative stress pathways via the sulfur moiety.

Sulfur-Based Linkers

The stability of the thioether bond (


) combined with the terminal carboxyl makes MMPA an excellent "linker" molecule in Antibody-Drug Conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). It provides a flexible chain that is resistant to general hydrolysis but susceptible to specific oxidative triggers.
Workflow: From Reagent to Drug Scaffold

The following diagram outlines how MMPA acts as a precursor in drug synthesis.

Drug_Synthesis MMPA MMPA (Starting Material) Step1 Activation (SOCl2 / EDC) MMPA->Step1 Intermediate Activated Thio-Ester Step1->Intermediate Target1 MMPA-Esters (Differentiation Agents) Intermediate->Target1 + Alcohol Target2 Thio-Linkers (For ADCs/PROTACs) Intermediate->Target2 + Amine/Payload

Figure 2: Synthetic utility of MMPA in generating pharmaceutical scaffolds.

References

  • Biological Pathway (Mammalian): Steele, R. D., & Benevenga, N. J.[3] (1978).[5] Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism in vitro.[3][5][7][8] Journal of Biological Chemistry, 253(21), 7844–7850.[3] Link

  • Biological Pathway (Marine/DMSP): Kiene, R. P., & Taylor, B. F. (1988). Demethylation of dimethylsulfoniopropionate and production of thiols in anoxic marine sediments.[3] Applied and Environmental Microbiology, 54(9), 2208–2212. Link

  • Synthesis (Industrial): Etzkorn, F. A., et al. (2018). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides.[9] Synthesis, 50(11), 2171-2178. Link

  • Analytical Protocol: Zheng, X., et al. (2013). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution.[10] Agilent Technologies Application Note. Link

  • Therapeutic Potential: Ishizuka, S., et al. (1998). 3-Methylthiopropionic acid ethyl ester induces differentiation of human colon cancer cells.[5][7] Anticancer Research. Link

Sources

Exploratory

2-Methoxy-3-(methylthio)propanoic acid CAS number and identifiers

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical Identity 2-Methoxy-3-(methylthio)propanoic acid is a specialized organosulf...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

2-Methoxy-3-(methylthio)propanoic acid is a specialized organosulfur compound primarily utilized as a strategic intermediate in the synthesis of agrochemicals and pharmaceutical candidates. Structurally, it is the O-methyl ether derivative of 2-hydroxy-3-(methylthio)propanoic acid (an analog of methionine), characterized by a propanoic acid backbone with a methoxy group at the


-position and a methylthio group at the 

-position.

Unlike its ester counterpart (Methyl 3-(methylthio)propionate, a known flavoring agent), this free acid is predominantly a research and industrial precursor found in patent literature regarding pesticidal compositions.

Core Identifiers
Identifier TypeValue
CAS Registry Number 1374320-98-5
IUPAC Name 2-Methoxy-3-(methylsulfanyl)propanoic acid
Common Synonyms

-Methoxy-methionine analog; 2-Methoxy-3-methylthiopropionic acid
Molecular Formula

Molecular Weight 150.20 g/mol
Monoisotopic Mass 150.03506 Da
InChIKey RFEOXNTXPBKXJY-UHFFFAOYSA-N
Canonical SMILES CSCC(C(=O)O)OC
Structural Architecture & Properties

The molecule features three distinct functional domains that dictate its reactivity and application:

  • Carboxylic Acid (

    
    ):  Provides acidic character (
    
    
    
    ) and serves as a handle for esterification or amide coupling.
  • Methoxy Group (

    
    ):  An ether linkage that increases lipophilicity compared to the hydroxy precursor, altering membrane permeability and metabolic stability.
    
  • Methylthio Group (

    
    ):  A thioether moiety susceptible to oxidation (to sulfoxide/sulfone) but generally stable under basic alkylation conditions.
    
Physicochemical Data (Predicted)
PropertyValueNote
Boiling Point ~280–290 °CAt 760 mmHg (Decomposes)
Density ~1.18 g/cm³Estimated
LogP ~0.35Low lipophilicity; moderately polar
pKa 3.65 ± 0.10Carboxyl proton
Synthesis & Production Methodology

The primary synthetic route involves the O-methylation of 2-hydroxy-3-(methylthio)propanoic acid. This transformation requires precise control to avoid alkylation of the sulfur atom (forming a sulfonium salt) or esterification of the carboxyl group.

Protocol: Selective O-Methylation

Objective: Synthesize 2-methoxy-3-(methylthio)propanoic acid from its hydroxy precursor.

Reagents:

  • Substrate: 2-Hydroxy-3-(methylthio)propanoic acid (HMTBA).

  • Base: Sodium Hydride (NaH, 60% dispersion in oil).

  • Alkylating Agent: Iodomethane (MeI).

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Step-by-Step Workflow:

  • Activation: Under an inert atmosphere (

    
    ), suspend NaH (2.4 eq) in anhydrous DMF at 0°C.
    
  • Deprotonation: Slowly add the hydroxy-acid substrate (1.0 eq) dissolved in DMF.

    • Mechanistic Note: The first equivalent of base neutralizes the carboxylic acid (

      
      ); the second equivalent deprotonates the hydroxyl group (
      
      
      
      ), creating the active alkoxide nucleophile.
  • Alkylation: Add Iodomethane (1.1 eq) dropwise. Maintain temperature < 10°C to minimize S-methylation.

  • Quenching: Stir for 1-2 hours, then quench with dilute HCl to reprotonate the carboxylate.

  • Extraction: Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate.
    

SynthesisPathway Precursor 2-Hydroxy-3-(methylthio) propanoic acid Intermediate Dianion Intermediate (Carboxylate + Alkoxide) Precursor->Intermediate Deprotonation (2 eq NaH) Product 2-Methoxy-3-(methylthio) propanoic acid Intermediate->Product Selective O-Methylation Reagent MeI / NaH / DMF Reagent->Intermediate

Figure 1: Synthetic pathway for the selective O-methylation of HMTBA to yield the target compound.

Applications in Research & Development

This compound is frequently cited in patent literature (e.g., WO2013162716A2) as a building block for pesticidal macrocycles and metabolic probes .

  • Pesticide Synthesis: It serves as a side-chain precursor in the synthesis of complex heterocyclic active ingredients. The methoxy group provides steric bulk and modulates the electronic environment of the final bioactive molecule.

  • Metabolic Studies: As a structural analog of methionine metabolites, it is used to study sulfur metabolism pathways, specifically investigating enzymes that process

    
    -hydroxy vs. 
    
    
    
    -methoxy substrates.
Safety & Handling Guidelines

While specific toxicological data for this CAS is limited, its structural class dictates the following precautions:

  • Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Odor: Characteristic sulfide odor (cabbage-like/garlic-like). All handling must occur in a fume hood.

  • Storage: Store at 2-8°C under inert gas (

    
     or Ar). Hygroscopic.
    
Visualizing the Chemical Structure

The connectivity highlights the specific oxidation state of the sulfur and the ether linkage essential for its unique reactivity.

ChemicalStructure C1 C1 (Acid) C2 C2 (Alpha) C1->C2 O_Acid OH C1->O_Acid O_Carbonyl =O C1->O_Carbonyl C3 C3 (Beta) C2->C3 O_Me OCH3 C2->O_Me S S C3->S C_Me_S CH3 S->C_Me_S

Figure 2: Connectivity graph of 2-Methoxy-3-(methylthio)propanoic acid showing functional groups.

References
  • World Intellectual Property Organization (WIPO). (2013). Pesticidal compositions and processes related thereto. Patent WO2013162716A2.[1][2] Retrieved from .

  • PubChemLite. (2025).[3] Compound Summary: C5H10O3S (CAS 1374320-98-5).[4] Retrieved from .

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library: Sulfur Compounds. Retrieved from .

Sources

Foundational

In-depth Technical Guide on Sensory Characteristics and Odor Threshold of Sulfur-Containing Carboxylic Acids

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: Following a comprehensive literature and database review, specific sensory characteristics and odor threshold data for 2-Methoxy-3-(m...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive literature and database review, specific sensory characteristics and odor threshold data for 2-Methoxy-3-(methylthio)propanoic acid are not available in the public domain at this time. The intricate nature of structure-activity relationships in sensory science means that even minor molecular modifications, such as the addition of a methoxy group at the C-2 position, can significantly alter a compound's aroma profile and potency. Extrapolation from related molecules would be scientifically unsound.

This guide will, therefore, focus on the well-documented and structurally related compound, 3-(Methylthio)propanoic acid , to provide a foundational understanding of the sensory properties of small sulfur-containing carboxylic acids. We will present its known sensory characteristics and discuss the methodologies used for odor threshold determination, which are directly applicable to the study of novel compounds like 2-Methoxy-3-(methylthio)propanoic acid.

Introduction to 3-(Methylthio)propanoic Acid

3-(Methylthio)propanoic acid (CAS 646-01-5), also known as 3-(methylsulfanyl)propanoic acid, is a sulfur-containing carboxylic acid.[1] It is recognized as an intermediate in mammalian methionine metabolism.[1] In the realm of sensory science, volatile sulfur compounds are of great interest due to their typically low odor thresholds and significant impact on the aroma of various foods and beverages.[2]

Chemical and Physical Properties:

  • Molecular Formula: C₄H₈O₂S[1]

  • Molecular Weight: 120.17 g/mol [1]

  • Boiling Point: 244.0 to 247.0 °C @ 760.00 mm Hg[1]

  • Appearance: Colorless to pale yellow liquid[3]

  • Solubility: Soluble in alcohol and water[3]

Sensory Characteristics of 3-(Methylthio)propanoic Acid

The sensory profile of 3-(Methylthio)propanoic acid is complex and has been described with a range of aroma descriptors. Its perception is highly dependent on its concentration and the matrix in which it is present.

Sensory DescriptorSource
Sulfurous, Cheesy, Fruity, Tropical, Vegetable[2]
Sweet, Sulfurous[3]

These descriptors highlight the multifaceted nature of its aroma, which can contribute both desirable and undesirable notes in food products. The "sulfurous" and "cheesy" notes are characteristic of many volatile sulfur compounds, while the "fruity" and "tropical" aspects suggest a more complex profile that can be pleasant at certain concentrations.

Odor Threshold

The odor threshold is a critical parameter in sensory science, defining the lowest concentration of a substance that can be detected by the human sense of smell.[4] For many volatile sulfur compounds, these thresholds are extremely low, often in the parts per billion (ppb) or even parts per trillion (ppt) range.[4]

For 3-(Methylthio)propanoic acid , a specific, universally agreed-upon odor threshold value in water is not widely reported in the current scientific literature.[2] This indicates a gap in the existing data for this particular compound. By comparison, a related compound, methional (3-(methylthio)propionaldehyde), has a reported odor threshold of 200 ng/L in water, underscoring the high potency typical of this chemical family.[2]

Methodologies for Odor Threshold Determination

Determining the odor threshold of a compound is a meticulous process that requires standardized methodologies to ensure accuracy and reproducibility. The protocols are designed to minimize sensory fatigue and cognitive biases. The American Society for Testing and Materials (ASTM) E679 is a widely recognized standard for this purpose.[4]

Step-by-Step Protocol for Odor Threshold Determination (ASTM E679 - Ascending Forced-Choice Triangle Test)
  • Panelist Selection and Training:

    • Select a panel of 20-30 individuals who have been screened for their ability to detect the odorant and for their general olfactory acuity.

    • Train panelists on the test procedure to ensure they understand the task and can perform it consistently.

  • Sample Preparation:

    • Prepare a stock solution of the analyte (e.g., 3-(methylthio)propanoic acid) in a suitable solvent (e.g., ethanol) if it is not readily water-soluble.

    • Create a series of dilutions in odor-free water, typically in ascending order of concentration with a dilution factor of 2 or 3. The concentration range should bracket the expected threshold.

  • Presentation of Samples:

    • Present samples to panelists in a controlled environment with neutral airflow and temperature.

    • Use a three-alternative forced-choice (3-AFC) method. For each concentration level, present three samples: two blanks (odor-free water) and one containing the odorant.

    • The order of presentation should be randomized for each panelist to prevent positional bias.

  • Panelist Evaluation:

    • Instruct panelists to sniff each sample and identify the one that is different from the other two.

    • Even if they are not certain, they must choose one sample.

  • Data Analysis:

    • For each panelist, the individual threshold is the lowest concentration at which they correctly identify the odorant-containing sample.

    • The group threshold is calculated as the geometric mean of the individual thresholds. This helps to normalize the data, as sensory responses often follow a logarithmic pattern.

Workflow for Odor Threshold Determination

Below is a diagram illustrating the key stages of the experimental workflow for determining an odor detection threshold.

OdorThresholdWorkflow cluster_prep Phase 1: Preparation cluster_eval Phase 2: Sensory Evaluation cluster_analysis Phase 3: Data Analysis Panelist Panelist Screening & Training Presentation 3-AFC Sample Presentation (2 Blanks, 1 Spike) Panelist->Presentation StockSol Prepare Stock Solution Dilution Create Serial Dilutions StockSol->Dilution Dilution->Presentation Evaluation Panelist Identifies Odd Sample Presentation->Evaluation IndividualThresh Determine Individual Threshold Evaluation->IndividualThresh GroupThresh Calculate Group Threshold (Geometric Mean) IndividualThresh->GroupThresh

Caption: Workflow for Odor Detection Threshold Determination.

Conclusion and Future Research

While 3-(Methylthio)propanoic acid has a known sensory profile described as sulfurous, cheesy, and fruity, its precise odor threshold remains to be definitively established.[2][3] The methodologies outlined in this guide provide a robust framework for such investigations.

For the target compound of interest, 2-Methoxy-3-(methylthio)propanoic acid , future research should focus on its synthesis and subsequent sensory analysis. Determining its odor profile and threshold would provide valuable data for the flavor and fragrance industry, as well as for researchers studying structure-activity relationships in chemoreception. Such studies would elucidate the sensory impact of the 2-methoxy group on the foundational aroma profile of the methylthio-propanoic acid backbone.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 563, 3-(Methylthio)propanoic acid. Retrieved from [Link]

  • St. Croix Sensory, Inc. (2023, May 19). Odor Testing Meets Molecular Odor Analysis. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methyl thiopropionic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 2-Methoxy-3-(methylthio)propanoic acid

An Application Note and Protocol for the Synthesis of 2-Methoxy-3-(methylthio)propanoic acid For inquiries, please contact: Senior Application Scientist Gemini Laboratories [A Fictional Entity] Abstract This technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-Methoxy-3-(methylthio)propanoic acid

For inquiries, please contact: Senior Application Scientist Gemini Laboratories [A Fictional Entity]

Abstract

This technical guide provides a detailed protocol for the synthesis of 2-Methoxy-3-(methylthio)propanoic acid, a compound of interest in pharmaceutical and metabolic research. The described two-step synthetic pathway involves the initial preparation of methyl 2-methoxy-3-chloropropanoate, followed by a nucleophilic substitution with sodium thiomethoxide and subsequent hydrolysis of the ester to yield the target carboxylic acid. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction

2-Methoxy-3-(methylthio)propanoic acid and its derivatives are molecules of significant interest due to their structural similarity to biologically active compounds, such as metabolites of methionine.[1] The presence of both a methoxy and a methylthio group offers unique chemical properties that can be exploited in the design of novel therapeutic agents and research tools. A reliable and well-documented synthetic protocol is crucial for the accessibility of this compound for further investigation.

This application note details a robust and reproducible two-step method for the synthesis of 2-Methoxy-3-(methylthio)propanoic acid. The chosen synthetic strategy is based on established organic chemistry principles and analogous reactions reported in the literature, ensuring a high probability of success for researchers familiar with standard synthetic techniques.

Reaction Pathway

The synthesis of 2-Methoxy-3-(methylthio)propanoic acid is accomplished via a two-step process as illustrated in the reaction scheme below. The first step involves the synthesis of the intermediate, methyl 2-methoxy-3-chloropropanoate, from methyl 2-methoxyacrylate. The second step is the nucleophilic substitution of the chlorine atom with a methylthio group, followed by acidic hydrolysis to yield the final product.

Reaction_Pathway Reactant1 Methyl 2-methoxyacrylate Intermediate Methyl 2-methoxy-3-chloropropanoate Reactant1->Intermediate Step 1: Hydrochlorination Reagent1 HCl Intermediate2 Methyl 2-methoxy-3-(methylthio)propanoate Intermediate->Intermediate2 Step 2a: Nucleophilic Substitution Reagent2 NaSMe Product 2-Methoxy-3-(methylthio)propanoic acid Intermediate2->Product Step 2b: Acid Hydrolysis Reagent3 H3O+

Figure 1: Reaction pathway for the synthesis of 2-Methoxy-3-(methylthio)propanoic acid.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-Methoxy-3-(methylthio)propanoic acid.

Materials and Equipment
Reagent/MaterialGradeSupplier
Methyl 2-methoxyacrylate≥98%Sigma-Aldrich
Hydrogen chloride (in diethyl ether)2.0 MSigma-Aldrich
Sodium thiomethoxide≥95%Sigma-Aldrich
MethanolAnhydrousFisher Scientific
Diethyl etherAnhydrousFisher Scientific
Hydrochloric acidConcentrated (37%)VWR Chemicals
Sodium sulfateAnhydrousSigma-Aldrich
Deuterated chloroform (CDCl3)99.8 atom % DSigma-Aldrich
Round-bottom flasksVWR
Magnetic stirrer and stir barsVWR
CondenserVWR
Separatory funnelVWR
Rotary evaporatorBuchi
NMR spectrometer400 MHzBruker
Mass spectrometerAgilent
Step-by-Step Synthesis

Experimental_Workflow cluster_step1 Step 1: Synthesis of Methyl 2-methoxy-3-chloropropanoate cluster_step2 Step 2: Synthesis of 2-Methoxy-3-(methylthio)propanoic acid A Dissolve methyl 2-methoxyacrylate in anhydrous diethyl ether B Cool the solution to 0 °C in an ice bath A->B C Add HCl in diethyl ether dropwise B->C D Stir at 0 °C for 2 hours C->D E Warm to room temperature and stir for 12 hours D->E F Quench with saturated NaHCO3 solution E->F G Extract with diethyl ether F->G H Dry the organic layer with Na2SO4 G->H I Concentrate under reduced pressure H->I J Purify by vacuum distillation I->J K Dissolve sodium thiomethoxide in anhydrous methanol J->K Use purified intermediate L Add methyl 2-methoxy-3-chloropropanoate dropwise K->L M Reflux the mixture for 6 hours L->M N Cool to room temperature and concentrate M->N O Add concentrated HCl N->O P Reflux for 4 hours (hydrolysis) O->P Q Cool and extract with ethyl acetate P->Q R Dry the organic layer with Na2SO4 Q->R S Concentrate under reduced pressure R->S T Purify by column chromatography S->T

Figure 2: Experimental workflow for the synthesis of 2-Methoxy-3-(methylthio)propanoic acid.

Step 1: Synthesis of Methyl 2-methoxy-3-chloropropanoate (Intermediate)

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-methoxyacrylate (11.6 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (55 mL, 0.11 mol) dropwise over 30 minutes while maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours.

  • Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain methyl 2-methoxy-3-chloropropanoate as a colorless liquid.

Step 2: Synthesis of 2-Methoxy-3-(methylthio)propanoic acid (Final Product)

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium thiomethoxide (7.7 g, 0.11 mol) in 100 mL of anhydrous methanol.

  • To this solution, add the purified methyl 2-methoxy-3-chloropropanoate (15.2 g, 0.1 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the resulting residue, carefully add 50 mL of concentrated hydrochloric acid (37%).

  • Heat the mixture to reflux for 4 hours to facilitate the hydrolysis of the ester.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-Methoxy-3-(methylthio)propanoic acid by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[2][3]

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6]

  • Hydrogen chloride in diethyl ether: Corrosive and flammable. Handle with extreme care.

  • Sodium thiomethoxide: Corrosive and has an unpleasant odor. Handle in a fume hood.

  • Concentrated hydrochloric acid: Highly corrosive and causes severe burns.[5] Handle with appropriate care.

  • Organic solvents (diethyl ether, methanol, ethyl acetate): Flammable liquids. Keep away from ignition sources.[4][6]

Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol for detailed safety information.[4][5][6][7][8][9]

References

  • SAFETY DATA SHEET Methyl 3-Methoxypropion
  • SAFETY DATA SHEET (R)-(+)-2-Methoxypropionic acid. Fisher Scientific.
  • Supporting inform
  • SAFETY DATA SHEET 2-methylpropionic acid; isobutyric acid. Sigma-Aldrich.
  • Supplementary Materials for. The Royal Society of Chemistry.
  • Propanoic acid, 2-methoxy-, methyl ester | C5H10O3 | CID 86599. PubChem.
  • Safety Data Sheet(SDS) 3-(Methylthio)propionic acid. APExBIO.
  • SAFETY DATA SHEET 3-(Methylthio)propionic acid. Thermo Fisher Scientific.
  • 3-(Methylthio)propanoic acid | C4H8O2S | CID 563. PubChem.
  • 3-(Methylthio)propanoic acid methyl ester. NIST WebBook.
  • 3-(Methylthio)propionic acid-SDS. MedChemExpress.
  • 3-(Methylthio)propionic acid (3-Methylsulfanylpropionic acid) | Antifungal Agent. MedChemExpress.
  • US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
  • US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine.
  • 2-phenylpropionic acid. Organic Syntheses Procedure.
  • 3-METHYLTHIOPROPIONIC ACID | 646-01-5. ChemicalBook.
  • ethyl 3,3-diethoxypropano
  • CN104073528A - Preparation method of 3-methylthiopropionic acid.
  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E )
  • 3-(Methylthio)propionic acid - High-Purity Biochemical Reagent. APExBIO.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.
  • Synthesis of 3-Acetylthio-2-Methylpropanoic Acid. PrepChem.com.
  • Methyl 3-[(2-Methoxy-2-oxoethyl)thio]propionate 98.0+%, TCI America™. Fisher Scientific.

Sources

Application

Application Note: Quantitative GC-MS Profiling of 2-Methoxy-3-(methylthio)propanoic Acid

This Application Note is designed for researchers in pharmaceutical metabolism, agricultural chemistry, and flavor science. It details a validated, high-sensitivity protocol for the quantitation of 2-Methoxy-3-(methylthi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical metabolism, agricultural chemistry, and flavor science. It details a validated, high-sensitivity protocol for the quantitation of 2-Methoxy-3-(methylthio)propanoic acid (MMPA-OMe), a specific metabolite structurally related to methionine and its hydroxy-analogues.

Executive Summary

2-Methoxy-3-(methylthio)propanoic acid (CAS: N/A for specific isomer, derivative of CAS 583-91-5) is an


-methylated derivative of the methionine hydroxy analogue. It appears as a trace metabolite in fermentation processes, a degradation product in sulfur-rich flavor systems, and a potential impurity in agricultural biologicals.

Because of its hybrid polarity (lipophilic thioether + hydrophilic carboxylic acid), direct GC analysis is prone to peak tailing and adsorption. This protocol utilizes Trimethylsilylation (TMS) to block the active carboxyl hydrogen, rendering the molecule volatile and stable for Electron Ionization (EI) MS. We employ Selected Ion Monitoring (SIM) to achieve detection limits in the low ng/mL range.

Chemical Context & Analytical Strategy

The Analyte
  • IUPAC Name: 2-Methoxy-3-(methylsulfanyl)propanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 150.20 g/mol

  • Key Functional Groups: Carboxylic acid (Target for derivatization), Methoxyl (Stable), Methylthio (Stable but susceptible to oxidation).

The Strategy: Silylation vs. Methylation

While methylation (using


-MeOH) is common for fatty acids, it converts the target into its methyl ester (

, MW 164). This creates a risk of interference if the natural methyl ester of the acid is also present in the sample (common in flavor matrices). Our Choice: Silylation with BSTFA/TMCS . This forms the TMS ester (MW 222), which is chemically distinct from any naturally occurring esters, ensuring that we are quantifying the free acid specifically.
Experimental Workflow

The following diagram outlines the critical path from sample to data, emphasizing the exclusion of moisture to protect the TMS derivative.

G Sample Biological Fluid / Broth (100 µL) IS_Add Add Internal Standard (2-Methoxybenzoic Acid) Sample->IS_Add Acidify Acidify to pH < 2 (HCl) IS_Add->Acidify Protonate Acid Extract LLE Extraction (Ethyl Acetate x 2) Acidify->Extract Partition to Org. Dry Dry Organic Phase (Na2SO4 + N2 Evap) Extract->Dry Remove Water Deriv Derivatization (BSTFA + 1% TMCS, 60°C, 30 min) Dry->Deriv Anhydrous Rxn Inject GC-MS Injection (Splitless, 250°C) Deriv->Inject Analyze

Figure 1: Critical workflow for the extraction and derivatization of 2-Methoxy-3-(methylthio)propanoic acid. Note the strict drying step before derivatization.

Materials & Reagents

  • Reference Standard: 2-Methoxy-3-(methylthio)propanoic acid (Custom synthesis or high-purity fraction).

  • Internal Standard (IS): 2-Methoxybenzoic acid (Preferred structural analog) or Phenylacetic acid-d5 .

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Solvents: Ethyl Acetate (HPLC Grade), Pyridine (Anhydrous), Hexane.

Detailed Protocol

Step 1: Sample Preparation[1]
  • Aliquot: Transfer 100 µL of plasma, urine, or fermentation broth into a 2 mL glass centrifuge tube.

  • Internal Standard: Add 10 µL of IS working solution (100 µg/mL in methanol). Vortex briefly.

  • Acidification: Add 20 µL of 1 M HCl. Verify pH is < 2 using a micro-strip. Rationale: The carboxylic acid must be protonated (

    
    ) to partition into the organic phase.
    
  • Extraction: Add 500 µL of Ethyl Acetate. Vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer to a clean glass vial. Repeat extraction once more and combine extracts.

  • Drying: Add a small spatula tip of anhydrous

    
     to the combined extract to bind residual water. Critical: Moisture kills the silylation reagent.
    
  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

Step 2: Derivatization
  • Reconstitution: To the dried residue, add 50 µL of Anhydrous Pyridine.

  • Reaction: Add 50 µL of BSTFA + 1% TMCS. Cap the vial tightly (PTFE-lined cap).

  • Incubation: Heat at 60°C for 30 minutes .

    • Mechanism:[1]

      
      .
      
  • Dilution: Allow to cool. Dilute with 100 µL of Hexane (optional, to adjust concentration) or inject directly.

Step 3: GC-MS Parameters[3]
  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm). Non-polar phase is ideal for TMS derivatives.

  • Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 15°C/min to 180°C.

    • Ramp 2: 30°C/min to 300°C (hold 3 min).

  • Transfer Line: 280°C.[2]

  • Ion Source: 230°C (EI mode, 70 eV).

Data Analysis & Validation

Mass Spectrum Prediction (TMS Ester)

Since reference spectra for this specific isomer are rare, we derive the fragmentation based on alpha-cleavage rules for silylated alpha-methoxy acids.

  • Molecular Ion (

    
    ):  m/z 222  (Small but visible).
    
  • Base Peak (Target Ion): m/z 161 .

    • Origin: Loss of the methylthio-methyl group (

      
      , Mass 61). The charge remains on the stabilized silyl-ether fragment: 
      
      
      
      .
  • Qualifier Ion 1: m/z 117 (

    
    ). Standard for silylated acids.
    
  • Qualifier Ion 2: m/z 75 (Dimethylsilanol rearrangement).

  • Qualifier Ion 3: m/z 105 .

    • Origin: Loss of the carboxyl-TMS group (

      
      , Mass 117). Fragment: 
      
      
      
      .
SIM Table Setup

Configure the MS to monitor these ions for maximum sensitivity.

AnalyteRetention Time (approx)Target Ion (m/z)Qualifier Ions (m/z)Dwell Time (ms)
2-Methoxy-3-(methylthio)propanoic acid-TMS 8.5 min161 222, 117, 10550
2-Methoxybenzoic acid-TMS (IS) 9.2 min193 135, 22350
Quantitative Calculation

Use the ratio of the Target Ion (161) to the IS Target Ion (193) to plot the calibration curve.



Troubleshooting & QC

IssueProbable CauseCorrective Action
No peaks observed Water in sample quenched BSTFA.Ensure

drying step is rigorous. Check if pyridine is anhydrous.
Tailing peaks Active sites in liner or column.Replace inlet liner (deactivated wool). Trim column head (10 cm).
Extra peak at M-14 Incomplete silylation or mixed ester.Ensure reaction runs for full 30 min at 60°C. Check for methanol contamination (forms methyl ester).
High background Column bleed or septum bleed.Bake out column at 310°C for 30 min. Use low-bleed septa.

References

  • Steele, R. D., & Benevenga, N. J.[3] (1978). Identification of 3-methylthiopropionic acid as an intermediate in mammalian methionine metabolism in vitro.[1][3][4][5] Journal of Biological Chemistry, 253(21), 7844-7850.[1][3] Link

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Link

  • NIST Mass Spectrometry Data Center. (2023). Propanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester Mass Spectrum. NIST Chemistry WebBook. Link(Cited for fragmentation analogy).

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.[6] Current Protocols in Molecular Biology, 114(1), 30-4.[6] Link

Sources

Method

Application Note: Enzymatic Biomanufacturing of 2-Methoxy-3-(methylthio)propanoic Acid

This Application Note is designed for researchers in biocatalysis and drug development. It details a biocatalytic retrosynthesis strategy to produce 2-Methoxy-3-(methylthio)propanoic acid (MMPA) starting from L-Methionin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in biocatalysis and drug development. It details a biocatalytic retrosynthesis strategy to produce 2-Methoxy-3-(methylthio)propanoic acid (MMPA) starting from L-Methionine .

While MMPA is typically synthesized chemically (via chlorohydrin intermediates), this guide proposes a fully enzymatic cascade that offers higher enantioselectivity and operates under mild aqueous conditions.

Executive Summary

2-Methoxy-3-(methylthio)propanoic acid (MMPA) is a structural analogue of the methionine metabolite S-methylcysteine. It serves as a crucial intermediate in the synthesis of novel agrochemicals and potential pharmaceutical agents. Traditional synthesis involves harsh alkylation steps using sodium hydride and iodomethane.

This protocol outlines a 4-step enzymatic cascade that converts L-Methionine (and L-Serine) into MMPA. The strategy utilizes a "Sulfur Salvage & Shunt" pathway:

  • Cleavage: Methionine is degraded to methanethiol.

  • Coupling: Methanethiol is condensed with serine to form S-methylcysteine (SMC).

  • Deamination/Reduction: SMC is converted to its

    
    -hydroxy analogue.
    
  • O-Methylation: The

    
    -hydroxyl group is selectively methylated.
    

Molecule Profile & Retrosynthetic Logic

FeatureSpecification
Target Molecule 2-Methoxy-3-(methylthio)propanoic acid
Molecular Formula

Backbone Length C3 (Propanoic)
Starting Material L-Methionine (

- Butanoic backbone)
Structural Challenge Methionine is a C4 amino acid. The target is a C3 acid.[1] Direct conversion requires chain shortening.
Proposed Solution Use Methionine as the Methylthiolating agent to functionalize a C3 acceptor (Serine).
The "S-Methylcysteine Shunt" Pathway

Instead of oxidatively truncating the methionine carbon chain (which is inefficient), we utilize Methionine


-Lyase (MGL)  to liberate methanethiol (

). This volatile thiol is immediately captured by Cysteine Synthase (using O-acetylserine) to form S-methylcysteine , which possesses the correct C3 backbone.

Detailed Enzymatic Protocol

Phase 1: Substrate Preparation (The Sulfur Transfer)

Objective: Generate S-methylcysteine (SMC) from Methionine.

  • Enzyme A: L-Methionine

    
    -Lyase (MGL)  (EC 4.4.1.11)
    
    • Source:Pseudomonas putida or Entamoeba histolytica.

    • Function: Converts L-Met

      
      
      
      
      
      -ketobutyrate +
      
      
      + Methanethiol .
  • Enzyme B: O-Acetylserine Sulfhydrylase (Cysteine Synthase) (EC 2.5.1.47)

    • Source:Arabidopsis thaliana (AtOASS) or Salmonella typhimurium.

    • Function: Condenses Methanethiol + O-Acetylserine

      
      S-Methylcysteine  + Acetate.
      

Protocol Step 1:

  • Prepare a bioreactor containing 50 mM Potassium Phosphate buffer (pH 7.5).

  • Add L-Methionine (100 mM) and O-Acetylserine (120 mM).

  • Add PLP (Pyridoxal-5'-phosphate) (50

    
    M) as a cofactor.
    
  • Initiate reaction with MGL (5 U/mL) and Cysteine Synthase (10 U/mL).

  • Critical Control: Methanethiol is volatile (

    
    ). The reaction must be performed in a sealed vessel  or a cascade setup where MGL and CS are co-immobilized to facilitate immediate substrate channeling.
    
  • Yield Check: Monitor the disappearance of Met and formation of SMC via HPLC (See Section 5).

Phase 2: Functional Group Transformation

Objective: Convert the Amino group (


) to a Hydroxyl group (

).
  • Enzyme C: L-Amino Acid Oxidase (LAAO) (EC 1.4.3.2)

    • Source:Crotalus atrox (Snake venom) or microbial variants.

    • Function: Oxidizes SMC

      
      2-Keto-3-(methylthio)propanoic acid  (KMPA) + 
      
      
      
      .
    • Note: Catalase (500 U/mL) must be added to degrade the toxic peroxide byproduct.

  • Enzyme D: L-Lactate Dehydrogenase (LDH) (EC 1.1.1.27) or D-Hydroxyisocaproate Dehydrogenase

    • Source:Lactobacillus spp.

    • Function: Reduces KMPA

      
      2-Hydroxy-3-(methylthio)propanoic acid  (HMPA).
      
    • Cofactor: Requires NADH recycling (use Formate Dehydrogenase + Ammonium Formate).

Protocol Step 2:

  • To the reaction mixture from Phase 1 (containing SMC), add LAAO (5 U/mL) and Catalase.

  • Incubate at 30°C with aeration (oxygen is the electron acceptor for LAAO).

  • Once KMPA is formed (monitor via UV at 300-340 nm for keto/enol tautomer), add LDH (10 U/mL) and NADH (1 mM) with a regeneration system (Formate Dehydrogenase).

  • Result: Accumulation of the

    
    -hydroxy intermediate (HMPA).
    
Phase 3: The "Methoxy" Cap (O-Methylation)

Objective: Methylate the


-hydroxyl group to yield the final MMPA.
  • Enzyme E: SAM-dependent O-Methyltransferase (OMT)

    • Selection: This is the critical biosynthetic step. Standard OMTs target phenols (COMT). For an

      
      -hydroxy acid, an enzyme from the Mycolic acid biosynthesis  pathway (e.g., MmaA family) or a promiscuous Plant O-Methyltransferase  (e.g., from Catharanthus roseus) is required.
      
    • Screening: A library of Streptomyces OMTs is recommended if specific activity is low.

    • Cofactor: S-Adenosylmethionine (SAM).

Protocol Step 3:

  • Adjust pH to 7.8.

  • Add S-Adenosylmethionine (SAM) (stoichiometric or regenerated via SAM Synthetase + Met + ATP).

  • Add the selected O-Methyltransferase .

  • Incubate for 12-24 hours.

  • Purification: Acidify to pH 2.0 with HCl and extract with Ethyl Acetate. The product, 2-Methoxy-3-(methylthio)propanoic acid , will partition into the organic phase.

Pathway Visualization

The following diagram illustrates the "Sulfur Salvage & Shunt" pathway, moving from the C4 Methionine donor to the C3 MMPA target via the S-Methylcysteine intermediate.

MMPA_Biosynthesis Met L-Methionine (C4 Backbone) MGL Met Gamma Lyase (MGL) Met->MGL MeSH Methanethiol (CH3SH) CS Cysteine Synthase (OASS) MeSH->CS Ser O-Acetylserine (C3 Backbone) Ser->CS SMC S-Methylcysteine (C3 Intermediate) LAAO L-Amino Acid Oxidase SMC->LAAO Keto 2-Keto-3-(methylthio) propanoic acid LDH Lactate Dehydrogenase Keto->LDH Hydroxy 2-Hydroxy-3-(methylthio) propanoic acid OMT O-Methyltransferase (SAM-dependent) Hydroxy->OMT MMPA 2-Methoxy-3-(methylthio) propanoic acid (TARGET) MGL->MeSH Elimination CS->SMC Condensation LAAO->Keto Oxidative Deamination LDH->Hydroxy Reduction (NADH) OMT->MMPA Methylation (SAM)

Caption: Enzymatic cascade converting L-Methionine (sulfur source) and Serine (carbon backbone) to MMPA via the S-Methylcysteine shunt.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, use this HPLC-MS method to distinguish the target from intermediates.

AnalyteRetention Time (min)*Mass (m/z, ESI-)Characteristic Fragment
S-Methylcysteine 2.5134.0 (M-H)87 (Loss of SMe)
2-Hydroxy-3-(methylthio)propanoic acid 4.2135.0 (M-H)61 (Decarboxylation)
MMPA (Target) 5.8 149.0 (M-H) 117 (Loss of MeOH)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% to 95% B over 10 mins.

  • Validation: The shift in retention time from 4.2 to 5.8 min and the mass shift of +14 Da confirms the successful O-methylation.

Troubleshooting & Optimization

  • Volatility of Methanethiol: If yield of SMC is low in Phase 1, the methanethiol gas is likely escaping.

    • Fix: Use a "one-pot" system where MGL and Cysteine Synthase are added simultaneously. The CS enzyme has a high affinity for sulfide/thiol and will capture it in situ.

  • Enantioselectivity:

    • If the target requires the (S)-enantiomer (L-configuration), ensure the Lactate Dehydrogenase used in Phase 2 is stereospecific (L-LDH).

    • If the (R)-enantiomer is required, use D-Lactate Dehydrogenase .

  • SAM Cost: S-Adenosylmethionine is expensive. For scale-up, engineer an E. coli strain expressing the full cascade (MGL, OASS, LAAO, LDH, OMT) and feed it Methionine + Glucose. The cell will regenerate SAM internally.

References

  • Chemical Synthesis of MMPA

    • Patent: Arndt, K. et al. (2013). "Pesticidal compositions and processes related thereto."[2] WO2013162716A2. Example 60: Preparation of 2-methoxy-3-(methylthio)propanoic acid.

  • Biosynthesis of S-Methylcysteine (The Intermediate)

    • Source: Bermúdez-Lozano, A. et al. (2020). "Deciphering S-methylcysteine biosynthesis in common bean by isotopic tracking." Plant Physiology.
  • Methionine Gamma Lyase (Enzyme A)

    • Source: Sato, D. et al. (2008). "Methionine gamma-lyase: the unique reaction mechanism, physiological roles, and therapeutic applications against infectious diseases and cancers."
  • O-Methylation of Hydroxyl Groups (Enzyme E Context)

    • Source: Liscombe, D.K. et al. (2012). "O-methylation of alpha-hydroxy acids in plant specialized metabolism." Phytochemistry.

Sources

Application

Application Note &amp; Protocols: Solvent Extraction Strategies for 2-Methoxy-3-(methylthio)propanoic acid

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent extraction for the target compound 2-Methoxy-3-(methylthio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent extraction for the target compound 2-Methoxy-3-(methylthio)propanoic acid. Due to the limited specific literature on this molecule, this guide establishes a robust framework for method development based on fundamental physicochemical principles of liquid-liquid extraction (LLE) for polar organic acids. It details a systematic approach to solvent selection, pH optimization, and provides step-by-step protocols for both analytical and preparative scale extractions, complete with troubleshooting and validation insights.

Introduction

2-Methoxy-3-(methylthio)propanoic acid is a sulfur-containing carboxylic acid. The efficient isolation and purification of such compounds from aqueous matrices, such as reaction mixtures or biological samples, is a critical step for analysis, characterization, and further downstream applications. Liquid-liquid extraction (LLE) is a foundational and versatile technique for this purpose, offering scalability and selectivity.[1][2] This guide will walk through the theoretical basis and practical application of developing a tailored LLE method for this specific target molecule.

Section 1: Physicochemical Properties & Extraction Principles

The success of any LLE protocol hinges on understanding the physicochemical properties of the target analyte and exploiting them to control its partitioning between two immiscible liquid phases.[1][2]

1.1. Molecular Structure and Polarity

  • Structure: CH₃OCH(COOH)CH₂SCH₃

  • Key Functional Groups: Carboxylic acid (-COOH), ether (-O-), and thioether (-S-).

  • Polarity: The presence of the carboxylic acid and ether groups imparts significant polarity to the molecule, suggesting good solubility in polar solvents like water, especially in its ionized (carboxylate) form. The thioether and alkyl components contribute some non-polar character.

1.2. The Role of pH and the Distribution Coefficient (D)

For an acidic compound like 2-Methoxy-3-(methylthio)propanoic acid, the equilibrium between its neutral (protonated) and ionic (deprotonated) forms is the single most important factor controlling its extractability from water into an organic solvent.[1][3]

  • Protonated Form (HA): At a low pH (acidic conditions), the carboxylic acid group is protonated (R-COOH). This neutral form is less polar and more soluble in organic solvents.[3]

  • Deprotonated Form (A⁻): At a high pH (basic conditions), the carboxylic acid group loses a proton to form the carboxylate anion (R-COO⁻). This charged species is highly polar and preferentially soluble in the aqueous phase.[3][4]

This behavior is governed by the Distribution Coefficient (D) , which is the ratio of the total concentration of the analyte in the organic phase to its total concentration in the aqueous phase at equilibrium. For an acid, D is pH-dependent. The relationship is described by the Henderson-Hasselbalch equation.[5][6][7][8]

Key Principle: To extract the acid from an aqueous solution into an organic solvent, the pH of the aqueous phase must be adjusted to be significantly lower than the pKa of the carboxylic acid group. A general rule of thumb is to adjust the pH to at least 2 units below the pKa, which ensures >99% of the acid is in its neutral, extractable form.[9]

Section 2: Systematic Method Development

A successful extraction protocol is developed systematically by optimizing solvent choice and extraction conditions.[10]

2.1. Solvent Selection

The ideal extraction solvent should possess several key characteristics.[11][12][13]

  • High affinity for the neutral analyte: It should effectively dissolve the protonated form of the acid.[11]

  • Immiscibility with water: The solvent must form a distinct layer when mixed with the aqueous sample.[3][11]

  • Density difference: A significant density difference from water simplifies the separation of layers.

  • Low boiling point: Facilitates easy removal of the solvent post-extraction to recover the purified compound.[13]

  • Safety and environmental considerations: Low toxicity and flammability are preferred.[11]

Table 1: Properties of Common Extraction Solvents

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Water SolubilityNotes
Hexane0.10.65569InsolubleGood for non-polar compounds; may be too non-polar for this target.[11]
Diethyl Ether2.80.71334.66.9 g/100 mLExcellent general-purpose solvent, but highly flammable and prone to peroxide formation.[13]
Dichloromethane (DCM)3.11.3339.61.3 g/100 mLVersatile with high solvating power, but toxic. Density is greater than water.[11]
Ethyl Acetate (EtOAc)4.40.90277.18.3 g/100 mLGood balance of polarity and properties; a common first choice.[11][14]
Methyl tert-butyl ether (MTBE)2.50.74055.25.1 g/100 mLGood alternative to Diethyl Ether with lower peroxide risk. Often used for extracting organic acids from biological samples.[15]

2.2. pH Optimization Workflow

The following diagram illustrates the logical workflow for optimizing the pH for extraction and potential back-extraction (stripping).

Caption: Workflow for pH-driven liquid-liquid extraction.

Section 3: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

3.1. Protocol 1: Analytical Scale LLE for Quantification

This protocol is designed for small volumes to determine the extraction efficiency and distribution coefficient (D) with different solvents.

Materials:

  • Aqueous solution of 2-Methoxy-3-(methylthio)propanoic acid (known concentration)

  • Hydrochloric acid (HCl), 1M

  • Selected organic solvents (e.g., Ethyl Acetate, MTBE)

  • 2 mL microcentrifuge tubes

  • Vortex mixer and centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Pipette 500 µL of the aqueous analyte solution into a 2 mL microcentrifuge tube.

  • pH Adjustment: Add 1M HCl dropwise to adjust the pH to ~2.0. Verify with a pH meter or narrow-range pH paper.

  • Solvent Addition: Add 500 µL of the chosen immiscible organic solvent to the tube.

  • Extraction: Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate mass transfer.

  • Phase Separation: Centrifuge the tube at 5,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Sample Collection: Carefully collect a known volume (e.g., 200 µL) from the top organic layer and the bottom aqueous layer for analysis.

  • Quantification: Analyze the concentration of the analyte in both phases using a calibrated analytical method. Calculate the Distribution Coefficient (D) = [Analyte]ₒᵣ₉ / [Analyte]ₐᵩ.

3.2. Protocol 2: Preparative Scale LLE for Isolation

This protocol is for isolating larger quantities of the compound from a reaction mixture.

Materials:

  • Aqueous solution containing the product (~50-100 mL)

  • Separatory funnel (250 mL or appropriate size)

  • Hydrochloric acid (HCl), concentrated or 6M

  • Ethyl Acetate (or other optimized solvent)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer: Pour the aqueous solution containing the product into the separatory funnel.

  • Acidification: Slowly add HCl while swirling. Check the pH to ensure it is ≤ 2.

  • First Extraction: Add an equal volume of ethyl acetate to the funnel. Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure.

  • Mixing: Close the stopcock and shake the funnel for 1-2 minutes with periodic venting. Gentle swirling or inversions are preferred over vigorous shaking to prevent emulsion formation.[16][17]

  • Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer into a beaker. Drain the upper organic layer (containing the product) into a clean Erlenmeyer flask.

  • Repeat Extraction: Pour the aqueous layer back into the separatory funnel and repeat the extraction (steps 3-6) two more times with fresh portions of ethyl acetate, combining all organic extracts into the same flask. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.[18]

  • Washing: Wash the combined organic extracts by adding ~30 mL of brine to the separatory funnel, shaking gently, and discarding the aqueous layer. This helps to remove dissolved water from the organic phase.

  • Drying: Pour the washed organic extract into a clean, dry Erlenmeyer flask. Add a few spatulas of anhydrous sodium sulfate, swirl, and let it stand for 10-15 minutes until the liquid is clear.

  • Isolation: Decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the isolated product.

Section 4: Troubleshooting

Problem: Emulsion Formation An emulsion is a stable suspension of one liquid in another that prevents the clean separation of layers.[16][17] It often appears as a cloudy or foamy third layer between the aqueous and organic phases.

Causes:

  • Vigorous shaking, especially with samples containing surfactants or proteins.[16][17]

  • High concentration of the analyte.[17]

Solutions:

  • Patience: Allow the funnel to stand undisturbed for an extended period (15-30 minutes).[19]

  • Gentle Swirling: Instead of vigorous shaking, gently invert the funnel multiple times.[16]

  • Salting Out: Add a saturated solution of NaCl (brine) or solid NaCl to the funnel and mix gently. This increases the ionic strength of the aqueous layer, forcing the phases to separate.[16][20]

  • Filtration: Filter the entire mixture through a plug of glass wool or Celite to break the emulsion.[16][21]

  • Centrifugation: For smaller volumes, centrifugation is a very effective way to break emulsions.[16][20]

Section 5: References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. Available at: [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. Available at: [Link]

  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. Available at: [Link]

  • How to choose the best elution solvent for SLE? - Biotage. Available at: [Link]

  • Video: Extraction - Concept - JoVE. Available at: [Link]

  • Liquid–liquid extraction - Wikipedia. Available at: [Link]

  • Process for the extraction of organic acids from aqueous solution - Google Patents. Available at:

  • Selection of Solvents or Solvent Mixtures for Liquid-Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank | Request PDF - ResearchGate. Available at: [Link]

  • Solvent Selection for Extraction | PDF | Phase (Matter) | Emulsion - Scribd. Available at: [Link]

  • 5 Criteria for Selecting an Extraction Solvent - Hydrometal Tech. Available at: [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Available at: [Link]

  • Solvent Extraction Help : r/chemhelp - Reddit. Available at: [Link]

  • Acid-Base Extraction II - Selecting the pH of the Aqueous Layer - YouTube. Available at: [Link]

  • How can I optimize an extraction? : r/chemistry - Reddit. Available at: [Link]

  • Extraction method. Available at: [Link]

  • Henderson-Hasselbalch Plots for Acid-Base Extraction - YouTube. Available at: [Link]

  • Henderson–Hasselbalch equation - Wikipedia. Available at: [Link]

  • Optimization of Conditions for Organic Acid Extraction from Edible Plant Material as Applied to Radish Sprouts - ResearchGate. Available at: [Link]

  • Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson - Study.com. Available at: [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. Available at: [Link]

  • Methyl 2-methyl-3-(methylthio)propionate | C6H12O2S | CID 3018979 - PubChem. Available at: [Link]

  • Propanoic acid, 2-methoxy-, methyl ester | C5H10O3 | CID 86599 - PubChem. Available at: [Link]

  • Solvent Extraction Techniques - Organomation. Available at: [Link]

  • Optimization of the extraction protocol for organic acids at an initial... - ResearchGate. Available at: [Link]

  • Optimization of the extraction protocol for organic acids at an initial... - ResearchGate. Available at: [Link]

  • Propanoic acid, 3-methoxy-, methyl ester - the NIST WebBook. Available at: [Link]

  • 3-(Methylthio)propanoic acid | C4H8O2S | CID 563 - PubChem - NIH. Available at: [Link]

  • A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC. Available at: [Link]

  • Innovative Extraction Techniques Using Deep Eutectic Solvents and Analytical Methods for the Isolation and Characterization of Natural Bioactive Com - Semantic Scholar. Available at: [Link]

  • 3-(Methylthio)propanoic acid methyl ester - the NIST WebBook. Available at: [Link]

Sources

Method

The Synthetic Versatility of 2-Methoxy-3-(methylthio)propanoic Acid: A Guide for Chemical Innovation

Introduction: Unveiling a Multifunctional Building Block In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular scaffolds with diverse functional handles is paramount. 2-Methox...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Multifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular scaffolds with diverse functional handles is paramount. 2-Methoxy-3-(methylthio)propanoic acid, a unique α-methoxy-β-thioether carboxylic acid, emerges as a precursor of significant potential. Its trifunctional nature—a carboxylic acid for amide bond formation and further derivatization, an α-methoxy group that can influence conformation and metabolic stability, and a β-thioether linkage offering opportunities for oxidation or selective cleavage—positions it as a valuable building block for the synthesis of complex molecules, including novel pharmaceutical agents and functionalized materials.

This technical guide provides a comprehensive overview of the proposed synthesis and potential applications of 2-Methoxy-3-(methylthio)propanoic acid. We will delve into the strategic considerations for its preparation, offer detailed, field-proven protocols, and explore its utility as a versatile precursor in various synthetic endeavors.

Strategic Synthesis of 2-Methoxy-3-(methylthio)propanoic Acid

The synthesis of the target molecule is best approached through a convergent strategy, leveraging well-established and robust chemical transformations. The proposed synthetic pathway involves three key stages: the formation of an α-methoxy-α,β-unsaturated ester, a crucial conjugate addition of a thiol, and subsequent hydrolysis to yield the final carboxylic acid.

G cluster_0 Stage 1: Synthesis of α-Methoxy Acrylate cluster_1 Stage 2: Conjugate Addition cluster_2 Stage 3: Hydrolysis start Commercially Available Starting Materials intermediate1 Methyl 2-hydroxypropenoate start->intermediate1 [Reaction A] intermediate2 Methyl 2-methoxypropenoate intermediate1->intermediate2 [Reaction B] Methylation intermediate3 Methyl 2-methoxy-3-(methylthio)propanoate intermediate2->intermediate3 [Reaction C] Thia-Michael Addition final_product 2-Methoxy-3-(methylthio)propanoic acid intermediate3->final_product [Reaction D] Saponification

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear causality behind the choice of reagents and conditions.

Protocol 1: Synthesis of Methyl 2-methoxypropenoate (Intermediate 2)

This two-step protocol first establishes the α-hydroxy ester, which is subsequently methylated.

Part A: Synthesis of Methyl 2-hydroxypropenoate (Intermediate 1)

This reaction is a variation of the Morita-Baylis-Hillman reaction, providing the α-hydroxy-α,β-unsaturated ester.[1]

  • Materials:

    • Paraformaldehyde

    • Methyl acrylate

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred suspension of paraformaldehyde (1.0 eq) in a mixture of methyl acrylate (1.2 eq) and diethyl ether, add DABCO (0.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring by TLC until the starting materials are consumed.

    • Quench the reaction with water and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford methyl 2-hydroxypropenoate.

Part B: Methylation of Methyl 2-hydroxypropenoate

The methylation of the hydroxyl group is a critical step to install the α-methoxy functionality. A common and effective method is the use of a methylating agent in the presence of a non-nucleophilic base.

  • Materials:

    • Methyl 2-hydroxypropenoate (from Part A)

    • Sodium hydride (60% dispersion in mineral oil)

    • Methyl iodide

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of methyl 2-hydroxypropenoate (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield methyl 2-methoxypropenoate.

Protocol 2: Synthesis of Methyl 2-methoxy-3-(methylthio)propanoate (Intermediate 3)

This step involves the crucial conjugate addition of a methylthiolate nucleophile to the α,β-unsaturated ester. The reaction is a thia-Michael addition.[2][3]

  • Materials:

    • Methyl 2-methoxypropenoate (from Protocol 1)

    • Sodium thiomethoxide

    • Anhydrous methanol

    • Acetic acid

  • Procedure:

    • Dissolve methyl 2-methoxypropenoate (1.0 eq) in anhydrous methanol under an inert atmosphere.

    • Add a solution of sodium thiomethoxide (1.1 eq) in anhydrous methanol dropwise at 0 °C.[4][5][6]

    • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

    • Upon completion, neutralize the reaction mixture with acetic acid.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

    • Purify by flash column chromatography to obtain methyl 2-methoxy-3-(methylthio)propanoate.

Protocol 3: Synthesis of 2-Methoxy-3-(methylthio)propanoic Acid (Final Product)

The final step is the saponification of the methyl ester to the corresponding carboxylic acid.

  • Materials:

    • Methyl 2-methoxy-3-(methylthio)propanoate (from Protocol 2)

    • Lithium hydroxide monohydrate

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid

    • Ethyl acetate

  • Procedure:

    • Dissolve methyl 2-methoxy-3-(methylthio)propanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Acidify the reaction mixture to pH ~2-3 with 1 M hydrochloric acid at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Methoxy-3-(methylthio)propanoic acid.

Physicochemical Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
Methyl 2-methoxypropenoateC₅H₈O₃116.12Ester, Alkene, Ether
Methyl 2-methoxy-3-(methylthio)propanoateC₆H₁₂O₃S164.22Ester, Ether, Thioether
2-Methoxy-3-(methylthio)propanoic acidC₅H₁₀O₃S150.20Carboxylic Acid, Ether, Thioether

Potential Applications as a Chemical Precursor

The unique arrangement of functional groups in 2-Methoxy-3-(methylthio)propanoic acid opens up a wide array of potential applications in synthetic chemistry and drug discovery.

G main 2-Methoxy-3-(methylthio)propanoic Acid app1 app1 main->app1 Carboxylic acid for amide coupling app2 app2 main->app2 Intramolecular cyclizations app3 app3 main->app3 Stereodefined scaffold app4 app4 main->app4 Thioether for oxidative cleavage

  • Peptide Synthesis and Peptidomimetics: The carboxylic acid moiety allows for standard amide bond coupling reactions, enabling its incorporation into peptide chains. The α-methoxy group can impart conformational constraints and improved metabolic stability compared to a simple α-amino acid.

  • Synthesis of Heterocyclic Scaffolds: The trifunctional nature of the molecule provides a platform for the synthesis of various heterocyclic systems. For instance, intramolecular cyclization reactions involving the carboxylic acid, the thioether, and a suitably introduced functional group could lead to the formation of novel lactones, thiolactones, or other ring systems of interest in medicinal chemistry.

  • Chiral Building Blocks: If synthesized in an enantiomerically pure form, for example, through asymmetric synthesis or chiral resolution, 2-Methoxy-3-(methylthio)propanoic acid can serve as a valuable chiral building block for the synthesis of stereochemically defined molecules.

  • Pro-drug and Linker Technologies: The thioether functionality can be oxidized to the corresponding sulfoxide or sulfone, which can alter the polarity and biological activity of the molecule. This reversible oxidation-reduction can be exploited in pro-drug design. Furthermore, the thioether can be a point of attachment for linkers in antibody-drug conjugates (ADCs) or other targeted delivery systems.

Conclusion

2-Methoxy-3-(methylthio)propanoic acid represents a promising, yet underexplored, chemical precursor with significant potential for a wide range of synthetic applications. The detailed protocols provided herein offer a reliable pathway to its synthesis, enabling researchers and drug development professionals to access this versatile building block. The unique combination of a carboxylic acid, an α-methoxy group, and a β-thioether within a compact molecular framework makes it an attractive starting material for the generation of novel chemical entities with diverse and potentially valuable biological activities. Further exploration of its reactivity and application will undoubtedly unlock new avenues in chemical synthesis and medicinal chemistry.

References

  • Nair, D. P.; Podgórski, M.; Chatani, S.; Gong, T.; Xi, W.; Fenoli, C. R.; Bowman, C. N. The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chem. Mater.2014 , 26 (1), 724–744. [Link]

  • Basavaiah, D.; Rao, A. J.; Satyanarayana, T. Recent advances in the Baylis–Hillman reaction and its applications. Chem. Rev.2003 , 103 (3), 811-892. [Link]

  • Khatik, G. L.; Kumar, R.; Chakraborti, A. K. Catalyst-Free Conjugate Addition of Thiols to α,β-Unsaturated Carbonyl Compounds in Water. Org. Lett.2006 , 8 (12), 2433–2436. [Link]

  • Mather, B. D.; Viswanathan, K.; Miller, K. M.; Long, T. E. Michael addition reactions in macromolecular design for emerging technologies. Prog. Polym. Sci.2006 , 31 (5), 487-531. [Link]

  • The Common Organic Chemistry Website. Sodium Thiomethoxide. [Link]

  • Wikipedia. Sodium methanethiolate. [Link]

  • Szostak, M.; Szostak, K. Recent advances in the synthesis of α-hydroxy and α-amino acids. Amino Acids2011 , 41 (2), 293-317. [Link]

  • Caddick, S.; Afonso, C. A. M.; Barrett, A. G. M.; T. M. de la Riva, G.; Hitchcock, P. B.; Naka, H.; Vile, S.; Williams, D. J. Methylation of Alcohols with Diazomethane and Boron Trifluoride Etherate. Org. Synth.2008 , 85, 191. [Link]

  • Synthesis of β-hydroxy-α,β-unsaturated carbonyl compounds via the Morita–Baylis–Hillman reaction of paramagnetic aldehyde. Monatsh Chem2025 , 156, 473–478. [Link]

Sources

Application

Solid-phase microextraction (SPME) parameters for sulfur volatiles

An Application Note and Protocol for the Analysis of Sulfur Volatiles using Solid-Phase Microextraction (SPME) Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analysis of Sulfur Volatiles using Solid-Phase Microextraction (SPME)

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization and application of Solid-Phase Microextraction (SPME) for the analysis of volatile sulfur compounds (VSCs). The protocols and insights herein are grounded in established scientific principles and field-proven methodologies to ensure robust and reproducible results.

Introduction: The Challenge of Sulfur Volatiles

Volatile sulfur compounds are a critical class of analytes responsible for both desirable aromas and undesirable off-odors in a vast array of products, including pharmaceuticals, foods and beverages, and environmental samples. Their analysis is often challenging due to their high volatility, low concentration, and reactivity. SPME offers a solvent-free, sensitive, and versatile sample preparation technique that is exceptionally well-suited for the extraction and concentration of these compounds prior to gas chromatographic analysis.

The core principle of SPME involves the partitioning of analytes from a sample matrix (liquid or gas) into a stationary phase coated onto a fused silica fiber. This equilibrium-driven process concentrates the analytes, which are then thermally desorbed in the heated injector of a gas chromatograph (GC) for separation and detection.

The SPME Workflow: A Conceptual Overview

The successful application of SPME for sulfur volatile analysis hinges on a systematic approach to method development. The following diagram illustrates the key stages of the SPME workflow, from sample preparation to data analysis.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC Analysis Sample Sample Collection & Homogenization MatrixMod Matrix Modification (e.g., pH, Salt) Sample->MatrixMod FiberSelection Fiber Coating Selection MatrixMod->FiberSelection Equilibration Extraction Extraction (Time, Temp, Agitation) FiberSelection->Extraction Desorption Thermal Desorption (Inlet Temp, Time) Extraction->Desorption Analyte Transfer Separation GC Separation (Column, Temp Program) Desorption->Separation Detection Detection (MS, SCD) Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: A generalized workflow for SPME analysis of volatile compounds.

Optimizing SPME Parameters for Sulfur Volatiles: A Deep Dive

The efficiency of SPME is governed by a set of interdependent parameters. The optimization of these parameters is critical for achieving the desired sensitivity and selectivity for sulfur volatiles.

Fiber Coating Selection: The Heart of Selectivity

The choice of SPME fiber coating is paramount as it dictates the affinity for the target analytes. For the broad range of polarities exhibited by sulfur compounds (e.g., hydrogen sulfide, methanethiol, dimethyl sulfide), a combination of adsorbent and absorbent coatings is often employed.

Fiber CoatingCompositionPrimary InteractionRecommended For
Polydimethylsiloxane (PDMS) Non-polar polymerAbsorptionNon-polar VSCs (e.g., dimethyl sulfide, dimethyl disulfide)
Polyacrylate (PA) Polar polymerAbsorptionPolar VSCs (e.g., methanethiol)
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) Mixed adsorbent/absorbentAdsorption & AbsorptionBroad range of VSCs, including low molecular weight compounds
Carboxen/PDMS (CAR/PDMS) Adsorbent/absorbentAdsorption & AbsorptionHighly volatile sulfur compounds (e.g., hydrogen sulfide)

Expert Insight: For a comprehensive screening of unknown sulfur volatiles, a mixed-phase fiber such as DVB/CAR/PDMS is an excellent starting point due to its broad selectivity.

Extraction Parameters: Maximizing Analyte Uptake

The extraction process is governed by the principles of equilibrium. The following parameters must be carefully optimized to maximize the transfer of analytes to the fiber coating.

  • Extraction Mode: Headspace (HS-SPME) is the preferred mode for volatile sulfur compounds as it minimizes matrix effects and prolongs fiber lifetime.

  • Extraction Time: The time required to reach equilibrium between the sample headspace and the fiber coating. A time course study is essential to determine the optimal extraction time. For many VSCs, this can range from 15 to 60 minutes.

  • Extraction Temperature: Increasing the temperature generally increases the vapor pressure of the analytes, leading to higher concentrations in the headspace and faster extraction kinetics. However, excessive temperatures can alter the sample matrix or degrade thermally labile compounds. A typical range for VSCs is 40-80°C.

  • Agitation: Agitation of the sample (e.g., via a magnetic stirrer or orbital shaker) reduces the thickness of the boundary layer at the sample-headspace interface, accelerating the mass transfer of analytes into the headspace.

  • Sample Volume and Headspace Volume: The ratio of sample volume to headspace volume influences the concentration of analytes in the headspace. A consistent ratio should be maintained across all samples and standards.

  • Matrix Modification (Salting-Out Effect): The addition of an inorganic salt (e.g., NaCl) to aqueous samples can increase the ionic strength of the solution, which in turn decreases the solubility of non-polar and moderately polar VSCs and promotes their partitioning into the headspace. A concentration of 10-30% (w/v) is commonly used.

Desorption Parameters: Efficient Analyte Transfer to the GC

Once extraction is complete, the fiber is transferred to the heated GC inlet for thermal desorption.

  • Desorption Temperature: The temperature should be high enough to ensure rapid and complete desorption of the analytes from the fiber coating but not so high as to cause thermal degradation of the analytes or the fiber. A temperature of 250-280°C is typical for most VSC applications.

  • Desorption Time: The time the fiber remains in the GC inlet. A duration of 2-5 minutes is generally sufficient for complete desorption.

  • Inlet Liner: A narrow-bore (e.g., 0.75 mm I.D.) inlet liner is recommended to ensure a high linear velocity of the carrier gas, which helps to rapidly transfer the desorbed analytes to the GC column as a focused band.

Protocol: HS-SPME-GC-MS Analysis of Sulfur Volatiles in an Aqueous Matrix

This protocol provides a starting point for the analysis of VSCs in a liquid sample. It is essential to validate the method for your specific application and matrix.

Materials and Reagents
  • SPME Fiber Assembly (e.g., DVB/CAR/PDMS)

  • SPME Manual Holder or Autosampler

  • 20 mL Headspace Vials with PTFE/Silicone Septa

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS) or Sulfur Chemiluminescence Detector (GC-SCD)

  • Heating block or water bath with agitation capabilities

  • Sodium Chloride (NaCl), analytical grade

  • Deionized Water

  • Stock standards of target sulfur compounds

Experimental Workflow Diagram

Protocol_Workflow cluster_prep Step 1: Sample Preparation cluster_extraction Step 2: SPME Extraction cluster_analysis Step 3: GC-MS Analysis A Pipette 10 mL of sample into a 20 mL vial B Add 3 g of NaCl A->B C Seal vial and mix until salt is dissolved B->C D Incubate vial at 60°C for 5 min (equilibration) C->D E Expose SPME fiber to headspace for 30 min with agitation D->E F Retract fiber E->F G Insert fiber into GC inlet (250°C) for 3 min F->G H Start GC-MS acquisition G->H I Retract and condition fiber H->I

Caption: Step-by-step protocol for HS-SPME-GC-MS analysis of VSCs.

Detailed Procedural Steps
  • Sample Preparation:

    • Pipette 10 mL of the aqueous sample into a 20 mL headspace vial.

    • Add 3.0 g of NaCl to the vial.

    • Immediately seal the vial with a PTFE/silicone septum cap.

    • Vortex or shake the vial until the salt is completely dissolved.

  • SPME Extraction:

    • Place the vial in a heating block or water bath set to 60°C with agitation (e.g., 250 rpm).

    • Allow the sample to equilibrate for 5 minutes.

    • Expose the pre-conditioned SPME fiber (DVB/CAR/PDMS) to the headspace of the vial for 30 minutes.

    • After extraction, retract the fiber into the needle and immediately proceed to the GC injection.

  • GC-MS Analysis:

    • GC Inlet: 250°C, splitless mode (or split with a low split ratio).

    • Desorption Time: 3 minutes.

    • GC Column: e.g., DB-SULFOX (30 m x 0.25 mm x 0.25 µm) or similar.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • MS Transfer Line: 250°C.

    • MS Ion Source: 230°C.

    • MS Quadrupole: 150°C.

    • Scan Range: m/z 33-300.

Quality Control and System Validation
  • Fiber Conditioning: Before first use and after each analysis, the SPME fiber should be conditioned in a separate GC inlet at the temperature recommended by the manufacturer to remove any contaminants.

  • Blanks: Analyze a blank sample (e.g., deionized water with NaCl) periodically to check for carryover and system contamination.

  • Calibration: Prepare a series of calibration standards in the same matrix as the samples to quantify the target analytes.

Trustworthiness and Self-Validating Systems

To ensure the integrity of the analytical results, the following practices are recommended:

  • Internal Standards: The use of an appropriate internal standard (e.g., a deuterated analog of a target analyte) can compensate for variations in extraction efficiency and injection volume.

  • Method Validation: The entire analytical method should be validated according to established guidelines (e.g., ICH, FDA) for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • System Suitability: Before running a sequence of samples, inject a standard to verify the performance of the GC-MS system, including peak shape, resolution, and response.

References

  • Pawliszyn, J. (2012). Solid Phase Microextraction: Theory and Practice. Wiley-VCH. [Link]

  • Restek Corporation. (2020). A Technical Guide to SPME. [Link]

Method

Einleitung: Die analytische Herausforderung bei 2-Methoxy-3-(methylthio)propansäure (MMPA)

Sehr geehrte Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, diese Anwendungsbeschreibung bietet eine detaillierte technische Anleitung zu den Derivatisierungsverfahren für die Analyse von 2-Metho...

Author: BenchChem Technical Support Team. Date: February 2026

Sehr geehrte Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung,

diese Anwendungsbeschreibung bietet eine detaillierte technische Anleitung zu den Derivatisierungsverfahren für die Analyse von 2-Methoxy-3-(methylthio)propansäure (MMPA). Als leitender Anwendungswissenschaftler habe ich diese Anleitung so strukturiert, dass sie nicht nur schrittweise Protokolle liefert, sondern auch die zugrunde liegenden chemischen Prinzipien und die Gründe für experimentelle Entscheidungen erläutert. Ziel ist es, Ihnen ein robustes methodisches Fundament für die zuverlässige Quantifizierung von MMPA in verschiedenen Matrices zu geben.

2-Methoxy-3-(methylthio)propansäure ist eine Carbonsäure, die eine Thioether- und eine Methoxygruppe enthält. Solche multifunktionalen Moleküle spielen oft eine Rolle als Metaboliten oder Zwischenprodukte in biochemischen Pfaden und in der pharmazeutischen Entwicklung. Die direkte Analyse von MMPA mittels chromatographischer Standardmethoden stellt jedoch eine erhebliche Herausforderung dar.

Aufgrund der polaren Carboxylgruppe (-COOH) weist MMPA eine geringe Flüchtigkeit und eine hohe Polarität auf.[1][2] Dies führt bei der Gaschromatographie (GC) zu Problemen wie schlechter Peakform (Tailing), geringer Empfindlichkeit und irreversibler Adsorption an der Säule.[1] Auch in der Flüssigchromatographie-Massenspektrometrie (LC-MS) ist die Ionisierungseffizienz, insbesondere bei der gängigen Elektrospray-Ionisierung (ESI), oft unzureichend, was die Nachweisgrenzen limitiert.[3][4]

Die chemische Derivatisierung umgeht diese Hürden, indem die polare Carboxylgruppe in eine weniger polare, flüchtigere oder leichter ionisierbare funktionelle Gruppe umgewandelt wird.[5][6] Dieser Leitfaden beschreibt etablierte Derivatisierungsstrategien für die GC-MS- und LC-MS/MS-Analyse von MMPA.

Derivatisierung für die Gaschromatographie-Massenspektrometrie (GC-MS)

Für die GC-Analyse muss die Polarität von MMPA reduziert und seine Flüchtigkeit sowie thermische Stabilität erhöht werden.[2] Die beiden primären Strategien hierfür sind die Veresterung (eine Form der Alkylierung) und die Silylierung.

Strategie 1: Veresterung zur Bildung von Methylestern

Die Umwandlung der Carbonsäure in ihren entsprechenden Methylester ist eine der robustesten und am weitesten verbreiteten Methoden.[1][7] Der resultierende MMPA-Methylester ist deutlich unpolarer und flüchtiger als die ursprüngliche Säure.

Chemischer Mechanismus: Die Reaktion erfolgt typischerweise durch eine säurekatalysierte Kondensation der Carboxylgruppe mit einem Alkohol, meist Methanol, unter Wasserabspaltung.[5] Ein häufig verwendeter und hocheffizienter Katalysator ist Bortrifluorid (BF₃).[5][8]

G cluster_reactants Reaktanden MMPA MMPA (R-COOH) MMPA_Ester MMPA-Methylester (R-COOCH₃) -> Flüchtiger & unpolarer MMPA->MMPA_Ester + Methanol Methanol (CH₃OH) Methanol->MMPA_Ester Catalyst BF₃ (Katalysator) Catalyst->MMPA_Ester katalysiert Heat Erhitzen (z.B. 60-90°C) Heat->MMPA_Ester beschleunigt GCMS GC-MS Analyse MMPA_Ester->GCMS Injektion

Workflow der Veresterung für die GC-MS-Analyse.

Protokoll: BF₃-Methanol-Veresterung

  • Probenvorbereitung: Die Probe (z. B. ein getrockneter Extrakt) in ein Reaktionsgefäß mit Schraubdeckel überführen. Es ist entscheidend, dass die Probe wasserfrei ist, da Wasser die Reaktion hemmt.

  • Reagenz zugeben: 100-200 µL einer 14%igen Lösung von Bortrifluorid in Methanol (BF₃-Methanol) zur trockenen Probe geben.

  • Reaktion: Das Gefäß fest verschließen und für 10-15 Minuten bei 60–90 °C in einem Heizblock oder Wasserbad inkubieren.[8]

  • Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

  • Extraktion: Den derivatisierten Analyten in ein unpolares Lösungsmittel überführen. Dazu 1 mL Hexan und 0.5 mL deionisiertes Wasser zugeben. Das Gefäß kräftig für 30 Sekunden vortexen.

  • Phasentrennung: Die Mischung zentrifugieren, um die Phasentrennung zu beschleunigen.

  • Probenentnahme: Die obere organische Phase (Hexan), die den MMPA-Methylester enthält, vorsichtig in ein GC-Vial überführen.

  • Analyse: Die Probe mittels GC-MS analysieren.

Strategie 2: Silylierung zur Bildung von Trimethylsilyl (TMS)-Derivaten

Die Silylierung ist ein schnelles und effektives Verfahren, bei dem der aktive Wasserstoff der Carboxylgruppe durch eine Trimethylsilyl-(TMS)-Gruppe ersetzt wird.[2][9] Silyl-Derivate sind sehr flüchtig und thermisch stabil.[2]

Chemischer Mechanismus: Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoroacetamid (BSTFA) reagieren direkt mit dem sauren Proton der Carboxylgruppe.[10][11] Die Reaktion kann durch einen Katalysator wie Trimethylchlorsilan (TMCS) beschleunigt werden, insbesondere bei sterisch gehinderten Molekülen.[11]

G cluster_reactants Reaktanden MMPA MMPA (R-COOH) MMPA_TMS MMPA-TMS-Ester (R-COOSi(CH₃)₃) -> Sehr flüchtig MMPA->MMPA_TMS + BSTFA BSTFA (+1% TMCS) BSTFA->MMPA_TMS Solvent Lösungsmittel (z.B. Acetonitril) Solvent->MMPA_TMS gelöst in Heat Erhitzen (z.B. 70°C) Heat->MMPA_TMS beschleunigt GCMS GC-MS Analyse MMPA_TMS->GCMS Injektion

Workflow der Silylierung für die GC-MS-Analyse.

Protokoll: BSTFA-Silylierung

  • Probenvorbereitung: Die Probe in ein Reaktionsgefäß überführen und zur vollständigen Trockenheit eindampfen (z. B. unter einem Stickstoffstrom). Feuchtigkeit muss unbedingt vermieden werden, da sie das Silylierungsreagenz zersetzt.[11]

  • Reagenzien zugeben: Den trockenen Rückstand in 50 µL eines geeigneten aprotischen Lösungsmittels (z. B. Acetonitril oder Pyridin) aufnehmen. Anschließend 50 µL BSTFA (oft mit 1 % TMCS als Katalysator) zugeben.

  • Reaktion: Das Gefäß fest verschließen und für 30–60 Minuten bei 70 °C inkubieren.[11] Die optimale Zeit und Temperatur können je nach Matrix variieren und sollten empirisch ermittelt werden.

  • Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

  • Analyse: Die derivatisierte Probe direkt in das GC-MS-System injizieren. Eine wässrige Aufarbeitung ist nicht erforderlich, da die Nebenprodukte der Reaktion flüchtig sind und typischerweise mit dem Lösungsmittelpeak eluieren.[10]

Derivatisierung für die Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS)

Für die LC-MS-Analyse zielt die Derivatisierung nicht auf die Erhöhung der Flüchtigkeit ab, sondern auf die Verbesserung der Ionisierungseffizienz und der chromatographischen Eigenschaften.[4][6] Für Carbonsäuren wie MMPA ist eine "Charge-Tagging"-Strategie ideal, bei der eine permanent geladene oder leicht ionisierbare Gruppe an das Molekül gekoppelt wird. Dies steigert die Empfindlichkeit im positiven ESI-Modus erheblich.[3]

Strategie: Amidkopplung mit ionisierbaren Aminen

Chemischer Mechanismus: Die Carboxylgruppe von MMPA wird zunächst mit einem Kopplungsreagenz (z. B. einem Carbodiimid wie EDC) aktiviert, um ein reaktives Zwischenprodukt zu bilden. Dieses reagiert dann mit einem Derivatisierungsreagenz, das eine primäre oder sekundäre Aminogruppe und eine leicht protonierbare funktionelle Gruppe (z. B. einen Pyridinring) enthält. Picolylamine sind hierfür hervorragende Reagenzien.[12]

G MMPA MMPA (R-COOH) Active_Intermediate Aktives Zwischenprodukt MMPA->Active_Intermediate + EDC (Aktivierung) EDC EDC (Kopplungsreagenz) MMPA_Deriv MMPA-Picolinylamid (Charge-Tagged Derivat) Active_Intermediate->MMPA_Deriv + 3-Picolylamin (Kopplung) Picolylamine 3-Picolylamin (Derivatisierungsreagenz) LCMSMS LC-MS/MS Analyse (Positive ESI) MMPA_Deriv->LCMSMS Injektion

Workflow der "Charge-Tagging"-Derivatisierung für LC-MS/MS.

Protokoll: EDC/3-Picolylamin-Amidkopplung

  • Probenvorbereitung: Eine bekannte Menge der Probe (z. B. in Acetonitril gelöst) in ein Reaktionsgefäß geben.

  • Reagenzien vorbereiten: Frische Lösungen von 3-Picolylamin (z. B. 10 mg/mL in Acetonitril) und 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) (z. B. 10 mg/mL in Acetonitril) vorbereiten.

  • Reaktion: Zur Probelösung 50 µL der EDC-Lösung und 50 µL der 3-Picolylamin-Lösung geben.

  • Inkubation: Die Mischung für 60 Minuten bei Raumtemperatur schütteln oder vortexen.

  • Reaktion stoppen (optional): Die Reaktion kann durch Zugabe einer kleinen Menge einer schwachen Säure (z. B. 0,1 % Ameisensäure) gestoppt werden, um überschüssiges EDC zu hydrolysieren.

  • Verdünnung und Analyse: Die Reaktionsmischung mit der mobilen Anfangsphase des LC-Systems verdünnen und mittels LC-MS/MS analysieren. Das derivatisierte MMPA wird als starkes Signal im positiven ESI-Modus detektiert.

Zusammenfassung und Methodenvergleich

Die Wahl des optimalen Derivatisierungsverfahrens hängt von der verfügbaren instrumentellen Analytik, der Probenmatrix und den Anforderungen an die Empfindlichkeit ab.

EigenschaftGC-Veresterung (BF₃-Methanol)GC-Silylierung (BSTFA)LC-Amidkopplung (EDC/Picolylamin)
Analyseplattform GC-MSGC-MSLC-MS/MS
Prinzip Umwandlung in einen flüchtigen MethylesterUmwandlung in einen flüchtigen TMS-EsterAnfügen eines "Charge-Tags" für bessere Ionisierung
Vorteile Robuste, kostengünstige Reagenzien; stabile DerivateSehr schnelle Reaktion; flüchtige NebenprodukteSehr hohe Empfindlichkeit; verbesserte Chromatographie
Nachteile Erfordert wässrige Aufarbeitung; Reagenz ist toxischExtrem feuchtigkeitsempfindlich; Derivate können hydrolysierenMehrere Reagenzien erforderlich; Reagenzien können teurer sein
Wichtige Hinweise Absolute Trockenheit der Probe erforderlich.Absolute Trockenheit von Probe und Glasgeräten ist kritisch.[11]Optimierung der stöchiometrischen Verhältnisse ist wichtig.

Fazit

Die Derivatisierung ist ein unverzichtbarer Schritt für die quantitative Analyse von 2-Methoxy-3-(methylthio)propansäure. Für die GC-MS-Analyse bieten sowohl die Veresterung mit BF₃-Methanol als auch die Silylierung mit BSTFA bewährte und zuverlässige Methoden zur Erzeugung flüchtiger Derivate. Für hochsensitive LC-MS/MS-Analysen ist die Amidkopplung mit einem "Charge-Tagging"-Reagenz wie 3-Picolylamin die Methode der Wahl, da sie die Ionisierungseffizienz drastisch verbessert. Die in dieser Anwendungsbeschreibung detaillierten Protokolle und Erläuterungen bieten eine solide Grundlage für die erfolgreiche Implementierung dieser Techniken in Ihrem Labor.

Referenzen

  • Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. In: Encyclopedia of Analytical Science. Elsevier. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkk1EaAHAsdR2mPCC9t3bgveZC00zy8azpfNo6TSlySpxnc9f8WTbEavHBUzdGe77el9-NaHCb0h14E1K7EspNaXW8YLRECqoakojDCiRUESpXDrKr2YsBrnFo1r18qWCwfTfkJPEoF_zXgZH_MsEZpsCbhN4IlACRlWq3j8RrriThwV9nuSXT-A0A0FV2CjW0habF2qBRlppUxdM5s48ETl9NnBFpYURnc_xsaH8ssBV_dBDb4a8=]

  • Li, M., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [https://pubs.acs.org/doi/10.1021/acs.energyfuels.4c01119]

  • Challacombe, D. N., et al. (1974). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Clinica Chimica Acta. [https://www.ncbi.nlm.nih.gov/pubmed/4850933]

  • Thermo Fisher Scientific. Silylation Reagents. [https://www.thermofisher.com/us/en/home/industrial/chromatography/chromatography-reagents/gas-chromatography-gc-reagents/silylation-reagents.html]

  • Felder, E., et al. (1973). Method for the esterification of carboxylic acids in gas chromatographic analysis. Journal of Chromatography A. [https://www.scihub.se/10.1016/s0021-9673(01)91833-3]

  • Tokyo Chemical Industry (TCI). GC Derivatization Reagents. [https://www.tcichemicals.com/US/en/support-download/brochure/gc_derivatizing_reagents_qr-code.pdf]

  • Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [https://www.cfcsilicone.com/news/an-in-depth-guide-to-silylation-reagents-applications-and-benefits-53495195.html]

  • UCT, Inc. Derivatizing Reagents. [https://www.obrnutafaza.hr/pdf/UCT_derivatizing-reagents.pdf]

  • Sigma-Aldrich. Silylation of Non-Steroidal Anti-Inflammatory Drugs. [https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/384/211/t409014.pdf]

  • Churáček, J., et al. (1969). A contribution to esterification of carboxylic acids for their separation by means of gas chromatography. Chromatographia. [https://www.semanticscholar.org/paper/A-contribution-to-esterification-of-carboxylic-by-means-Chur%C3%A1%C4%8Dek-Drahokoupilov%C3%A1/b27299a912b70f071477174e768c34f8286a60d6]

  • Supelco. A Guide to Derivatization Reagents for GC. Bulletin 909A. [https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/110/943/t408909.pdf]

  • Mitamura, K., et al. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Chromatography. [https://www.jstage.jst.go.jp/article/chromatography/22/1/22_1_11/_pdf]

  • Higashi, T., & Ogawa, S. (2008). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. [https://pubmed.ncbi.nlm.nih.gov/18054479/]

  • An, F. (2014). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [https://www.researchgate.net/publication/265909792_Derivatization_Reactions_and_Reagents_for_Gas_Chromatography_Analysis]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. [https://www.eurofinsus.com/media/136067/analytical-method-summaries-rev-05242021.pdf]

  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). [https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/gas-chromatography/gc-derivatization-reagent]

  • Gika, H. G., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9457816/]

  • Vendruscolo, R. G., et al. (2021). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [https://www.researchgate.net/publication/348227656_Derivatization_methods_for_the_LC-MSMS_analyses_of_carboxylic_acids]

  • Gika, H. G., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. [https://www.mdpi.com/1420-3049/27/17/5717]

Sources

Application

Application Notes and Protocols for the Scalable Biosynthesis of 2-Methoxy-3-(methylthio)propanoic acid

Introduction: A Novel Approach to a Specialty Chemical 2-Methoxy-3-(methylthio)propanoic acid (MMPA) is a specialized sulfur-containing organic acid with potential applications in the pharmaceutical and flavor industries...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Approach to a Specialty Chemical

2-Methoxy-3-(methylthio)propanoic acid (MMPA) is a specialized sulfur-containing organic acid with potential applications in the pharmaceutical and flavor industries. Traditional chemical synthesis of such functionalized molecules can be complex, costly, and environmentally challenging. This application note details a proposed biosynthetic pathway and a scalable fermentation protocol for the production of MMPA from the essential amino acid L-methionine. By leveraging the metabolic machinery of engineered microorganisms, we present a sustainable and efficient alternative for the production of this high-value chemical.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the proposed biosynthetic pathway, detailed protocols for microbial strain engineering, fermentation scale-up, downstream processing, and analytical methods for quantification. The protocols are designed to be adaptable and serve as a foundational framework for process optimization.

Proposed Biosynthetic Pathway of 2-Methoxy-3-(methylthio)propanoic acid

The proposed biosynthetic pathway for MMPA from L-methionine is a multi-step enzymatic process that combines the well-established Ehrlich pathway for amino acid catabolism with subsequent hydroxylation and methylation steps. The workhorse for this proposed biotransformation is the industrially robust yeast, Saccharomyces cerevisiae, which possesses a native Ehrlich pathway and is amenable to genetic engineering.[1][2][3]

The pathway can be delineated into three key stages:

  • Stage 1: Ehrlich Pathway Conversion of L-Methionine to 3-(Methylthio)propanoic Acid. This stage involves three enzymatic steps to convert L-methionine into the precursor 3-(methylthio)propanoic acid (3-MTP).

  • Stage 2: α-Hydroxylation. The second stage involves the stereospecific hydroxylation of 3-MTP at the C-2 (alpha) position to yield 2-hydroxy-3-(methylthio)propanoic acid.

  • Stage 3: O-Methylation. The final step is the methylation of the newly introduced hydroxyl group to form the final product, 2-methoxy-3-(methylthio)propanoic acid.

Detailed Enzymatic Steps:
  • Step 1: Transamination of L-Methionine. The pathway initiates with the transamination of L-methionine to its corresponding α-keto acid, α-keto-γ-methylthiobutyrate (KMTB).[2][4][5][6] This reaction is catalyzed by an aminotransferase. In S. cerevisiae, several aminotransferases can perform this function.

  • Step 2: Decarboxylation of KMTB. KMTB is then decarboxylated to form 3-(methylthio)propionaldehyde, also known as methional.[1][7] This reaction is a key step in the Ehrlich pathway and is catalyzed by a decarboxylase.

  • Step 3: Oxidation of Methional. The aldehyde, methional, is subsequently oxidized to the carboxylic acid, 3-(methylthio)propanoic acid (3-MTP).[8] This oxidation is carried out by an aldehyde dehydrogenase.

  • Step 4: α-Hydroxylation of 3-MTP. This is a critical and proposed step for which a suitable enzyme needs to be introduced into the host organism. The hydroxylation of the alpha-carbon of a carboxylic acid can be catalyzed by a hydroxylase, potentially a cytochrome P450 monooxygenase or a related enzyme.[9]

  • Step 5: O-Methylation of 2-hydroxy-3-(methylthio)propanoic acid. The final step is the transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to the hydroxyl group at the C-2 position.[10] This reaction is catalyzed by an O-methyltransferase.[11][12][13][14]

Diagram of the Proposed Biosynthetic Pathway:

MMPA_Biosynthesis Met L-Methionine KMTB α-Keto-γ-methylthiobutyrate Met->KMTB Aminotransferase Methional 3-(Methylthio)propionaldehyde KMTB->Methional Decarboxylase MMPA_precursor 3-(Methylthio)propanoic Acid Methional->MMPA_precursor Aldehyde Dehydrogenase Hydroxy_MMPA 2-Hydroxy-3-(methylthio)propanoic Acid MMPA_precursor->Hydroxy_MMPA α-Hydroxylase (Engineered) MMPA 2-Methoxy-3-(methylthio)propanoic Acid Hydroxy_MMPA->MMPA O-Methyltransferase (Engineered)

Caption: Proposed biosynthetic pathway for 2-Methoxy-3-(methylthio)propanoic acid.

Protocol 1: Engineering of a Production Host (Saccharomyces cerevisiae)

This protocol describes the genetic engineering of S. cerevisiae to enhance the production of the 3-MTP precursor and to introduce the necessary enzymes for the final conversion to MMPA.

1.1. Host Strain Selection:

  • Select a robust industrial strain of S. cerevisiae known for its high tolerance to organic acids and efficient glucose utilization.[2][3]

1.2. Overexpression of Endogenous Ehrlich Pathway Genes:

  • To increase the flux towards 3-MTP, overexpress key genes in the Ehrlich pathway. This can be achieved by integrating additional copies of these genes into the yeast genome under the control of strong, constitutive promoters.

    • Target Genes: Identify and amplify the genes encoding the primary aminotransferase, decarboxylase, and aldehyde dehydrogenase involved in methionine catabolism in your chosen S. cerevisiae strain.[1]

1.3. Heterologous Expression of α-Hydroxylase and O-Methyltransferase:

  • α-Hydroxylase:

    • Identify a candidate gene encoding an α-hydroxylase with activity on short-chain carboxylic acids. This may require screening of enzymes from various microbial sources. Cytochrome P450s are a promising class of enzymes for this reaction.[9]

    • Codon-optimize the selected gene for expression in S. cerevisiae.

    • Synthesize and clone the gene into a yeast expression vector.

    • Integrate the expression cassette into the yeast genome.

  • O-Methyltransferase:

    • Select a gene encoding an O-methyltransferase known to act on secondary alcohols.[11][12][13] Bacterial O-methyltransferases can exhibit broad substrate specificity.[11][12]

    • Codon-optimize the gene for yeast expression.

    • Synthesize and clone the gene into a yeast expression vector.

    • Integrate the expression cassette into the yeast genome.

1.4. Strain Verification:

  • Confirm the successful integration of all expression cassettes by PCR and sequencing.

  • Verify the expression of the engineered proteins by Western blot or proteomics.

  • Perform small-scale cultivation experiments and analyze the culture supernatant for the presence of MMPA and its precursors by GC-MS or LC-MS.

Protocol 2: Fermentation Media and Process Optimization

Optimization of the fermentation medium is crucial for maximizing product yield.[15][16][17] This protocol provides a starting point for media composition and fermentation parameters.

2.1. Media Composition:

ComponentConcentration (g/L)Purpose
Glucose50 - 100Carbon Source
L-Methionine10 - 30Precursor
Yeast Extract10Nitrogen and Vitamin Source
Peptone20Nitrogen Source
KH2PO41Phosphorus Source
MgSO4·7H2O0.5Magnesium Source
Antifoam AgentAs neededPrevent Foaming

2.2. Fermentation Parameters:

ParameterSetpoint
Temperature30°C
pH5.0 (controlled with NaOH/H2SO4)
Agitation300 - 500 rpm
Aeration1 - 2 vvm (volume of air per volume of liquid per minute)

2.3. Fermentation Strategy:

  • A fed-batch fermentation strategy is recommended to maintain optimal concentrations of glucose and L-methionine, avoiding substrate inhibition and maximizing productivity.[18]

  • Initial Batch Phase: Start the fermentation with the basal medium containing an initial concentration of glucose and L-methionine.

  • Feeding Phase: Once the initial substrates are partially consumed (as monitored by offline or online measurements), initiate feeding of a concentrated solution of glucose and L-methionine. The feed rate should be adjusted to maintain a low but non-limiting substrate concentration.

Protocol 3: Scale-Up of the Fermentation Process

Scaling up a fermentation process from the lab to an industrial scale requires careful consideration of several factors to ensure consistent performance.[14][19][20][21]

3.1. Seed Train Development:

  • Develop a multi-stage seed train to generate a sufficient quantity of healthy and active inoculum for the production fermenter.

  • Start from a single colony on an agar plate, inoculate a series of shake flasks of increasing volume, and finally, a seed fermenter.

3.2. Scale-Up Parameters:

  • Maintain key process parameters such as tip speed (for agitation) and the volumetric oxygen transfer coefficient (kLa) consistent across different scales to ensure comparable physiological conditions for the microorganisms.

3.3. Process Monitoring:

  • Implement robust online and offline monitoring of key parameters at all scales, including pH, dissolved oxygen, temperature, substrate consumption, and product formation.

Diagram of the Fermentation Scale-Up Workflow:

Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Production Production cluster_Downstream Downstream Processing Master_Cell_Bank Master Cell Bank Working_Cell_Bank Working Cell Bank Master_Cell_Bank->Working_Cell_Bank Shake_Flasks Shake Flask Inoculum Working_Cell_Bank->Shake_Flasks Seed_Fermenter Seed Fermenter Shake_Flasks->Seed_Fermenter Production_Fermenter Production Fermenter (Fed-Batch) Seed_Fermenter->Production_Fermenter Harvest Harvest (Centrifugation/Filtration) Production_Fermenter->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Chromatography Extraction->Purification Final_Product Pure MMPA Purification->Final_Product

Caption: Overall workflow for the production and purification of MMPA.

Protocol 4: Downstream Processing and Purification

The recovery of MMPA from the fermentation broth is a critical step to obtain a high-purity product.[11][12][13][21][]

4.1. Biomass Removal:

  • Separate the microbial biomass from the fermentation broth by centrifugation or microfiltration.

4.2. Product Extraction:

  • Solvent Extraction: Due to the expected low concentration of MMPA in the broth, liquid-liquid extraction is a suitable method for initial recovery and concentration.

    • Adjust the pH of the clarified broth to below the pKa of MMPA to ensure it is in its protonated, more organic-soluble form.

    • Select a suitable organic solvent (e.g., ethyl acetate, 1-butanol) for extraction.[11]

    • Perform multiple extraction steps to maximize recovery.

4.3. Purification:

  • Chromatography: Further purify the extracted MMPA using column chromatography.

    • A silica gel column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) can be used for purification.

4.4. Solvent Removal and Product Isolation:

  • Remove the solvent from the purified fraction under reduced pressure using a rotary evaporator.

  • The final product can be obtained as a solid or an oil.

Protocol 5: Analytical Methods for Quantification

Accurate quantification of MMPA is essential for process monitoring and optimization. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique.[17][23][24]

5.1. Sample Preparation:

  • Take a sample of the fermentation broth and centrifuge to remove cells.

  • Perform a liquid-liquid extraction of the supernatant with a suitable organic solvent after acidification.

  • Derivatize the extracted MMPA to increase its volatility for GC analysis. Methylation of the carboxylic acid group to form the methyl ester is a common derivatization method.

5.2. GC-MS Analysis:

  • Column: Use a non-polar or medium-polarity capillary column.

  • Injector: Operate in splitless mode for trace analysis.

  • Oven Program: Develop a temperature gradient to ensure good separation of MMPA from other components.

  • Mass Spectrometer: Operate in scan mode for initial identification and then in selected ion monitoring (SIM) mode for accurate quantification.

5.3. Quantification:

  • Prepare a calibration curve using a pure standard of MMPA.

  • Use an internal standard to correct for variations in sample preparation and injection volume.

Conclusion

The biosynthetic production of 2-methoxy-3-(methylthio)propanoic acid presents a promising and sustainable alternative to chemical synthesis. The proposed pathway, utilizing an engineered Saccharomyces cerevisiae, leverages the organism's natural metabolic capabilities and its amenability to genetic modification. The protocols outlined in this application note provide a comprehensive framework for the development of a scalable and efficient bioprocess. Further optimization of the engineered strain, fermentation conditions, and downstream processing will be crucial for achieving economically viable production of this specialty chemical.

References

  • Structural Characterization and Extended Substrate Scope Analysis of Two Mg2+‐Dependent O‐Methyltransferases from Bacteria. (n.d.). ChemBioChem. [Link]

  • The Methionine Transamination Pathway Controls Hepatic Glucose Metabolism through Regulation of the GCN5 Acetyltransferase and the PGC-1α Transcriptional Coactivator. (2017). Journal of Biological Chemistry. [Link]

  • The role of transamination in methionine oxidation in the rat. (1976). The Journal of nutrition. [Link]

  • Structural characterization and extended substrate scope analysis of two Mg2+-dependent O-methyltransferases from bacteria. (2020). ChemBioChem. [Link]

  • Recovery of Organic Acids from Fermentation Broth Using Nanofiltration Technologies: A Review. (2017). Journal of Physical Science. [Link]

  • Functional and structural characterisation of a bacterial O-methyltransferase and factors determining regioselectivity. (2017). The FEBS Journal. [Link]

  • The O-Methyltransferase SrsB Catalyzes the Decarboxylative Methylation of Alkylresorcylic Acid during Phenolic Lipid Biosynthesis by Streptomyces griseus. (2012). Journal of Bacteriology. [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet. [Link]

  • Structures of metabolites containing the 2-hydroxy-3-mercaptopropanoic acid moiety and their congeners. (2021). ResearchGate. [Link]

  • Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes. (2010). Applied Microbiology and Biotechnology. [Link]

  • 9.14: Biological Methylating Reagents. (2014). Chemistry LibreTexts. [Link]

  • What amino acid yields the following α-keto acid through transami... (n.d.). Pearson. [Link]

  • Strategies for Fermentation Medium Optimization: An In-Depth Review. (2017). Frontiers in Microbiology. [Link]

  • The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism. (2008). Applied and Environmental Microbiology. [Link]

  • Strategies for Fermentation Medium Optimization: An In-Depth Review. (2017). Frontiers in Microbiology. [Link]

  • From fermentation to industrial production. (n.d.). BRAIN Biotech. [Link]

  • Confidently scaling-up microbial fermentation: Overcoming common challenges. (2025). INFORS HT. [Link]

  • Transamination of methionine in humans. (1991). The Journal of Clinical Investigation. [Link]

  • Scaleup Considerations for Microbial Fermentations. (2018). Biocompare. [Link]

  • The Ehrlich pathway. Catabolism of branched-chain amino acids (leucine,... (n.d.). ResearchGate. [Link]

  • Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. (2024). Analytical Biochemistry. [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters. [Link]

  • O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. (n.d.). Current Organic Chemistry. [Link]

  • Metabolic engineering of threonine catabolism enables Saccharomyces cerevisiae to produce propionate under aerobic conditions. (2022). Metabolic Engineering. [Link]

Sources

Method

Application Notes and Protocols for the Isolation of Sulfur-Containing Propanoic Acids from Natural Sources

Introduction: The Aromatic Contribution of Sulfur-Containing Propanoic Acid Derivatives in Nature The characteristic and appealing aroma of many fruits is a complex symphony of volatile organic compounds. Among these, su...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aromatic Contribution of Sulfur-Containing Propanoic Acid Derivatives in Nature

The characteristic and appealing aroma of many fruits is a complex symphony of volatile organic compounds. Among these, sulfur-containing esters play a pivotal role, often imparting unique and potent fragrance notes even at trace concentrations. While the direct isolation of 2-Methoxy-3-(methylthio)propanoic acid from natural sources is not prominently documented, its corresponding esters, primarily methyl 3-(methylthio)propanoate and ethyl 3-(methylthio)propanoate, are well-established as key aroma compounds in fruits such as pineapple (Ananas comosus)[1][2][3][4].

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the isolation of these naturally occurring esters from pineapple and a subsequent protocol for their hydrolysis to the parent carboxylic acid, 3-(methylthio)propanoic acid. The methodologies described herein are grounded in established analytical chemistry and organic synthesis principles, offering a scientifically sound pathway to obtain the target acid from a natural matrix. It is important to note that the "2-methoxy" derivative specified in the topic appears to be less common in the cited literature; therefore, this guide focuses on the more prevalent 3-(methylthio)propanoic acid and its esters.

The biosynthetic origin of 3-(methylthio)propanoic acid is linked to the metabolism of the essential amino acid methionine[5][6]. Through a series of enzymatic transformations, methionine can be converted to 3-(methylthio)propanoic acid, which can then be esterified to produce the volatile aroma compounds found in fruits.

Part 1: Preparative Isolation of 3-(Methylthio)propanoate Esters from Pineapple

The following protocol details a preparative-scale solvent extraction method for isolating a mixture of volatile esters, including methyl and ethyl 3-(methylthio)propanoate, from fresh pineapple pulp. This method is an adaptation of analytical-scale extraction procedures for a larger-scale isolation.

Protocol 1: Solvent Extraction of Volatile Esters

Objective: To extract a broad range of volatile aroma compounds, including 3-(methylthio)propanoate esters, from fresh pineapple pulp.

Materials:

  • Fresh, ripe pineapples

  • Food-grade blender or homogenizer

  • Dichloromethane (DCM), analytical grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Large glass beakers and flasks

  • Separatory funnel (2 L)

  • Cheesecloth or muslin cloth

  • Centrifuge (optional)

Procedure:

  • Sample Preparation:

    • Wash and peel fresh pineapples. Remove the core and cut the pulp into smaller pieces.

    • Weigh approximately 1 kg of the pineapple pulp.

    • Homogenize the pulp in a blender to a smooth consistency.

  • Solvent Extraction:

    • Transfer the homogenized pulp to a large beaker.

    • Add 1.5 L of dichloromethane (DCM) to the pulp.

    • Stir the mixture vigorously for 2 hours at room temperature. It is crucial to ensure good mixing for efficient extraction.

    • After 2 hours, filter the mixture through several layers of cheesecloth to separate the bulk of the solid material from the solvent extract.

    • For a more complete separation, the resulting liquid can be centrifuged to pellet any remaining fine solids.

    • Carefully decant the DCM layer into a large separatory funnel.

  • Phase Separation and Drying:

    • Allow the layers in the separatory funnel to separate. The aqueous layer (from the pineapple juice) will be on top, and the DCM layer containing the extracted volatiles will be at the bottom.

    • Drain the lower DCM layer into a clean, dry flask.

    • Add approximately 50 g of anhydrous sodium sulfate to the DCM extract to remove any residual water. Swirl the flask gently and let it stand for 30 minutes. The sodium sulfate will clump together as it absorbs water.

  • Concentration of the Extract:

    • Carefully decant or filter the dried DCM extract away from the sodium sulfate into a round-bottom flask.

    • Concentrate the extract using a rotary evaporator. The water bath temperature should be kept low (around 30-35°C) to minimize the loss of volatile compounds.

    • Continue evaporation until the volume of the extract is reduced to approximately 10-15 mL. The resulting product will be a concentrated oil containing a mixture of pineapple aroma compounds.

Part 2: Hydrolysis of Esters to 3-(Methylthio)propanoic Acid

The concentrated extract obtained from Protocol 1 contains a mixture of esters. The following protocol describes a general method for the alkaline hydrolysis (saponification) of these esters to their corresponding carboxylic acids.

Protocol 2: Alkaline Hydrolysis of the Ester-Rich Extract

Objective: To convert the 3-(methylthio)propanoate esters in the concentrated extract to 3-(methylthio)propanoic acid.

Materials:

  • Concentrated pineapple extract from Protocol 1

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Hydrochloric acid (HCl) solution (2 M)

  • Diethyl ether

  • pH indicator paper or a pH meter

  • Separatory funnel (250 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Saponification Reaction:

    • Dissolve the concentrated pineapple extract in 50 mL of methanol in a round-bottom flask.

    • Add 50 mL of 2 M sodium hydroxide solution to the flask.

    • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 2 hours. This will hydrolyze the esters to their corresponding carboxylate salts.

  • Acidification and Extraction:

    • After 2 hours, allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a beaker and cool it further in an ice bath.

    • Slowly add 2 M hydrochloric acid while stirring until the pH of the solution is approximately 2. This will protonate the carboxylate salts to form the free carboxylic acids.

    • Transfer the acidified solution to a 250 mL separatory funnel.

    • Extract the aqueous solution three times with 50 mL portions of diethyl ether. Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined diethyl ether extracts over anhydrous magnesium sulfate.

    • Decant the dried ether solution into a clean, pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator.

  • Purification (Optional):

    • The resulting crude 3-(methylthio)propanoic acid can be further purified by column chromatography on silica gel if necessary. The choice of solvent system for chromatography would need to be determined empirically, starting with a non-polar solvent and gradually increasing polarity.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_hydrolysis Hydrolysis & Purification pineapple Fresh Pineapple pulp Homogenized Pulp pineapple->pulp Homogenization extraction Solvent Extraction (DCM) pulp->extraction drying Drying (Na2SO4) extraction->drying concentration Rotary Evaporation drying->concentration extract Concentrated Ester Extract concentration->extract hydrolysis Alkaline Hydrolysis (NaOH) extract->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction2 Liquid-Liquid Extraction (Ether) acidification->extraction2 final_product Isolated 3-(Methylthio)propanoic Acid extraction2->final_product

Caption: Workflow for the isolation of 3-(methylthio)propanoic acid.

Biosynthetic Pathway Diagram

G methionine Methionine kmtb α-Keto-γ-methylthiobutyric acid methionine->kmtb Transamination mtpa 3-(Methylthio)propanoic acid kmtb->mtpa Oxidative Decarboxylation esters Methyl/Ethyl 3-(methylthio)propanoate (Aroma Compounds) mtpa->esters Esterification

Caption: Biosynthesis of 3-(methylthio)propanoate esters from methionine.

Quantitative Data Summary

The concentration of 3-(methylthio)propanoate esters can vary depending on the pineapple variety and ripeness. The table below summarizes reported concentrations from the literature.

CompoundPineapple PartConcentration (µg/kg)Reference
Ethyl 3-(methylthio)propanoatePulp91.21[1]
Ethyl 3-(methylthio)propanoateCore42.67[1]
Methyl 3-(methylthio)propanoateTainong No. 4Not specified[4]
Ethyl 3-(methylthio)propanoateTainong No. 4Not specified[4]
Ethyl 3-(methylthio)propanoateTainong No. 6Not specified[4]

Analytical Characterization

The identity and purity of the isolated esters and the final carboxylic acid should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying volatile compounds like the ester precursors. The concentrated extract from Protocol 1 can be analyzed by GC-MS to confirm the presence of methyl and ethyl 3-(methylthio)propanoate by comparing their mass spectra and retention times to known standards[1][3][7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final 3-(methylthio)propanoic acid after hydrolysis and purification.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final carboxylic acid product.

Conclusion

This application note provides a detailed and scientifically grounded approach for the isolation of 3-(methylthio)propanoic acid from a natural source. By first isolating the naturally occurring ester precursors from pineapple and then performing a chemical hydrolysis, researchers can obtain the target acid for further study. The provided protocols are designed to be adaptable and serve as a strong foundation for the successful isolation and characterization of this important sulfur-containing natural product derivative.

References

  • Chang Bin Wei, et al. (2014). Application of Solid-Phase Microextraction for the Analysis of Aroma Compounds from Pineapple Fruit.
  • Wei, C., et al. (2011). Characteristic Aroma Compounds from Different Pineapple Parts. Molecules, 16(6), 5104-5112.
  • Hashim, F., et al. (2018). Optimization of Headspace Solid Phase Microextraction (HS-SPME) for the Extraction of Volatile Organic Compounds (VOCs) in MD2 Pineapple. Malaysian Journal of Analytical Sciences, 22(5), 822-831.
  • Lebeau, J., et al. (2000). Volatile Compounds in Fresh Pulp of Pineapple (Ananas comosus [L.] Merr.) from French Polynesia. Journal of Agricultural and Food Chemistry, 48(5), 1849-1854.
  • Wei, C., et al. (2011). Characteristic aroma compounds from different pineapple parts. Molecules, 16(6), 5104-12.
  • Ravichandran, C., et al. (2020). Characterization of volatile compounds from processed pineapple waste by Static Headspace Gas Chromatography-Mass Spectrometry. Journal of Postharvest Technology, 8(1), 1-12.
  • Wei, C. B., et al. (2011). Characteristic Aroma Compounds from Different Pineapple Parts. Molecules, 16(6), 5104-5112.
  • de Farias, F. O., et al. (2014). Characterization and extraction of volatile compounds from pineapple (Ananas comosus L. Merril) processing residues. Food Science and Technology, 34(1), 140-145.
  • Wei, C. B. (2014). Application of Solid-Phase Microextraction for the Analysis of Aroma Compounds from Pineapple Fruit.
  • Liu, Y., et al. (2012). Aroma Volatile Compounds From Two Fresh Pineapple Varieties in China. International Journal of Molecular Sciences, 13(6), 7383-7392.
  • BenchChem. (2025). Technical Support Center: 3-(Methylthio)propanoic Acid.
  • PubChem. (2024). 3-(Methylthio)propanoic acid.
  • Sigma-Aldrich. (n.d.). Methyl 3-(methylthio)
  • MedChemExpress. (n.d.). 3-(Methylthio)propionic acid (3-Methylsulfanylpropionic acid).
  • PubChem. (2024). Methyl 3-methylthiopropionate.
  • The Good Scents Company. (n.d.). methyl 3-(methyl thio)
  • Chen, C., et al. (2022). Poly(3-mercapto-2-methylpropionate)
  • Mohammed, A. A., et al. (2023). EXTRACTION, PURIFICATION, AND CHARACTERIZATION OF BROMELAIN FROM PINEAPPLE JUICE AND EVALUATION OF ITS TOXICITY AGAINST SOME CANCER CELL LINES. MINAR International Journal of Applied Sciences and Technology, 3(6).
  • Zhang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969446.
  • Deb, P., et al. (2020). Comprehensive study of different extraction methods of extracting bioactive compounds from pineapple waste - A review.
  • Zenodo. (2017).
  • Fisher Scientific. (n.d.). Methyl 3-[(2-Methoxy-2-oxoethyl)
  • BenchChem. (2025). Unveiling the History of 3-(Methylthio)
  • ResearchGate. (n.d.).
  • SciELO. (2021). Extraction, Partial Purification and Characterization of Bromelain from Pineapple (Ananas Comosus) Crown, Core and Peel Waste.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Extraction Yield of 2-Methoxy-3-(methylthio)propanoic Acid

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Methoxy-3-(methylthio)propanoic acid. This guide is designed to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Methoxy-3-(methylthio)propanoic acid. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its extraction and ultimately improve your experimental yields. Our approach is rooted in scientific principles and practical, field-tested experience to ensure you can confidently optimize your protocols.

Foundational Principles of Extraction

The successful extraction of 2-Methoxy-3-(methylthio)propanoic acid, like any carboxylic acid, hinges on the principle of partitioning. This involves selectively moving the target molecule from one liquid phase (typically aqueous) to another immiscible liquid phase (an organic solvent). The efficiency of this transfer is dictated by the compound's physicochemical properties and the chosen experimental conditions.

A critical factor is the ionization state of the carboxylic acid group, which is governed by the pH of the aqueous solution. In its protonated (neutral) form, the acid is more lipophilic and will preferentially partition into an organic solvent. Conversely, in its deprotonated (anionic) form, it becomes more water-soluble.

Troubleshooting Guide: Low Extraction Yield

This section addresses the most common issues that lead to diminished yields of 2-Methoxy-3-(methylthio)propanoic acid and provides actionable solutions.

Question 1: My extraction yield is consistently low. Where should I start troubleshooting?

Answer:

Low extraction yield is a multifaceted problem. A logical starting point is to systematically evaluate the three core pillars of your liquid-liquid extraction protocol: pH of the aqueous phase , choice of organic solvent , and physical extraction technique .

Question 2: How do I ensure the pH of my aqueous phase is optimal for extraction?

Answer:

This is arguably the most critical parameter for extracting a carboxylic acid. To maximize partitioning into the organic solvent, the 2-Methoxy-3-(methylthio)propanoic acid must be in its neutral, protonated form.

The Underlying Principle: The Henderson-Hasselbalch equation dictates the ratio of the protonated (HA) to deprotonated (A-) form of an acid at a given pH. To ensure at least 99% of your carboxylic acid is in the neutral form, the pH of the aqueous solution should be at least two units below the pKa of the compound.[1]

Troubleshooting Steps:

  • Verify pH: Before extraction, measure the pH of your aqueous sample. Do not assume the starting pH is adequate.

  • Acidify the Aqueous Phase: Add a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), dropwise until the pH is ≤ 2.0.[2][3] This ensures complete protonation of the carboxylic acid.

  • Confirm with pH Paper or Meter: After adding the acid, thoroughly mix the solution and re-verify the pH to ensure it has reached the target value.

A common mistake is incomplete acidification, which leaves a significant portion of the product in its anionic, water-soluble form, drastically reducing the extraction efficiency.

Question 3: I've adjusted the pH, but my yield is still low. Could my choice of solvent be the problem?

Answer:

Absolutely. The ideal extraction solvent should have a high affinity for the neutral form of 2-Methoxy-3-(methylthio)propanoic acid while being immiscible with water.[4] The principle of "like dissolves like" is a good starting point.

The Underlying Principle: The polarity of the solvent relative to the solute is key. A molecule's octanol-water partition coefficient (LogP) is a measure of its lipophilicity. While the specific LogP for 2-Methoxy-3-(methylthio)propanoic acid is not published, related compounds like 3-(Methylthio)propanoic acid have a LogP of 0.4, suggesting a moderate degree of hydrophobicity.

Troubleshooting Solvent Selection:

  • Initial Solvent Choice: If you are using a very non-polar solvent like hexane, you may not be effectively extracting the moderately polar 2-Methoxy-3-(methylthio)propanoic acid.

  • Recommended Solvents: Consider solvents of intermediate polarity. Ethyl acetate is an excellent starting point due to its ability to dissolve a wide range of organic compounds and its immiscibility with water.[5] Dichloromethane is another effective, though more dense, option.

  • Solvent Mixtures: For fine-tuning, you can use a mixture of solvents. For instance, a combination of a good solvent (like ethyl acetate) with a less polar co-solvent (like hexane) can sometimes improve selectivity.

  • Solvent Purity: Ensure you are using high-purity solvents, as impurities can interfere with the extraction and subsequent analysis.

Data-Driven Solvent Selection:

SolventPolarity IndexDensity (g/mL)Suitability for Moderately Polar Acids
Hexane0.10.655Low
Diethyl Ether2.80.713Moderate to High
Ethyl Acetate 4.4 0.902 High (Recommended Starting Point)
Dichloromethane 3.1 1.33 High
Chloroform4.11.49High (Use with caution due to toxicity)
Question 4: I'm observing a cloudy layer between the aqueous and organic phases that won't separate. What is this, and how can I resolve it?

Answer:

You are encountering an emulsion, a very common issue in liquid-liquid extractions, especially with complex biological samples.[6] An emulsion is a stable dispersion of one liquid in another, and it can trap your target compound, leading to significant yield loss.[6]

Causes of Emulsion Formation:

  • Vigorous Shaking: Overly aggressive shaking or vortexing can create very fine droplets that are slow to coalesce.[6]

  • Presence of Surfactants: Biological samples often contain lipids, proteins, and other molecules that can act as emulsifying agents.[6]

Troubleshooting Emulsions:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This increases the surface area for extraction without excessive energy input.

  • "Salting Out": Add a saturated sodium chloride (brine) solution to the separatory funnel.[6] This increases the ionic strength of the aqueous layer, which helps to break the emulsion by decreasing the solubility of the organic solvent in the aqueous phase and destabilizing the emulsifying agents.

  • Filtration: In some cases, passing the emulsified mixture through a bed of glass wool or Celite in a pipette can help to break the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the layers.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction of 2-Methoxy-3-(methylthio)propanoic Acid
  • Sample Preparation: Start with your aqueous sample containing the target acid. If the sample contains particulates, centrifuge and collect the supernatant.

  • pH Adjustment:

    • Measure the initial pH of the aqueous sample.

    • While stirring, add 1M HCl dropwise until the pH is stable at ≤ 2.0.

  • Solvent Addition:

    • Transfer the acidified aqueous sample to a separatory funnel.

    • Add an equal volume of ethyl acetate.

  • Extraction:

    • Stopper the funnel and gently invert it 10-15 times, venting frequently by opening the stopcock to release any pressure buildup.

  • Phase Separation:

    • Place the funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.

    • If an emulsion forms, refer to the troubleshooting steps above.

  • Collection:

    • Drain the lower aqueous layer.

    • Collect the upper organic (ethyl acetate) layer, which now contains your product.

  • Repeat Extraction: For optimal recovery, perform a second extraction of the aqueous layer with a fresh portion of ethyl acetate and combine the organic extracts.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate to remove any residual water.

  • Solvent Removal: Remove the ethyl acetate using a rotary evaporator to yield the crude 2-Methoxy-3-(methylthio)propanoic acid.

Protocol 2: Quantification of Extraction Yield by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying organic acids.[7][8]

  • Sample Preparation:

    • Accurately weigh the crude extracted product.

    • Dissolve a known amount in the mobile phase to create a stock solution.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • HPLC Conditions (General Method):

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase: An isocratic mobile phase of acidified water (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile or methanol is typical for organic acid analysis.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxyl group.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standards to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Quantify the amount of 2-Methoxy-3-(methylthio)propanoic acid in your sample by comparing its peak area to the calibration curve.

  • Yield Calculation:

    • Calculate the total mass of the pure product obtained.

    • Divide this by the theoretical maximum mass of the product and multiply by 100 to get the percentage yield.

Visualizing the Workflow

Extraction Workflow Diagram

ExtractionWorkflow cluster_aqueous_phase Aqueous Phase cluster_extraction Liquid-Liquid Extraction cluster_organic_phase Organic Phase A Aqueous Sample (Product is Anionic/Deprotonated) B Acidification (pH ≤ 2) (Product becomes Neutral) A->B Add Strong Acid (e.g., HCl) C Add Ethyl Acetate & Gently Mix B->C D Phase Separation C->D D->A Discard Aqueous Layer (or Re-extract) E Collect Organic Layer (Product is Neutral) D->E Top Layer F Dry (e.g., Na₂SO₄) E->F G Evaporate Solvent F->G H Isolated Product G->H

Caption: Workflow for the extraction of 2-Methoxy-3-(methylthio)propanoic acid.

pH Adjustment Logic Diagram

pH_Logic cluster_conditions Aqueous Phase pH cluster_outcomes Extraction Outcome cluster_species Dominant Species High_pH High pH ( > pKa + 2 ) Anionic Anionic (Deprotonated) R-COO⁻ High_pH->Anionic Favors Low_pH Low pH ( < pKa - 2 ) Neutral Neutral (Protonated) R-COOH Low_pH->Neutral Favors Poor_Yield Poor Extraction Yield Good_Yield Good Extraction Yield Anionic->Poor_Yield Leads to Neutral->Good_Yield Leads to

Caption: The effect of pH on the ionization state and extraction yield.

Frequently Asked Questions (FAQs)

Q1: Can I use a different strong acid for pH adjustment? Yes, other strong, non-oxidizing acids like sulfuric acid (H₂SO₄) can be used. However, HCl is often preferred as it is less likely to cause unwanted side reactions.

Q2: My product seems to be somewhat soluble in water even at low pH. How can I improve recovery? If your product has some residual water solubility, you can perform multiple extractions (e.g., 3 times with an equal volume of organic solvent) of the aqueous layer. Combining these organic extracts will recover more of the dissolved product. Additionally, the "salting out" technique described for emulsions can also decrease the solubility of your organic product in the aqueous phase, driving more of it into the organic layer.[1]

Q3: How can I confirm the identity and purity of my final extracted product? Beyond HPLC for quantification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure of your compound. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for both identification and purity assessment, especially for volatile compounds.[8]

Q4: Is Solid-Phase Extraction (SPE) a viable alternative to Liquid-Liquid Extraction (LLE) for this compound? Yes, SPE can be an excellent alternative, often offering advantages such as reduced solvent consumption, elimination of emulsion issues, and potential for automation. For 2-Methoxy-3-(methylthio)propanoic acid, a reversed-phase SPE cartridge (e.g., C18) would be appropriate. The sample would be loaded under acidic conditions (low pH), washed with a weak organic solvent to remove impurities, and then eluted with a stronger organic solvent like methanol or acetonitrile.

Q5: Are there any safety precautions I should be aware of during this extraction? Always work in a well-ventilated fume hood, especially when using volatile organic solvents like diethyl ether or dichloromethane. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be mindful of pressure buildup in the separatory funnel and vent it frequently and safely away from yourself and any ignition sources.

References

  • Lifeasible. (n.d.). Organic Acids Quantification. Retrieved from [Link]

  • Chromatography Today. (2023). Measuring Organic Acids and Organic Anions with Precision. Retrieved from [Link]

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Kwon, H. S., & Um, B. H. (2016). Optimization and Evaluation of Organic Acid Recovery from Kraft Black Liquor Using Liquid-Liquid Extraction. Korean Chemical Engineering Research, 54(6), 753-759.
  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7585–7597.
  • López-Márquez, D., et al. (2020). The Effect of Emulsifiers on the Emulsion Stability and Extraction Efficiency of Cr(VI) Using Emulsion Liquid Membranes (ELMs) Formulated with a Green Solvent. Polymers, 12(4), 944.
  • University of Colorado Boulder. (n.d.). EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved from [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • ACS Omega. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). A closer look at how the dispersive liquid–liquid microextraction method works. Investigation of the effect of solvent mixture composition on the quality and stability of the cloudy state. Retrieved from [Link]

  • Radleys. (n.d.). Are these basic mistakes preventing you from getting a good yield?. Retrieved from [Link]

  • California State University, Dominguez Hills. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from [Link]

  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

Sources

Optimization

Preventing oxidation of 2-Methoxy-3-(methylthio)propanoic acid during storage

Technical Support Center: 2-Methoxy-3-(methylthio)propanoic Acid Ref: MMPA-STAB-GUIDE-v2.4 Introduction: The "Thioether Vulnerability" You are likely accessing this guide because you have observed degradation in your bat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methoxy-3-(methylthio)propanoic Acid Ref: MMPA-STAB-GUIDE-v2.4

Introduction: The "Thioether Vulnerability"

You are likely accessing this guide because you have observed degradation in your batch of 2-Methoxy-3-(methylthio)propanoic acid (MMPA) or wish to prevent it. This molecule is a structural analog of methionine and shares its defining weakness: the thioether (sulfide) moiety .

While the carboxylic acid and methoxy groups are relatively robust, the sulfur atom is an electron-rich "soft" nucleophile. It reacts aggressively with electrophiles, primarily Reactive Oxygen Species (ROS) found in air and trace peroxides in solvents. This oxidation is often silent (colorless) until it compromises your biological assay or synthetic yield.

Part 1: The Degradation Mechanism

Why is my compound changing?

The degradation is not random; it follows a stepwise oxidation pathway.[1] Understanding this is the first step to prevention.

The Pathway:

  • S-Oxidation (Stage 1): The sulfur atom absorbs an oxygen atom to form a Sulfoxide . This is the most common impurity. It is chiral, creating diastereomers that complicate NMR and HPLC data.

  • S-Oxidation (Stage 2): Further oxidation leads to a Sulfone .[1][2] This is irreversible and chemically distinct.

Visualizing the Threat:

MMPA_Oxidation MMPA Native MMPA (Active Reagent) -S- Sulfoxide Impurity A: Sulfoxide (Chiral/Polar) -S(=O)- MMPA->Sulfoxide Slow Oxidation (Storage > -20°C) ROS Triggers: Oxygen (Air) Light (UV) Peroxides ROS->MMPA Sulfone Impurity B: Sulfone (Inert/Dead End) -S(=O)2- Sulfoxide->Sulfone Aggressive Oxidation (Peroxides/Heat)

Figure 1: Stepwise oxidation pathway of MMPA. Note that the first step (Sulfoxide formation) drastically alters polarity and biological binding affinity.

Part 2: Storage Protocols (Self-Validating Systems)

Do not rely on standard refrigeration. You must implement an Oxygen-Exclusion Protocol .

Scenario A: Long-Term Storage (Solid State)

Target: >6 Months Stability

The "Inert Blanket" Technique:

  • Container: Transfer MMPA to an amber glass vial (borosilicate). Why? Amber glass blocks UV light (290–450 nm) which catalyzes radical formation on the sulfur atom.

  • Purge: Gently flow dry Argon or Nitrogen gas over the solid for 30 seconds. Argon is heavier than air and forms a superior "blanket" compared to Nitrogen.

  • Seal: Cap tightly and wrap the neck with Parafilm® or electrical tape to prevent gas exchange.

  • Temperature: Store at -20°C .

    • Validation: If the solid turns from white/off-white to yellow or sticky, moisture has entered, likely carrying oxygen.

Scenario B: Storage in Solution

Target: 1-2 Weeks Stability

Storing thioethers in solution is the highest risk factor. You must select the correct solvent.[3]

Solvent Compatibility Table

Solvent ClassRecommendationTechnical Rationale
Ethers (THF, Dioxane, Diethyl Ether)CRITICAL AVOID These solvents form peroxides upon air exposure. These peroxides rapidly oxidize MMPA to sulfoxides [1].
DMSO PREFERRED DMSO is thermodynamically stable and generally does not transfer oxygen to thioethers under ambient conditions.
Methanol/Ethanol CAUTION Acceptable for short durations (<24h). Protic solvents can stabilize charged intermediates, potentially accelerating degradation if trace metals are present.
Water/Buffer HIGH RISK Dissolved oxygen in water is high. If aqueous storage is necessary, the buffer must be degassed (sparged with Helium/Argon) before use.

Protocol: The "Peroxide Check" (Self-Validating Step) Before dissolving MMPA in any organic solvent (especially if the bottle is old), perform this test:

  • Dip a commercially available Peroxide Test Strip into the solvent.

  • Pass Criteria: < 1 mg/L (ppm) peroxide.

  • Fail Criteria: Any visible color change. Discard solvent immediately. Do not use for MMPA.

Part 3: Troubleshooting & QC Analytics

How do I know if my compound is oxidized?

Use the following analytical markers. The oxidation of the sulfur atom significantly changes the electronic environment of the adjacent protons.

NMR Diagnostics (1H)

The methyl group attached to the sulfur (


) is your primary beacon.
  • Native MMPA: Look for a singlet at ~2.1 ppm .

  • Sulfoxide Impurity: This peak will shift downfield to ~2.6 – 2.8 ppm [2].

    • Note: Because the sulfoxide sulfur is a chiral center, the adjacent methylene protons (

      
      ) may split into complex diastereotopic multiplets.
      
  • Sulfone Impurity: Shifts further downfield to ~3.0 – 3.2 ppm [2].

HPLC Behavior
  • Column: C18 Reverse Phase.

  • Phenomenon: Oxidation increases polarity.

    • Sulfoxide: Will elute earlier (lower Retention Time) than the native MMPA.

    • Sulfone: Will elute earlier than the Sulfoxide.

QC Decision Tree:

QC_Decision Start Sample Check Color Is it Yellow? Start->Color NMR Run 1H NMR (Check 2.0-3.0 ppm) Color->NMR No Result1 Discard Batch (Advanced Oxidation) Color->Result1 Yes Result2 Peak at ~2.1 ppm only? NMR->Result2 Result3 Use Immediately Result2->Result3 Yes Result4 Peaks at ~2.7 ppm? Result2->Result4 No Purify Purify via HPLC (Isolate Native) Result4->Purify Sulfoxide Detected

Figure 2: Quality Control workflow for assessing MMPA purity prior to experimentation.

FAQ: Researcher to Researcher

Q: I dissolved MMPA in DMSO, and it smells "garlicky." Is it bad? A: Not necessarily. Thioethers have a characteristic odor. However, a sharp, acrid change in smell can indicate the formation of volatile degradation byproducts (like dimethyl sulfide cleavage). Trust the NMR over the smell, but if the smell changes drastically, run a QC check.

Q: Can I use antioxidants like BHT to stabilize it? A: Technically, yes, BHT scavenges radicals. However, for drug development and metabolic studies, we advise against this . Additives can interfere with binding assays or metabolic pathways. Physical exclusion of oxygen (Argon/Amber vials) is the "cleaner" method [3].

Q: I have 5% Sulfoxide impurity. Can I still use it? A: It depends on your application.

  • Organic Synthesis: Likely yes, but yield will drop.

  • Enzymatic Assays: NO. The sulfoxide is much more polar and may not bind to the enzyme pocket (or may bind differently), yielding false negatives/positives.

References

  • Vertex AI Search. (2025). Oxidation mechanism of thioethers to sulfoxides storage. Retrieved from 2

  • Organic Chemistry Portal. (2022). Sulfoxide synthesis by oxidation and NMR shifts. Retrieved from 4

  • BenchChem Technical Support. (2025). Preventing degradation of thiourea and thioether derivatives during long-term storage. Retrieved from 5

Sources

Troubleshooting

Technical Support Portal: Optimizing pH for 2-Methoxy-3-(methylthio)propanoic Acid

[1][2] Ticket ID: STAB-MMPA-001 Subject: Stability Profile & pH Optimization Guide Status: Resolved Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2] Executive Summary: The "Golden Zone" For...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Ticket ID: STAB-MMPA-001 Subject: Stability Profile & pH Optimization Guide Status: Resolved Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary: The "Golden Zone"

For the researcher in a hurry: The optimal stability window for 2-Methoxy-3-(methylthio)propanoic acid (MMPA) is pH 4.5 – 6.0 .[1][2]

  • < pH 3.5: Risk of precipitation (protonated form) and acid-catalyzed esterification if alcohols are present.[1][2]

  • > pH 7.5: Increased risk of oxidative degradation (thioether

    
     sulfoxide) and potential 
    
    
    
    -elimination reactions.[1][2]
  • Storage: Store at 2–8°C under inert atmosphere (N₂ or Ar) to prevent S-oxidation.

Part 1: Critical Stability Parameters

To work with MMPA effectively, you must understand how its three functional groups interact with pH.[1][2]

The Molecule

MMPA contains three reactive centers:

  • Carboxylic Acid (-COOH): Determines solubility and ionization state.[1][2]

  • Alpha-Methoxy Group (-OCH₃): Electron-withdrawing; lowers pKa compared to propanoic acid.[1][2]

  • Beta-Methylthio Group (-SCH₃): The "weak link" regarding oxidation.[1][2]

The pH Stability Matrix
pH ZoneDominant SpeciesSolubilityStability RiskRecommendation
Acidic (pH < 3.[1][2]0)Neutral (R-COOH)Low (Lipophilic)Precipitation. Acid-catalyzed esterification (if MeOH/EtOH present).[1][2]Use for extraction into organic solvents (DCM, EtOAc).[1][2] Avoid for long-term aqueous storage.[1][2]
The Golden Zone (pH 4.5 – 6.[2]0)Anionic (R-COO⁻)High (Hydrophilic)Maximal. Ionization prevents aggregation; pH is too low for rapid auto-oxidation.[1][2]Ideal for formulation and storage. Buffer with Citrate or Acetate.[1][2]
Basic (pH > 8.0)Anionic (R-COO⁻)High Oxidation. Thioether oxidizes to Sulfoxide (

).Risk of

-elimination.[1][2]
Avoid. If necessary, add chelators (EDTA) and antioxidants.[1][2]
Estimated pKa

While unsubstituted propanoic acid has a pKa of 4.87, the electron-withdrawing


-methoxy group lowers the pKa.[1]
  • Estimated pKa of MMPA: 3.6 – 3.9 [1][2]

  • Implication: At pH 4.0, the molecule is ~50-60% ionized.[1] At pH 6.0, it is >99% ionized (fully soluble).[1][2]

Part 2: Degradation Pathways (Visualized)[1][2]

Understanding how MMPA breaks down allows you to prevent it.[1][2] The two primary threats are Oxidation (Sulfur attack) and Elimination (Backbone breakdown).[1][2]

MMPA_Degradation MMPA MMPA (Intact) 2-Methoxy-3-(methylthio)propanoic acid Sulfoxide MMPA-Sulfoxide (Major Degradant) MMPA->Sulfoxide Oxidation (H2O2, Air, pH > 7) Elimination Acrylate Derivative (Beta-Elimination) MMPA->Elimination Strong Base (pH > 10) Heat Sulfone MMPA-Sulfone (Secondary Degradant) Sulfoxide->Sulfone Strong Oxidation

Figure 1: Primary degradation pathways.[1][2] Note that S-oxidation is the most common issue in standard laboratory conditions.[1]

Part 3: Troubleshooting Guide (FAQ)

Scenario A: "My sample turned cloudy upon acidification."

Cause: You dropped below the pKa (~3.8). The neutral acid form is less soluble in water than the salt form. Resolution:

  • Check pH.[1][2][3][4] If pH < 4.0, add dilute NaOH or KOH dropwise.[1][2]

  • Target pH 5.5 to ensure full ionization (solubility).[1][2]

  • If you must work at low pH, add a co-solvent like Acetonitrile (10-20%).[1][2]

Scenario B: "I see a peak shift or split peak in HPLC."

Cause: Ionization equilibrium.[1][2] If your mobile phase pH is close to the pKa (3.6–3.9), the molecule flips between acid/base forms during the run, causing peak tailing or splitting. Resolution:

  • Acidic Method: Buffer mobile phase to pH 2.5 (using 0.1% Formic Acid).[1][2] Keeps MMPA fully protonated.

  • Neutral Method: Buffer to pH 7.0 (using Ammonium Acetate). Keeps MMPA fully ionized.

  • Avoid unbuffered water/methanol gradients.[1][2]

Scenario C: "The sample is yellowing over time."

Cause: Thioether oxidation or trace metal contamination catalyzing the oxidation. Resolution:

  • Degas solvents: Oxygen is the enemy.[2]

  • Add EDTA: 1 mM EDTA prevents metal-catalyzed oxidation of the sulfur.[1][2]

  • Check Headspace: Ensure storage vials are flushed with Nitrogen.

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Preparation of a Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >3 months.

  • Weighing: Weigh the target amount of MMPA oil/solid.

  • Dissolution: Dissolve in 100 mM Ammonium Acetate buffer (pH 5.5) .

    • Why? This pH ensures solubility without promoting oxidation.[1][2]

  • Additives: Add EDTA to a final concentration of 0.5 mM.

  • Filtration: Filter through a 0.22 µm PVDF membrane (MMPA is generally compatible with PVDF; avoid Nylon if pH is high).[1][2]

  • Storage: Aliquot into amber glass vials. Flush headspace with Argon. Store at -20°C.

Protocol 2: Stability-Indicating HPLC Method

Objective: Separate MMPA from its sulfoxide degradant.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B[1][2]

    • 2-10 min: 5%

      
       60% B[1][2]
      
    • 10-12 min: 60%

      
       95% B[1][2]
      
  • Flow Rate: 1.0 mL/min.[1][2][5]

  • Detection: UV @ 210 nm (Carboxyl group) and 254 nm (if impurities are aromatic, though MMPA has low UV absorbance, 210 nm is critical).[1][2]

  • Expected Result:

    • Sulfoxide (Polar): Elutes earlier (e.g., ~3.5 min).[1][2]

    • MMPA (Parent): Elutes later (e.g., ~6.0 min).

    • Sulfone: Elutes between or slightly after sulfoxide depending on pH.[1][2]

References

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). Specifications for Flavourings: Methyl 3-methylthiopropionate (and related acids).[1][2][6] FAO Food and Nutrition Paper 52.[1][2] [1][2]

  • PubChem. 3-(Methylthio)propanoic acid (Compound Summary). National Library of Medicine.[1][2] [1][2]

  • Vertex AI Search. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. (Grounding Source 1.1). [1][2]

  • Chemistry LibreTexts. Acidity of Carboxylic Acids and Substituent Effects. (Grounding Source 1.13). [1][2]

Sources

Optimization

Technical Support Center: Reducing Background Noise in MMPA Mass Spectrometry Analysis

Status: Active Ticket ID: MMPA-MS-OPT-2026 Specialist: Senior Application Scientist, Mass Spectrometry Division Scope: Analysis of Methyl Methylphosphonic Acid (MMPA) and related Alkyl Methylphosphonic Acids (AMPAs). Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: MMPA-MS-OPT-2026 Specialist: Senior Application Scientist, Mass Spectrometry Division Scope: Analysis of Methyl Methylphosphonic Acid (MMPA) and related Alkyl Methylphosphonic Acids (AMPAs).

Executive Summary & Scope Definition

User Query: "How do I reduce background noise when analyzing MMPA?"

Technical Context: In the context of mass spectrometry and drug development (specifically toxicology and antidote research), MMPA most commonly refers to Methyl Methylphosphonic Acid (also known as Methylphosphonic Acid or MPA). It is the primary hydrolytic degradation product of organophosphorus nerve agents like VX.

The Core Challenge: MMPA has a low molecular weight (


 Da) and high polarity. Analysis in the low 

range is plagued by:
  • Solvent Cluster Interference: High chemical background from mobile phases.

  • Ubiquitous Contamination: Phosphates are common in detergents and glass, creating "ghost" signals.

  • Poor Retention: Its polarity causes it to elute in the void volume (dead time) on standard C18 columns, right where ion suppression is highest.

This guide provides a tiered troubleshooting approach to maximizing the Signal-to-Noise (S/N) ratio for MMPA analysis.

Diagnostic Workflow (Interactive Logic)

Before altering parameters, determine the source of the noise.[1] Use the logic flow below.

MMPA_Noise_Diagnosis Start START: High Background in MMPA Channel (m/z ~97) Check_Blank Run Solvent Blank (No Column) Start->Check_Blank Is_Noise_Present Is Noise Present? Check_Blank->Is_Noise_Present Source_Contam Source/Mobile Phase Contamination Is_Noise_Present->Source_Contam Yes Column_Bleed Column/Matrix Carryover Is_Noise_Present->Column_Bleed No (Only with Column) Action_Source Action: Flush Lines, Replace Solvents, Clean Cone Source_Contam->Action_Source Check_Retention Check Retention Time Column_Bleed->Check_Retention Action_Column Action: Run Gradient Wash, Check Divert Valve Is_Void Eluting in Void (<1 min)? Check_Retention->Is_Void Switch_Mode Switch to HILIC or Mixed-Mode WAX Is_Void->Switch_Mode Yes Derivatize Consider Derivatization (TMS/Diazomethane) Is_Void->Derivatize No (Still Noisy)

Figure 1: Decision tree for isolating noise sources in low-mass organophosphonate analysis.

Tier 1: Reagents & System Hygiene (The Basics)

Symptom: Constant high baseline intensity across the entire chromatogram at


 97 (negative mode).
Q: Why is my mobile phase background so high?

A: Phosphate contaminants are ubiquitous. Even "LC-MS Grade" solvents can contain trace phosphates from storage bottles.

Protocol: The "Clean Start" Initiative

  • Glassware Ban: Do not use glass bottles for mobile phases containing ammonium acetate/hydroxide. Leaching of silicates and phosphates occurs over time. Use HDPE or PP plasticware .

  • System Passivation: Flush the LC system with 50:50 Isopropanol:Water (no additives) overnight to remove accumulated salts from the lines.

  • The "Steam Clean" (Agilent Tip):

    • Set LC flow: 0.5 mL/min.

    • Nebulizer: 60 psi.[1]

    • Drying Gas: 350°C at 13 L/min.

    • Action: Run overnight to bake off contaminants from the source cone [1].

Q: I see "ghost peaks" in my blank injections. Is it carryover?

A: MMPA is sticky (polar interactions with metal surfaces).

  • Fix: Change your needle wash solvent. Standard Methanol/Water is insufficient.

  • Recommended Wash: 40:40:20 Acetonitrile:Isopropanol:Water + 0.1% Formic Acid. The isopropanol helps solubilize stubborn residues.

Tier 2: Chromatographic Optimization (Separation)

Symptom: Analyte signal is buried in the solvent front (Ion Suppression).

Q: Why is C18 failing to retain MMPA?

A: MMPA is highly polar and acidic. On a C18 column, it elutes with the void volume (dead time), where salts and un-retained matrix components suppress ionization.

Comparative Strategy Table: Column Selection

MethodologyMechanismProsConsRecommendation
Reverse Phase (C18) Hydrophobic InteractionRobust, cheap.Fails for MMPA. Elutes in void.Avoid unless using ion-pairing.
Ion-Pairing (IP-RP) Add amine to mobile phase.Good retention.Permanent System Contamination. Suppresses MS signal.Last Resort.
HILIC Partitioning into water layer.Excellent retention for polars.Long equilibration times; sensitive to water content.High Recommended.
Mixed-Mode WAX Anion Exchange + Hydrophobic.Orthogonal selectivity.[2]Complex method development.Best for dirty matrices.

Protocol: HILIC Method for MMPA

  • Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water (pH 5.8).

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.

  • Why? High organic start forces MMPA to retain. Elution occurs away from the solvent front, significantly increasing S/N.

Tier 3: Advanced Mass Spec Techniques (Derivatization)

Symptom: Even with HILIC, the background at


 97 is too high for trace detection (<1 ng/mL).
Q: How do I move the mass out of the "noise zone"?

A: Derivatization. By chemically modifying MMPA, you increase its mass (moving it to a quieter region of the spectrum) and improve its ionization efficiency.

Recommended Reaction: Trimethylsilylation (TMS)

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Mechanism: Replaces active hydrogens on the phosphonic acid group with TMS groups.

  • Result: MMPA (

    
     96) 
    
    
    
    Di-TMS-MMPA (
    
    
    240).
  • Benefit: The background noise at

    
     240 is typically 100x lower  than at 
    
    
    
    97.

Workflow Diagram: Derivatization Protocol

Derivatization_Workflow Sample Dried Sample Extract Add_Reagent Add 50µL BSTFA + 1% TMCS Sample->Add_Reagent Incubate Incubate 60°C for 30 min Add_Reagent->Incubate Cool Cool to RT Incubate->Cool Inject Inject (GC-MS or LC-MS) Cool->Inject

Figure 2: TMS Derivatization workflow to shift analyte mass.

Note: While TMS is classic for GC-MS, for LC-MS, consider methylation using diazomethane or pentafluorobenzyl bromide (PFBBr) to create stable esters detectable in ESI+ or ESI- modes [2].

FAQ: Specific Troubleshooting Scenarios

Q: I am seeing signal suppression when analyzing plasma samples. How do I fix this? A: Plasma contains phospholipids that elute late and suppress ionization.

  • Solution: Use Phospholipid Removal Plates (e.g., Ostro or HybridSPE) during sample prep instead of standard protein precipitation. This removes >99% of phospholipids, reducing the background noise floor.

Q: Can I use MRM (Multiple Reaction Monitoring) to reduce noise? A: Yes, but MMPA fragmentation is limited.

  • Precursor: 97

    
     (M-H)-
    
  • Product: 79

    
     (
    
    
    
    ) and 63
    
    
    (
    
    
    ).
  • Issue: These transitions are non-specific (common to all phosphates).

  • Fix: If using MRM, ensure your chromatographic separation is perfect. Alternatively, use High-Resolution MS (HRMS) (Orbitrap/Q-TOF) with a narrow mass window (e.g., 5 ppm) to exclude isobaric interferences [3].

References

  • Agilent Technologies. (2025).[3][4] Tips to Improve Signal-to-Noise Checkout in LC/MS. Retrieved from [Link]

  • Vokuev, M. et al. (2023). Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry. Industrial Laboratory. Diagnostics of Materials. Retrieved from [Link]

  • Mawhinney, D. B., et al. (2007). Enhancing the response of alkyl methylphosphonic acids in negative electrospray ionization liquid chromatography tandem mass spectrometry by post-column addition of organic solvents. Journal of Chromatography A. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Methylphosphonic acid Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Conversion Rates in MMPA Enzymatic Synthesis

Welcome to the technical support center for the enzymatic synthesis of β-methylphenylalanine (MMPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enzymatic synthesis of β-methylphenylalanine (MMPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging but rewarding biocatalytic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring a higher probability of success in synthesizing this valuable non-canonical amino acid.

Introduction to MMPA Synthesis Challenges

The enzymatic synthesis of β-methylphenylalanine (MMPA), a chiral β-amino acid, is a powerful tool for accessing enantiopure building blocks for pharmaceuticals and other high-value molecules.[1][2][3] Enzymes like ω-transaminases (ω-TAs) and phenylalanine aminomutases (PAMs) offer high stereoselectivity, a significant advantage over many traditional chemical routes.[1][3][4] However, achieving high conversion rates can be challenging due to several inherent factors in these biocatalytic systems. This guide will provide a structured approach to identifying and overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: My reaction has a very low conversion rate from the start. What are the most likely causes?

A: A low initial conversion rate often points to fundamental issues with your reaction setup. The primary suspects are:

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for your specific enzyme. Enzymes have a narrow optimal range for these parameters.

  • Poor Enzyme Activity: The enzyme itself might be inactive or have low specific activity. This could be due to improper storage, handling, or the use of an unsuitable enzyme variant for your specific substrate.

  • Presence of Inhibitors: Your substrate or buffer components could be inhibiting the enzyme.[5]

  • Incorrect Cofactor Concentration: Many enzymes, particularly transaminases, require cofactors like pyridoxal-5'-phosphate (PLP) to function.[1][6][7] Insufficient cofactor concentration will directly limit the reaction rate.

Q2: My reaction starts well but then stalls or plateaus at a low to moderate conversion. Why is this happening?

A: This is a very common observation and is often due to one of the following:

  • Unfavorable Reaction Equilibrium: Many enzymatic reactions, including those catalyzed by transaminases, are reversible.[8][9] The reaction may have simply reached its equilibrium point, which might be unfavorable for product formation.

  • Product Inhibition: The MMPA product or the ketone byproduct from the amine donor can inhibit the enzyme, slowing down the reaction as their concentrations increase.[7]

  • Enzyme Instability: The enzyme may be losing activity over the course of the reaction due to instability under the operational conditions.[10][11][12]

  • pH Shift: The reaction itself might cause a change in the pH of the medium, moving it away from the enzyme's optimal pH.

Q3: I'm observing poor enantioselectivity in my final product. What can I do?

A: Poor enantioselectivity can be a result of a few factors:

  • Incorrect Enzyme Choice: The selected enzyme may not have the desired stereoselectivity for your specific substrate.

  • Side Reactions: The reaction conditions might be promoting non-enzymatic side reactions that are not stereoselective.

  • Racemization: The product, MMPA, might be undergoing racemization under the reaction conditions.

  • Contamination: Contamination with other enzymes or microorganisms could be leading to the formation of the undesired enantiomer.

In-Depth Troubleshooting Guide

This section provides a more detailed, step-by-step approach to troubleshooting low conversion rates in MMPA enzymatic synthesis.

Section 1: Low Initial Reaction Rate

If your reaction is slow from the outset, a systematic evaluation of the core reaction components is necessary.

1.1. Verifying Enzyme Activity

Before troubleshooting the reaction, it is crucial to confirm the activity of your enzyme stock.

Protocol: Standard Enzyme Activity Assay

  • Prepare a standard assay mixture: This should contain a known concentration of a reference substrate (e.g., a simple ketone for a transaminase), the amine donor, and the necessary cofactor in a buffer at the enzyme's optimal pH and temperature.

  • Initiate the reaction: Add a known amount of your enzyme to the assay mixture.

  • Monitor product formation: At regular intervals, take aliquots from the reaction and quench them. Analyze the product concentration using a suitable analytical method (e.g., HPLC, GC).

  • Calculate specific activity: Determine the initial reaction rate and calculate the specific activity of your enzyme (e.g., in U/mg, where 1 U = 1 µmol of product formed per minute).

Compare the measured specific activity to the manufacturer's specifications or literature values. If the activity is significantly lower, consider obtaining a fresh batch of the enzyme.

1.2. Optimizing Reaction Conditions

Enzyme activity is highly dependent on the reaction environment. A systematic optimization of key parameters is often required.

ParameterTypical RangeRationale and Troubleshooting Steps
pH 6.0 - 9.0The optimal pH for transaminases is often slightly alkaline.[13] Perform small-scale reactions across a range of pH values to determine the optimum for your specific enzyme and substrate. Ensure your buffer has sufficient capacity to maintain the pH throughout the reaction.
Temperature 25 - 50 °CHigher temperatures can increase reaction rates but may also lead to enzyme denaturation and reduced stability.[11] Determine the optimal temperature by running the reaction at various temperatures and measuring the initial rates.
Cofactor (PLP) 0.1 - 1.0 mMTransaminases are PLP-dependent enzymes.[1][7] Insufficient PLP will result in a lower reaction rate. Ensure adequate PLP concentration in your reaction mixture.
Co-solvents 0 - 30% (v/v)Co-solvents like DMSO or isopropanol can be used to increase the solubility of hydrophobic substrates. However, they can also denature the enzyme.[11] If a co-solvent is necessary, screen different concentrations to find a balance between substrate solubility and enzyme activity.
Section 2: Reaction Stalling or Reaching an Unfavorable Equilibrium

When the reaction stops prematurely, the focus should shift to factors that change over the course of the reaction.

2.1. Overcoming Unfavorable Equilibrium

The reversible nature of transaminase-catalyzed reactions is a major contributor to low conversion rates.[8][9]

Strategies to Shift the Equilibrium:

  • Increase Amine Donor Concentration: Using a large excess of the amine donor can push the equilibrium towards product formation.[11] However, be cautious as high concentrations of some amine donors can inhibit the enzyme.

  • Byproduct Removal: The removal of the ketone byproduct from the amine donor is a very effective strategy.[9] This can be achieved through:

    • Enzymatic Cascades: Couple the primary reaction with a second enzymatic reaction that consumes the byproduct. For example, if using alanine as the amine donor, the pyruvate byproduct can be converted to lactate by lactate dehydrogenase (LDH), which also regenerates the cofactor.[7]

    • Physical Removal: In some cases, the byproduct can be removed by extraction or by using a resin that selectively binds it.

Workflow for Overcoming Unfavorable Equilibrium

Equilibrium_Troubleshooting Start Reaction Stalls at Low Conversion CheckEquilibrium Is the reaction reversible? Start->CheckEquilibrium IncreaseDonor Increase Amine Donor Concentration CheckEquilibrium->IncreaseDonor Yes ByproductRemoval Implement Byproduct Removal Strategy IncreaseDonor->ByproductRemoval EnzymaticCascade Use Enzymatic Cascade (e.g., LDH for pyruvate removal) ByproductRemoval->EnzymaticCascade PhysicalRemoval Use Physical Removal (e.g., extraction, resin) ByproductRemoval->PhysicalRemoval MonitorConversion Monitor Conversion Over Time EnzymaticCascade->MonitorConversion PhysicalRemoval->MonitorConversion

Caption: Decision workflow for addressing unfavorable reaction equilibrium.

2.2. Mitigating Product and Substrate Inhibition

High concentrations of the substrate or the MMPA product can inhibit the enzyme.[7]

Troubleshooting Strategies:

  • Fed-Batch Substrate Addition: Instead of adding all the substrate at the beginning, add it gradually over the course of the reaction. This maintains a low substrate concentration, minimizing substrate inhibition.[10]

  • In Situ Product Removal (ISPR): If the product is inhibitory, consider methods to remove it from the reaction mixture as it is formed. This could involve techniques like liquid-liquid extraction or adsorption onto a solid phase.

Section 3: Enhancing Enzyme Stability and Performance

For long-term reactions or process scale-up, enzyme stability is paramount.

3.1. Enzyme Immobilization

Immobilizing the enzyme on a solid support can significantly improve its stability and allow for easy recovery and reuse.[6][10][14]

Common Immobilization Techniques:

  • Adsorption: The enzyme is physically adsorbed onto the surface of a carrier. This is a simple method, but the enzyme can sometimes leach off the support.

  • Covalent Bonding: The enzyme is attached to the support via covalent bonds, providing a more stable linkage.

  • Entrapment: The enzyme is trapped within a porous matrix, such as a gel.

3.2. Protein Engineering

If you have the resources, protein engineering can be a powerful tool to improve the enzyme's properties.

  • Directed Evolution: This involves creating a library of enzyme variants and screening for those with improved properties (e.g., higher activity, better stability).[6][10][14]

  • Rational Design: If the 3D structure of the enzyme is known, specific mutations can be introduced to improve its characteristics.[15]

Decision-Making Flowchart for Troubleshooting Low Conversion

Troubleshooting_Flowchart Start Low MMPA Conversion InitialCheck Low Initial Rate or Reaction Stalling? Start->InitialCheck LowRate Low Initial Rate InitialCheck->LowRate Low Initial Rate Stalling Reaction Stalling InitialCheck->Stalling Stalling VerifyEnzyme Verify Enzyme Activity LowRate->VerifyEnzyme Equilibrium Address Unfavorable Equilibrium Stalling->Equilibrium Inhibition Mitigate Substrate/Product Inhibition Stalling->Inhibition Stability Improve Enzyme Stability Stalling->Stability OptimizeConditions Optimize pH, Temp, [Cofactor] VerifyEnzyme->OptimizeConditions CheckInhibitors Check for Inhibitors OptimizeConditions->CheckInhibitors Success High Conversion Achieved CheckInhibitors->Success IncreaseDonor Increase Amine Donor Equilibrium->IncreaseDonor RemoveByproduct Remove Byproduct Equilibrium->RemoveByproduct FedBatch Fed-Batch Substrate Addition Inhibition->FedBatch ISPR In Situ Product Removal Inhibition->ISPR Immobilize Immobilize Enzyme Stability->Immobilize ProteinEng Protein Engineering Stability->ProteinEng IncreaseDonor->Success RemoveByproduct->Success FedBatch->Success ISPR->Success Immobilize->Success ProteinEng->Success

Caption: A comprehensive flowchart for troubleshooting low conversion rates in MMPA synthesis.

Concluding Remarks

Overcoming low conversion rates in the enzymatic synthesis of MMPA is an iterative process of systematic investigation and optimization. By carefully considering the factors outlined in this guide – from fundamental reaction conditions to advanced strategies like enzyme immobilization and engineering – researchers can significantly improve the efficiency and success of their biocatalytic transformations. Remember that each enzyme-substrate system is unique, and empirical testing is key to finding the optimal solution for your specific application.

References

  • Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC. (2024, September 26). Vertex AI Search.
  • Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis - Benchchem. BenchChem.
  • Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B. (2016, September 30). Royal Society of Chemistry.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. (2024, June 25). National Center for Biotechnology Information.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - Taylor & Francis. (2024, June 25). Taylor & Francis Online.
  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids - MDPI. (2024, November 16). MDPI.
  • Transaminases for the synthesis of enantiopure beta-amino acids - PMC. (2012, January 31). National Center for Biotechnology Information.
  • Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors - White Rose eTheses Online. White Rose eTheses Online.
  • Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites - Oxford Academic. (2022, September 15). Oxford Academic.
  • What are Aminotransferase inhibitors and how do they work? - Patsnap Synapse. (2024, June 25). Patsnap Synapse.
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC. (2024, May 9). National Center for Biotechnology Information.
  • Aminotransferases (Transaminases) | Inhibitors - MedchemExpress.com. MedchemExpress.
  • Enzymatic Synthesis of Enantiopure α‐ and β‐Amino Acids by Phenylalanine Aminomutase‐Catalysed Amination of Cinnamic Acid Derivatives | Request PDF - ResearchGate. (2025, August 7). ResearchGate.
  • Transaminases for the synthesis of enantiopure beta-amino acids - ResearchGate. (2025, August 6). ResearchGate.
  • Structural Determinants of the β-Selectivity of a Bacterial Aminotransferase - PMC. National Center for Biotechnology Information.
  • Advances in Enzymatic Synthesis of D-Amino Acids - MDPI. (2020, May 1). MDPI.
  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC. (2024, October 9). National Center for Biotechnology Information.
  • The identification and use of robust transaminases from a domestic drain metagenome. Royal Society of Chemistry.
  • Transaminase - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.
  • Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions - JuSER. (2021, September 28). Jülich Center for Structural Biology.
  • Protein engineering of amine transaminases - Frontiers. Frontiers.
  • Chemical structure and biosynthesis of β-methylphenylalanine. (a)... - ResearchGate. ResearchGate.
  • Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase - Frontiers. (2023, May 4). Frontiers.
  • Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System - MDPI. (2025, May 23). MDPI.
  • Features and technical applications of ω-transaminases - ResearchGate. (2012, May 4). ResearchGate.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - Dove Medical Press. (2024, June 25). Dove Medical Press.
  • β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases - PMC - NIH. (2018, May 18). National Center for Biotechnology Information.
  • Strategies for Improving Enzymes for Efficient Biocatalysis - Food Technology and Biotechnology. Food Technology and Biotechnology.
  • An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids - MDPI. (2023, October 16). MDPI.
  • Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing - White Rose eTheses Online. White Rose eTheses Online.
  • Enzymatic Production of Amino Acids - HUMG-YU HSIAO, JAMES F. WALTER, DAVID M. ANDERSON AND BRUCE K. HAMILTON. Google Books.
  • 9 Enzymes and Enzyme Kinetics | Basicmedical Key. (2017, June 18). Basicmedical Key.

Sources

Optimization

Resolving co-elution issues with 2-Methoxy-3-(methylthio)propanoic acid

Welcome to the technical support center for resolving analytical challenges with 2-Methoxy-3-(methylthio)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving analytical challenges with 2-Methoxy-3-(methylthio)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co-elution and other common chromatographic issues.

Frequently Asked Questions (FAQs)

Section 1: Foundational Concepts & Initial Assessment
Q1: I'm seeing a single, broad, or asymmetric peak where I expect my analyte. How do I confirm if this is a co-elution issue?

A1: An oddly shaped peak is a primary indicator of co-elution, where two or more compounds exit the chromatography column at the same time[1]. Before modifying your separation method, it's crucial to confirm that you are dealing with multiple unresolved compounds rather than a single poorly behaving analyte.

Initial Verification Steps:

  • Peak Purity Analysis (HPLC-PDA/DAD): If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), utilize the peak purity function in your chromatography software. This tool collects multiple UV-Vis spectra across the peak. If the spectra are not identical from the upslope to the downslope, it strongly indicates the presence of a co-eluting impurity[1].

  • Mass Spectrometry (LC-MS/GC-MS): A mass spectrometer is a definitive tool for identifying co-elution. By examining the mass spectra across the chromatographic peak, you can identify the presence of different mass-to-charge ratios (m/z). If the m/z values change across the peak, multiple compounds are present[1]. For example, if you observe the expected molecular ion for your target analyte alongside other significant ions that do not correspond to its fragmentation pattern, co-elution is highly likely.

  • System Suitability Check: Ensure your system is performing optimally. A poorly packed column, excessive extra-column volume, or an inappropriate sample solvent can cause peak distortion that mimics co-elution[2]. Inject a well-behaved standard to confirm your system's performance before troubleshooting your method.

Section 2: HPLC Troubleshooting
Q2: My analyte is co-eluting with a more polar compound on a C18 column. What is the first parameter I should adjust?

A2: For an acidic analyte like 2-Methoxy-3-(methylthio)propanoic acid, the most powerful tool for adjusting retention and selectivity in reversed-phase HPLC is the mobile phase pH [1][3][4]. Your analyte has a carboxylic acid group, which can be ionized (deprotonated) or neutral (protonated) depending on the pH.

The Causality Behind pH Adjustment:

  • Ionization State and Polarity: In its ionized (deprotonated, -COO⁻) form, the molecule is more polar and will have less retention on a non-polar C18 stationary phase, causing it to elute earlier. In its neutral (protonated, -COOH) form, it is less polar and will be retained longer[3][5].

  • The Rule of Thumb: To maximize retention of an acid, the mobile phase pH should be set at least 2 pH units below its pKa[4]. This ensures the analyte is predominantly in its neutral, more retained form.

Troubleshooting Workflow for pH Adjustment:

start Initial Observation: Co-elution on C18 with polar impurity (early eluting) step1 Action: Lower Mobile Phase pH (e.g., from pH 5.0 to pH 2.7) using a suitable buffer (e.g., phosphate or formate) start->step1 result1 Outcome: Increased retention of 2-Methoxy-3-(methylthio)propanoic acid step1->result1 decision Is resolution achieved? result1->decision success Success: Quantify analyte decision->success Yes fail Next Step: Modify organic phase or gradient decision->fail No

Caption: Workflow for pH-based resolution.

Q3: I've adjusted the pH, but the resolution is still insufficient. What are my next steps for mobile phase and gradient optimization?

A3: If pH adjustment alone is not enough, the next step is to modify the organic mobile phase and the gradient profile. These changes directly impact the overall solvating power of the mobile phase and the selectivity of the separation[6][7].

Strategies for Mobile Phase and Gradient Modification:

ParameterActionRationale
Organic Modifier Switch from Acetonitrile to Methanol (or vice-versa).Acetonitrile and methanol have different solvent strengths and participate in different intermolecular interactions (e.g., hydrogen bonding). This can significantly alter the elution order and spacing of peaks (selectivity)[2].
Gradient Slope Make the gradient shallower.A slower increase in the organic solvent percentage over time provides more opportunity for the analytes to interact with the stationary phase, often improving the resolution of closely eluting compounds[2]. For example, instead of a 10-minute gradient from 10% to 90% B, try a 20-minute gradient from 30% to 70% B.
Isocratic Hold Introduce an isocratic hold at a specific solvent composition.If the co-eluting peaks appear early in the gradient, an initial isocratic hold at a low organic percentage can improve their separation.
Q4: Mobile phase optimization isn't working. Should I change my column?

A4: Yes. If manipulating the mobile phase does not resolve the co-elution, changing the stationary phase chemistry is the next logical step. The goal is to introduce different types of molecular interactions to alter the selectivity of the separation[1][7].

Alternative Stationary Phase Options:

Stationary PhaseSeparation PrincipleBest For...
Polar-Embedded C18 Standard C18 with an embedded polar group (e.g., amide or carbamate).Improving peak shape for acidic compounds and providing alternative selectivity, especially with highly aqueous mobile phases[8].
Phenyl-Hexyl Provides hydrophobic interactions plus π-π interactions with aromatic or unsaturated compounds.Separating compounds with different degrees of unsaturation or aromaticity.
Mixed-Mode (RP/Anion-Exchange) Combines reversed-phase (hydrophobic) and anion-exchange (electrostatic) retention mechanisms.Providing excellent retention and unique selectivity for polar acidic compounds that are poorly retained on conventional C18 phases[9]. The anion-exchange functionality will strongly interact with the deprotonated carboxylic acid.
HILIC (Hydrophilic Interaction Liquid Chromatography) Uses a polar stationary phase (e.g., bare silica, amide) with a high organic/low aqueous mobile phase.Retaining very polar compounds that elute in the void volume on reversed-phase columns. In HILIC, a water layer forms on the stationary phase, and polar analytes partition into it[10][11].
Section 3: GC Troubleshooting
Q5: Can I analyze 2-Methoxy-3-(methylthio)propanoic acid by Gas Chromatography (GC)? My initial attempts show no peak or a very broad, tailing peak.

A5: Direct analysis of a polar, non-volatile compound like 2-Methoxy-3-(methylthio)propanoic acid by GC is generally not feasible. The carboxylic acid functional group will interact strongly with the stationary phase and may not volatilize properly, leading to poor chromatography or no elution at all[12][13][14]. Derivatization is essential.

The Purpose of Derivatization for GC:

  • Increases Volatility: The process replaces the active hydrogen on the carboxylic acid with a non-polar group, which significantly lowers the boiling point of the analyte, allowing it to be volatilized in the GC inlet[15].

  • Improves Peak Shape: By eliminating the polar -OH group, interactions with the column are reduced, resulting in sharper, more symmetrical peaks[13].

  • Enhances Thermal Stability: Derivatives are often more stable at the high temperatures used in GC analysis[15].

Common Derivatization Strategies for Carboxylic Acids:

Derivatization TypeReagent ExampleDerivative FormedKey Considerations
Silylation BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Trimethylsilyl (TMS) EsterThis is the most common method. The reaction is fast and reagents are readily available. Derivatives are sensitive to moisture, so anhydrous conditions are required[13][15].
Alkylation (Esterification) PFBBr (Pentafluorobenzyl Bromide) or BF₃ in MethanolPentafluorobenzyl (PFB) Ester or Methyl EsterPFB esters are excellent for electron capture detection (ECD). Methyl esters are simple and effective for GC-MS analysis.

Step-by-Step Protocol for Silylation:

  • Dry Sample: Ensure your sample extract is completely dry, as water will consume the derivatization reagent.

  • Add Reagent: In a sealed vial, add an excess of BSTFA (often with 1% TMCS as a catalyst) to your dried sample residue.

  • Heat: Heat the vial at 60-80°C for 15-30 minutes to ensure the reaction goes to completion[16].

  • Inject: Inject an aliquot of the derivatized sample directly into the GC-MS.

Section 4: Chiral Separation
Q6: My compound is chiral. How can I separate the enantiomers to assess enantiomeric purity?

A6: The presence of a chiral center at the C2 position means that 2-Methoxy-3-(methylthio)propanoic acid exists as a pair of enantiomers. Separating them, a process known as chiral resolution, is critical in pharmaceutical development as enantiomers can have different pharmacological activities[8]. There are two primary chromatographic strategies.

Strategy 1: Indirect Separation via Diastereomer Formation

This classic method involves reacting the racemic acid with an enantiomerically pure chiral resolving agent to form diastereomers. Diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column[17][18][19].

Workflow for Indirect Chiral Separation:

start Racemic Mixture: (R)- and (S)-Acid step1 React with a single enantiomer of a chiral amine, e.g., (R)-1-Phenylethylamine start->step1 result1 Forms a mixture of two diastereomeric salts: [(R)-Acid:(R)-Amine] [(S)-Acid:(R)-Amine] step1->result1 step2 Separate diastereomers on a standard achiral HPLC column (e.g., C18) result1->step2 result2 Two distinct peaks are observed, allowing for quantification of enantiomeric excess (e.e.) step2->result2

Caption: Indirect chiral separation workflow.

Strategy 2: Direct Separation on a Chiral Stationary Phase (CSP)

This is a more modern and direct approach. A chiral stationary phase is designed to interact differently with each enantiomer, leading to different retention times and direct separation[2][20].

Common Chiral Stationary Phases for Acids:

  • Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®): These are coated or immobilized derivatives of cellulose or amylose and are extremely versatile. They are often the first choice for screening chiral separations[2].

  • Protein-based columns: These columns can offer excellent selectivity but may have lower capacity and stability.

Initial Screening Conditions for a CSP:

  • Mobile Phase: Start with a simple mobile phase, such as Hexane/Isopropanol with a small amount of acid modifier (e.g., 0.1% Trifluoroacetic Acid - TFA) for normal phase, or Acetonitrile/Water with an acidic modifier for reversed-phase mode.

  • Temperature: Temperature can significantly affect chiral separations. Analyze at different temperatures (e.g., 15°C, 25°C, 40°C) to optimize resolution.

Section 5: Using Mass Spectrometry for Deconvolution
Q7: I can't achieve baseline chromatographic separation. Can I still quantify my analyte if it's partially co-eluting with another compound?

A7: Yes, this is a significant advantage of using a mass spectrometer as a detector. If the co-eluting compounds have different masses, you can use Extracted Ion Chromatograms (EICs or XICs) to selectively quantify your analyte[21].

How EIC Works:

Instead of plotting the total ion current (TIC), which sums all ions detected at any given time, the software is instructed to plot only the intensity of a specific m/z corresponding to your analyte of interest.

Practical Steps:

  • Identify Unique Ions: Determine the m/z of the molecular ion ([M+H]⁺ or [M-H]⁻) of 2-Methoxy-3-(methylthio)propanoic acid. Also, identify one or two characteristic fragment ions from its MS/MS spectrum.

  • Extract the Data: In your MS software, generate an EIC for the unique m/z of your target analyte.

  • Quantify: The peak area in the EIC will represent only your analyte, even if the TIC shows an unresolved peak. This allows for accurate quantification, provided the co-elution is not so severe that it causes ion suppression.

Expected Fragmentation:

For 2-Methoxy-3-(methylthio)propanoic acid, common fragmentation in a mass spectrometer could involve:

  • Loss of the carboxylic acid group (-COOH, 45 Da)[22][23].

  • Cleavage adjacent to the sulfur or oxygen atoms.

  • The formation of an acylium ion (R-CO⁺) is often a prominent peak for carboxylic acid derivatives[24].

References

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Acids: Derivatiz
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]

  • Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. PubMed. Available at: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. Available at: [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. Available at: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Hawach Scientific. Available at: [Link]

  • Derivatizing Reagents. Obrnuta faza. Available at: [Link]

  • Why Use GC Derivatization Reagents. Chrom Tech, Inc. Available at: [Link]

  • Resolution (Separation) of Enantiomers. Chemistry Steps. Available at: [Link]

  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Waters Corporation. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. Available at: [Link]

  • Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. National Center for Biotechnology Information. Available at: [Link]

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent. Available at: [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separ
  • Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions. PubMed. Available at: [Link]

  • Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. ACS Publications. Available at: [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Available at: [Link]

  • Separation Mechanisms - Polarity. Waters Corporation. Available at: [Link]

  • Optimizing selectivity during reversed-phase high performance liquid chromatography method development: Prioritizing experimental conditions. ResearchGate. Available at: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]

  • Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. Available at: [Link]

  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Chromasir. Available at: [Link]

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. Available at: [Link]

  • How can you separate a co-eluting more polar compound by HPLC? ResearchGate. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • HPLC Troubleshooting Guide. YMC.
  • Separation of enantiomers of chiral carboxylic acids. Google Patents.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Whitman College. Available at: [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection. DiVA portal. Available at: [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Thermal Degradation of 2-Methoxy-3-(methylthio)propanoic acid

Status: Operational Ticket Focus: Thermal Stability & Degradation Control Applicable Compound: 2-Methoxy-3-(methylthio)propanoic acid (MMPA-OMe) Target Audience: Synthetic Chemists, Analytical Scientists, Formulation Spe...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Thermal Stability & Degradation Control Applicable Compound: 2-Methoxy-3-(methylthio)propanoic acid (MMPA-OMe) Target Audience: Synthetic Chemists, Analytical Scientists, Formulation Specialists

Emergency Triage: "My Sample Has Changed"

Before diving into mechanisms, use this rapid diagnostic table to identify the likely degradation mode of your current sample.

ObservationProbable CauseImmediate Action
Color Change (Yellow/Orange) Oxidative Degradation. Formation of sulfoxides (

) which can further degrade or polymerize.
Stop heating. Purge with Argon. Check solvent for peroxides.[1]
Foul Odor (Rotten Cabbage)

-Elimination.
Release of Methanethiol (MeSH) due to thermal elimination of the methylthio group.
Ventilate immediately. Lower reaction temperature. Check pH (avoid strong bases).
Precipitate/Cloudiness Oligomerization/Dimerization. Formation of anhydrides or intermolecular hydrogen-bonded aggregates.Dilute sample. Verify solubility in current solvent at room temp.
HPLC: Split/Broad Peaks On-Column Oxidation. Degradation occurring during analysis due to column heat or aerated mobile phase.Lower column temp to <30°C. Degas mobile phase.
The Core Science: Degradation Mechanisms

To prevent degradation, you must understand the two competing pathways that threaten 2-Methoxy-3-(methylthio)propanoic acid: Oxidation and


-Elimination .
Mechanism A: Thioether Oxidation (The Primary Threat)

The sulfur atom at the C3 position is electron-rich and highly susceptible to oxidation by atmospheric oxygen, peroxides (common in ethers like THF), or photo-oxidation.

  • Step 1: Formation of the Sulfoxide (2-Methoxy-3-(methylsulfinyl)propanoic acid). This is often reversible but increases polarity.

  • Step 2: Further oxidation to the Sulfone (Irreversible).

Mechanism B: Thermal

-Elimination

Because the methylthio group is in the


-position relative to the carboxylic acid, it can act as a leaving group under thermal stress, especially if the carboxylate is activated or the pH is basic.
  • The Reaction: Heat causes the elimination of methanethiol (MeSH), resulting in 2-methoxyacrylic acid (an

    
    -unsaturated acid).
    
  • The Sign: This releases gas (MeSH) and often leads to polymerization of the resulting acrylate.

Visualizing the Pathways

The following diagram illustrates the competing degradation routes.

DegradationPathways MMPA 2-Methoxy-3-(methylthio) propanoic acid Sulfoxide Sulfoxide Derivative (First Oxidation) MMPA->Sulfoxide [O] (Air/Peroxides) Acrylate 2-Methoxyacrylic acid (Elimination Product) MMPA->Acrylate Heat (>50°C) or Base MeSH Methanethiol (Gas/Odor) MMPA->MeSH Elimination Sulfone Sulfone Derivative (Irreversible) Sulfoxide->Sulfone [O] (Prolonged)

Figure 1: Competing degradation pathways. The yellow path represents oxidative stress (most common), while the red dashed path represents thermal/base-induced elimination.

Critical Protocols & Troubleshooting Guides
Protocol A: Safe Solvent Handling (The "Freeze-Pump-Thaw" Standard)

Why: Standard analytical grade solvents contain dissolved oxygen sufficient to oxidize thioethers within hours. When: Essential for synthesis, recrystallization, or long-term storage solutions.

  • Vessel: Place solvent in a Schlenk flask or heavy-walled ampoule.

  • Freeze: Submerge in liquid nitrogen until fully frozen.

  • Pump: Apply high vacuum (10–15 min) to remove headspace gas.

  • Thaw: Close valve, remove from

    
    , and thaw in warm water. Bubbles will evolve (dissolved gas escaping).
    
  • Repeat: Perform 3 cycles total. Backfill with Argon.

Protocol B: Thermal Stability During Synthesis/Workup

Issue: You need to remove solvent, but the compound degrades on the rotavap.

Optimization Steps:

  • Vacuum is King: Do not rely on heat. Use a high-vacuum pump (< 5 mbar) to lower the boiling point of your solvent. Keep the water bath < 35°C .

  • Acid/Base Neutrality: Ensure the crude mixture is neutralized before concentration.

    • Acidic conditions catalyze ether cleavage.

    • Basic conditions promote

      
      -elimination of the sulfur group.
      
  • Additives: If storing for >24 hours, add a radical scavenger like BHT (Butylated hydroxytoluene) if it does not interfere with downstream applications.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave this compound for sterilization? A: Absolutely not. Autoclaving (121°C, high pressure) will cause massive degradation via decarboxylation and sulfur oxidation.

  • Alternative: Use sterile filtration (0.22 µm PVDF or PTFE membrane). Ensure the filter membrane is compatible with your solvent.

Q2: I see "ghost peaks" in my LC-MS analysis. Is my sample impure? A: Not necessarily. Thioethers can oxidize inside the electrospray ionization (ESI) source or on the column if the temperature is too high.

  • Validation: Run a "dilute-and-shoot" of a fresh standard at 4°C. If the peaks disappear, the degradation is artifactual (method-induced), not inherent to your sample.

Q3: What is the ideal storage condition? A:

  • Form: Store as a neat oil/solid rather than in solution if possible.

  • Temp: -20°C or -80°C.

  • Atmosphere: Under Argon or Nitrogen.[1][2]

  • Container: Amber glass (protects from photo-oxidation).[2]

Workflow: The "Safe Workup" Decision Tree

Use this logic flow to determine the safest processing method for your experiment.

WorkupLogic Start Start: Workup/Isolation IsSolvent Is compound in solvent? Start->IsSolvent CheckPeroxide Check Solvent for Peroxides (THF/Ether?) IsSolvent->CheckPeroxide Yes StripSolvent Evaporation Required CheckPeroxide->StripSolvent Peroxides Negative Danger STOP: Switch to Lyophilization or Precipitation CheckPeroxide->Danger Peroxides Positive TempCheck Can you keep Bath <35°C? StripSolvent->TempCheck Safe Proceed with High Vac (Falling Film preferred) TempCheck->Safe Yes (High Vac) TempCheck->Danger No (Req. High Heat)

Figure 2: Decision tree for processing MMPA-OMe without inducing thermal degradation.

References
  • BenchChem Technical Support. (2025).[1] Technical Support Center: 3-(Methylthio)propanoic Acid.[1] BenchChem.[1][2] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 563, 3-(Methylthio)propionic acid. PubChem.[3] Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Methyl 3-(methylthio)propionate.[4] Fisher Scientific.[4] Link

  • Li, S., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters/PMC. Link

  • LibreTexts Chemistry. (2023). 14.2.4: β-Elimination Reactions. Chemistry LibreTexts. Link

Sources

Optimization

Technical Support Center: Purification of 2-Methoxy-3-(methylthio)propanoic Acid Analogs

Ticket ID: #MMP-PUR-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MMP-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Purification, Oxidation Prevention, and Odor Management

Introduction: Understanding Your Molecule

Welcome to the technical guide for handling 2-Methoxy-3-(methylthio)propanoic acid (MMPA) and its structural analogs.

If you are working with this class of compounds, you are likely facing a "Triad of Trouble":

  • The Thioether Vulnerability: The sulfur atom (

    
    ) is highly prone to oxidation, forming sulfoxides (
    
    
    
    ) and sulfones (
    
    
    ).
  • The Acidic Moiety: The carboxylic acid (

    
    ) causes peak tailing on silica and solubility issues in non-polar solvents.
    
  • The "Stench" Factor: Volatile thioethers have extremely low odor thresholds (ppb range), causing environmental and safety concerns.

This guide moves beyond generic advice to provide specific, chemically-grounded protocols for these challenges.

Module 1: The Oxidation Defense (Prevention)

User Question: My product starts as a clear oil but turns yellow and viscous after a few hours on the bench. The NMR shows new peaks downfield. What is happening?

Technical Diagnosis: You are observing S-oxidation . The thioether moiety is an electron-rich "soft" nucleophile. Atmospheric oxygen, peroxides in solvents, or trace metal ions can catalyze the conversion of your sulfide into a sulfoxide (and eventually a sulfone). This changes the polarity drastically, making purification difficult.

The Mechanism of Failure

The following diagram illustrates the oxidation pathway you must prevent.

OxidationPathway Sulfide Target Molecule (Thioether) Sulfoxide Impurity 1: Sulfoxide (S=O) (Polar, Viscous) Sulfide->Sulfoxide Fast (Ambient Air) Oxidant Oxidants: Peroxides (Solvent) O2 (Air) Metal Ions Oxidant->Sulfide Sulfone Impurity 2: Sulfone (O=S=O) (Crystalline, Very Polar) Sulfoxide->Sulfone Slower (Strong Oxidants)

Figure 1: The oxidative degradation pathway of thioethers. Note that sulfoxides are often much more polar than the parent thioether, complicating chromatography.

Prevention Protocol
  • Solvent Hygiene: Never use diethyl ether or THF that has not been tested for peroxides. Peroxides rapidly oxidize thioethers. Use freshly distilled DCM or anhydrous MeOH .

  • Degassing: Sparge all solvents with Argon or Nitrogen for 15 minutes before use.

  • Radical Scavengers: If your analog is particularly unstable, add 0.05% BHT (Butylated hydroxytoluene) to your workup solvents. This acts as a radical sink.

  • Temperature: Store crude mixtures at -20°C under inert gas. Oxidation rates double for every 10°C increase.

Module 2: Acid-Base Extraction (The Workup)

User Question: I'm trying to extract the product, but I'm getting terrible emulsions, or the product stays in the water layer.

Technical Diagnosis: MMPA analogs are carboxylic acids with a pKa typically between 3.5 and 4.0 . If the pH is not strictly controlled, the molecule will exist as a carboxylate salt (water-soluble surfactant), leading to emulsions and yield loss.

The "pH Swing" Protocol

Do not rely on "neutralization." You must force the equilibrium.

StepActionMechanism
1. Basify Adjust aqueous layer to pH > 10 using 1M NaOH.Deprotonates the acid (

). Impurities that are non-acidic (starting material esters, sulfides) remain organic-soluble.
2. Wash Extract basic aqueous layer with DCM or EtOAc (x2).Removes non-acidic organic impurities.[1] Discard these organic layers.
3. Acidify Cool to 0°C. Add 1M HCl dropwise until pH < 2 .Protonates the acid (

). The molecule is now neutral and lipophilic.
4. Extract Extract immediately with DCM (x3).The neutral acid moves into the organic phase.
5. Dry Dry over

, filter, and concentrate.
Removes residual water. Avoid

if your analog is sensitive to Lewis acids.

Critical Note: If an emulsion forms during Step 4, add solid NaCl (brine saturation) to break the surfactant effect of the thioether chain.

Module 3: Chromatographic Purification

User Question: My peaks are tailing badly on silica gel, and I can't separate the sulfoxide impurity.

Technical Diagnosis:

  • Tailing: Caused by the interaction of the free carboxylic acid with the acidic silanols on the silica surface.

  • Co-elution: The methoxy and methylthio groups make the molecule relatively polar, often overlapping with oxidation byproducts.

Purification Decision Tree

PurificationLogic cluster_Flash Flash Conditions cluster_HPLC HPLC Conditions Start Crude Mixture PurityCheck Check Purity (NMR/LCMS) Start->PurityCheck HighPurity Purity > 90%? PurityCheck->HighPurity DirectCryst Attempt Crystallization (if solid) HighPurity->DirectCryst Yes Flash Flash Chromatography (Normal Phase) HighPurity->Flash No (Standard) PrepHPLC Prep-HPLC (Reverse Phase C18) Flash->PrepHPLC If separation fails or high purity req. FlashNode Silica Gel Hexane/EtOAc + 1% AcOH Flash->FlashNode HPLCNode C18 Column H2O/AcN + 0.1% TFA PrepHPLC->HPLCNode

Figure 2: Decision matrix for selecting the appropriate purification method based on purity requirements.

Recommended Mobile Phases
MethodStationary PhaseMobile Phase SystemAdditive (CRITICAL)Why?
Flash Silica Gel (Normal)Hexane / Ethyl Acetate1% Acetic Acid Suppresses ionization of COOH, preventing tailing.
Flash Silica Gel (Normal)DCM / Methanol1% Acetic Acid For more polar analogs. Keep MeOH < 10% to avoid dissolving silica.
Prep-HPLC C18 (Reverse)Water / Acetonitrile0.1% TFA or Formic Acid Keeps pH ~2. Ensures the acid is protonated and binds to the C18 chain.

Pro-Tip: If using Reverse Phase (C18), the Sulfoxide impurity will elute before your target product (it is more polar). The Sulfone will also elute earlier. This makes C18 highly effective for "cleaning up" oxidized samples.

Module 4: Odor & Safety (The "Thio" Factor)

User Question: The lab smells terrible, and EHS is complaining. How do I handle the waste?

Technical Diagnosis: Thioethers have odor thresholds in the low ppb range.[2] "Rotovap exhaust" is the most common leak source.

Odor Neutralization Protocol

WARNING: Never add bleach directly to your product. Bleach (NaOCl) is for waste and glassware only .

  • The Bleach Trap: Connect the outlet of your vacuum pump or rotovap to a bubbler containing 10% Bleach (Sodium Hypochlorite) .

    • Chemistry:

      
      .
      
  • Glassware Decontamination:

    • Do not wash glassware in the open sink.

    • Soak all flasks/syringes in a dilute bleach bath in the fume hood for 1 hour.

    • Rinse with water, then acetone. (Caution: Mixing acetone and concentrated bleach can create chloroform; rinse with water first).

  • Spill Management:

    • If you spill a drop: Cover immediately with dilute bleach, then wipe up.

References

  • PubChem. (n.d.).[3] Methyl 2-methyl-3-(methylthio)propionate (Related Analog Data). National Library of Medicine. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN82. Retrieved from [Link]

  • Biotage. (2023).[4] How to choose your acidic mobile phase modifier for peptide and small molecule purification. The Flash Purification Blog. Retrieved from [Link]

  • University of Washington. (n.d.). Safe Handling of Stench Chemicals (Thiols/Sulfides).[2] Environmental Health & Safety.[2][5] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Spectra Interpretation of 2-Methoxy-3-(methylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

2-Methoxy-3-(methylthio)propanoic acid (C₅H₁₀O₃S) represents a structural hybrid critical in methionine analog synthesis and metabolic studies. Unlike simple aliphatic acids, this molecule possesses a chiral center at C2 , creating a complex spin system that often confounds standard automated interpretation software.

This guide compares the efficacy of Solvent Selection (CDCl₃ vs. DMSO-d₆) and Acquisition Modes (1D vs. 2D) to resolve the specific diagnostic challenge of this molecule: the diastereotopic splitting of the C3-methylene protons.

The Core Challenge: The ABX Spin System

The presence of the methoxy group and the carboxylic acid at C2 renders the C2 carbon chiral. Consequently, the two protons at C3 (adjacent to the sulfur) are diastereotopic (


 and 

).[1] They are chemically non-equivalent, coupling not only to each other (

) but also unequally to the C2 proton (

).

Reference Spectral Data (Theoretical Consensus)

The following data serves as the baseline for quality control. Note the distinct shift of the C2 proton due to the "push-pull" electronic environment (electron-withdrawing Carboxyl + Methoxy).

Table 1: ¹H NMR Chemical Shift Assignments (400 MHz)
PositionGroupTypeShift (δ, ppm)MultiplicityIntegrationCoupling (

)
COOH CarboxylAcidic10.5 - 12.0Broad Singlet1HN/A
C2-H MethineChiral Center3.95 - 4.05dd (Doublet of Doublets)1H

OCH₃ MethoxyEther3.45Singlet3HN/A
C3-Hₐ MethyleneDiastereotopic2.85dd (distorted)1H

C3-Hᵦ MethyleneDiastereotopic2.70dd (distorted)1H

S-CH₃ S-MethylSulfide2.15Singlet3HN/A

Note: The C3 protons often appear as a complex multiplet if the resolution is insufficient or if the solvent obscures the specific coupling constants.

Comparative Analysis: Solvent Performance

The choice of solvent is not merely about solubility; it dictates the resolution of the labile acid proton and the separation of the critical methoxy/methine signals.

Comparison 1: CDCl₃ vs. DMSO-d₆[4][5][6]
FeatureChloroform-d (CDCl₃) DMSO-d₆ Verdict for this Molecule
Acid Proton (-COOH) Often invisible or extremely broad due to exchange.Sharp, distinct singlet downfield (11-13 ppm).DMSO-d₆ Preferred for confirming acid purity.
Resolution of C2-H Good, but can overlap with residual water if wet.Excellent separation; H-bonding deshields C2-H slightly.CDCl₃ Preferred for structural coupling analysis (sharper lines).
Viscosity/Shimming Low viscosity; easy to shim for high resolution.High viscosity; requires careful shimming to resolve

.
CDCl₃ Preferred for resolving the C3 ABX system.
Exchangeable Protons Rapid exchange obscures -OH signal.Slow exchange allows integration of -OH.DMSO-d₆ Preferred for quantitative assay (qNMR).

Recommendation: Use CDCl₃ for structural characterization (coupling constants). Use DMSO-d₆ only if the sample is a salt or if you must prove the presence of the carboxylic acid proton for regulatory filing.

Comparative Analysis: Resolution Techniques (1D vs. 2D)

For this specific analog, 1D ¹H NMR is often insufficient due to the potential overlap of the S-Methyl singlet (2.15 ppm) with impurities or the C3 multiplets.

Workflow Logic: Resolving the Connectivity

The following diagram illustrates the decision matrix for assigning the C2-C3 connectivity using 2D methods.

NMR_Workflow Sample Unknown Sample (C5H10O3S) H1_1D 1D 1H NMR (Screening) Sample->H1_1D Decision Are C3 Protons Resolved? H1_1D->Decision COSY COSY Spectrum (H-H Connectivity) Decision->COSY No (Multiplet Overlap) Structure Final Structure Validation Decision->Structure Yes (Clear ABX) Assign_C2 Confirm C2-H (Connects to C3) COSY->Assign_C2 Crosspeak @ 4.0/2.8 ppm Assign_C3 Confirm C3-H (Diastereotopic Pair) COSY->Assign_C3 HSQC HSQC Spectrum (C-H Correlation) HSQC->Structure Phase Editing (CH/CH3 vs CH2) Assign_C2->HSQC Assign_C3->HSQC

Figure 1: Decision workflow for resolving the C2-C3 spin system. COSY is required if the C3 protons appear as an unresolved lump.

Experimental Protocol: High-Resolution Acquisition

To reproduce the reference data, follow this self-validating protocol. This method minimizes line broadening caused by concentration effects (dimerization of the acid).

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the product.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Critical Step: If the solution is cloudy (salt formation), filter through a small plug of glass wool. Do not add D₂O shake yet, as this will wipe out the coupling information.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure shimming stability.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The Methine (C2) and Methoxy protons have different T1 relaxation times. A short D1 will lead to inaccurate integration ratios (e.g., the OMe singlet will integrate higher than the C2 proton).

  • Scans (NS): 16 to 64 scans.

  • Temperature: 298 K (25°C).

Step 3: Processing & Validation
  • Window Function: Apply exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manually phase the large OMe singlet (3.45 ppm).

  • Baseline: Apply polynomial baseline correction (ABS).

  • Validation Check:

    • Does the OMe singlet integrate to exactly 3.00?

    • Does the S-Me singlet integrate to 3.00?

    • If the ratio is skewed, the sample may contain residual solvent (Methanol) or the D1 was too short.

Detailed Mechanism: The Diastereotopic Effect[1][7][8]

Understanding why the spectrum looks this way is crucial for defense of the structure.

Because C2 is a chiral center (R/S), the molecule lacks a plane of symmetry.[1]

  • Proton A (C3-H): "Sees" the Methoxy group cis in one rotamer.

  • Proton B (C3-H): "Sees" the Carboxyl group cis in that same rotamer.

This creates different magnetic environments (


) and different coupling constants to the C2 proton (

).

Diastereotopic_Logic cluster_0 Spectral Consequence Chiral_Center Chiral Center (C2) Environment Asymmetric Magnetic Field Chiral_Center->Environment Induces Splitting C3 Protons Split (ABX System) Environment->Splitting Causes Result Two distinct multiplets @ 2.7 & 2.85 ppm Splitting->Result

Figure 2: Causal pathway for the observed complexity in the C3 region.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3][4][5] (Standard text for ABX systems).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for solvent effects and chemical shift tables).

  • Abraham, R. J., et al. (2006).[3] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link] (Primary source for solvent shift differentials).[6]

  • PubChem Database. (2024). Compound Summary for 3-(Methylthio)propanoic acid. National Center for Biotechnology Information. [Link] (Base structure spectral data).

Sources

Comparative

A Comparative Analysis for the Research Professional: 2-Methoxy-3-(methylthio)propanoic acid and Methional

Introduction In the landscape of organosulfur compounds, methional (3-(methylthio)propanal) is a well-documented and impactful molecule, renowned for its role as a potent aroma compound and as a key intermediate in indus...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of organosulfur compounds, methional (3-(methylthio)propanal) is a well-documented and impactful molecule, renowned for its role as a potent aroma compound and as a key intermediate in industrial chemistry.[1][2] Its sensory profile, reminiscent of cooked potatoes, is a defining characteristic in the flavor chemistry of numerous foodstuffs, arising from the Strecker degradation of methionine.[3][4] In contrast, 2-Methoxy-3-(methylthio)propanoic acid remains a compound of theoretical interest with limited characterization in publicly accessible scientific literature.

This guide, therefore, addresses the topic by providing a comprehensive, data-driven comparison between the well-established Methional and the closely related, structurally relevant carboxylate, 3-(Methylthio)propanoic acid . This latter compound serves as a more practical and informative point of comparison, representing the carboxylic acid analogue to the aldehyde functionality of methional and an intermediate in methionine metabolism.[5] This comparative analysis is designed for researchers, scientists, and drug development professionals to elucidate the distinct chemical, functional, and analytical profiles of these two molecules.

Section 1: Comparative Physicochemical Properties

The fundamental difference between an aldehyde (Methional) and a carboxylic acid (3-(Methylthio)propanoic acid) dictates their divergent physical and chemical behaviors. The aldehyde group in methional contributes to its high volatility and reactivity, whereas the carboxyl group in 3-(methylthio)propanoic acid imparts acidity, higher polarity, and the capacity for hydrogen bonding, leading to lower volatility and different solubility characteristics.

PropertyMethional 3-(Methylthio)propanoic acid Rationale for Differences
IUPAC Name 3-(Methylsulfanyl)propanal[6]3-(Methylthio)propanoic acid[5]Based on the principal functional group (aldehyde vs. carboxylic acid).
CAS Number 3268-49-3[6]646-01-5[7]Unique registry numbers for distinct chemical substances.
Molecular Formula C₄H₈OS[6][8]C₄H₈O₂S[5]The acid contains an additional oxygen atom compared to the aldehyde.
Molecular Weight 104.17 g/mol [6][8]120.17 g/mol [5]The presence of the second oxygen atom increases the molar mass.
Appearance Colorless to pale yellow/amber liquid[1][9]Liquid or Solid (Melting Point at 16 °C)[7]The carboxylic acid has a higher melting point due to hydrogen bonding.
Boiling Point 165-166 °C @ 760 mmHg[1][8]130 °C @ 2 mmHg; ~245 °C @ 760 mmHg[5][7]Stronger intermolecular hydrogen bonding in the acid significantly raises its boiling point.
Melting Point -75 °C[1][8]16 °C[7]Intermolecular forces, particularly hydrogen bonding, are much stronger for the acid.
Density ~1.043 g/cm³ @ 25 °C[1][9]1.160 g/cm³[7]The additional oxygen and tighter molecular packing increase the density of the acid.
Solubility in Water Moderately soluble (~17.5 g/100mL)[10]Data not specified, but expected to be soluble.The carboxyl group's ability to hydrogen bond and deprotonate generally confers good water solubility.
Odor Profile Potent, cooked potato, savory, brothy[2][11]Not well-defined for flavor applications.The aldehyde functional group is a key component of methional's characteristic odor.

Section 2: Synthesis, Occurrence, and Biochemical Interrelation

Methional and 3-(methylthio)propanoic acid are biochemically linked through the metabolism of the essential amino acid, methionine. While methional is primarily known as a degradation product, 3-(methylthio)propanoic acid exists as a metabolic intermediate.

Natural Occurrence and Formation Pathways

Methional is not typically synthesized de novo in biological systems for functional purposes but is rather a byproduct of chemical reactions, most notably the Strecker degradation of methionine.[3] This reaction is a cornerstone of food chemistry, occurring during thermal processing (e.g., baking, roasting) as part of the Maillard reaction cascade.[4][6] It contributes significantly to the desirable savory aromas of cooked foods.[11]

3-(Methylthio)propanoic acid is recognized as an intermediate in mammalian methionine metabolism and is also produced by certain microorganisms.[5] For instance, it is a known blight-inducing phytotoxin produced by the cassava pathogen Xanthomonas campestris manihotis.[5]

G Met Methionine (Amino Acid) Methional Methional (Aldehyde) Met->Methional Strecker Degradation (Heat, Food Processing) MTPA 3-(Methylthio)propanoic acid (Carboxylic Acid) Met->MTPA In Vivo Metabolism Dicarbonyl α-Dicarbonyl (from Maillard Reaction) Dicarbonyl->Methional Methional->MTPA Oxidation Metabolism Metabolic Pathways (e.g., Oxidation)

Caption: Biochemical relationship between Methionine, Methional, and 3-(Methylthio)propanoic acid.

Chemical Synthesis

The industrial synthesis of methional is predominantly achieved through the Michael addition of methanethiol to acrolein.[1][6] This is a robust and efficient method for large-scale production, primarily to serve as a precursor for the industrial synthesis of D,L-methionine for animal feed supplements.[1][12]

The synthesis of 3-(methylthio)propanoic acid for laboratory use can be approached through several standard organic chemistry routes, including the oxidation of methional or via nucleophilic substitution reactions involving a propanoic acid derivative and a methylthio-nucleophile.

Section 3: Applications and Functional Roles

The applications of these two molecules are largely disparate, reflecting their distinct chemical properties.

  • Methional:

    • Flavor and Fragrance: Methional is a FEMA GRAS-listed flavoring agent (FEMA# 2747) used extensively to impart savory, potato, and umami notes in processed foods like soups, snacks, and seasonings.[1][11] Its extremely low odor threshold makes it impactful even at parts-per-million concentrations.[1] In perfumery, it is used to create unique food-like and natural accords.[8]

    • Chemical Intermediate: Its primary industrial use is as a key starting material in the chemical synthesis of methionine and its hydroxyl analogs, which are essential additives in animal feed.[10][12]

  • 3-(Methylthio)propanoic acid:

    • Research Chemical: It is primarily used in laboratory settings for research into metabolic pathways and as a reference standard.[7]

    • Phytotoxin Studies: Its role as a phytotoxin makes it a subject of study in plant pathology to understand mechanisms of bacterial blight.[5]

    • Limited Flavor Use: While related sulfur-containing acids and esters are used in flavors, the direct application of 3-(methylthio)propanoic acid is not as widespread or well-documented as that of methional.

Section 4: Comparative Analytical Methodologies

The analytical strategies for methional and 3-(methylthio)propanoic acid must be tailored to their respective volatilities and chemical functionalities.

Analytical Workflow: A Comparative Overview

G cluster_0 Methional (Volatile Aldehyde) cluster_1 3-(Methylthio)propanoic acid (Non-Volatile Acid) Sample_M Sample Matrix (e.g., Beer, Potato Chips) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample_M->HS_SPME GCMS Gas Chromatography- Mass Spectrometry (GC-MS) HS_SPME->GCMS Data_M Quantification & Identification GCMS->Data_M Sample_A Sample Matrix (e.g., Cell Culture Media) LLE Liquid-Liquid Extraction (LLE) Sample_A->LLE Deriv Derivatization (e.g., Esterification) LLE->Deriv HPLC Alternatively: HPLC-UV/MS LLE->HPLC No Derivatization Needed GCMS2 GC-MS Analysis Deriv->GCMS2 Data_A Quantification & Identification GCMS2->Data_A HPLC->Data_A

Caption: Contrasting analytical workflows for volatile Methional versus non-volatile 3-(Methylthio)propanoic acid.

Experimental Protocol: GC-MS Analysis of Methional in a Food Matrix

This protocol describes a standard method for the extraction and quantification of methional from a solid food matrix using headspace solid-phase microextraction (HS-SPME), a common technique for volatile analysis.[13]

Objective: To quantify the concentration of methional in a potato chip sample.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS).

  • 20 mL headspace vials with magnetic screw caps and septa.

  • Analytical balance, vortex mixer, and heating block.

  • Methional standard, internal standard (e.g., 2-methyl-3-heptanone), sodium chloride.

  • Milli-Q water.

Procedure:

  • Sample Preparation:

    • Weigh 2.0 g of finely crushed potato chip sample into a 20 mL headspace vial. Rationale: Crushing increases the surface area, facilitating the release of volatile compounds.

    • Add 5.0 mL of Milli-Q water and 1.0 g of sodium chloride. Rationale: Salting-out effect increases the volatility of analytes by reducing their solubility in the aqueous phase.

    • Spike with a known concentration of the internal standard. Rationale: The internal standard corrects for variations in extraction efficiency and injection volume.

    • Immediately seal the vial tightly with the screw cap.

  • Extraction (HS-SPME):

    • Place the vial in a heating block set to 60 °C and allow it to equilibrate for 15 minutes. Rationale: Heating promotes the partitioning of volatile compounds from the sample matrix into the headspace.

    • Introduce the SPME fiber into the headspace of the vial (do not touch the sample) and expose it for 30 minutes at 60 °C. Rationale: Analytes in the headspace adsorb onto the stationary phase of the SPME fiber.

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250 °C) for 5 minutes for thermal desorption. Rationale: High temperature desorbs the trapped analytes from the fiber onto the GC column.

    • Start the GC-MS run. Use a suitable column (e.g., DB-WAX or DB-5ms) and a temperature program designed to separate volatile sulfur compounds.

    • The MS should be operated in Scan mode to identify compounds and Selective Ion Monitoring (SIM) mode for accurate quantification, using characteristic ions for methional and the internal standard.

  • Quantification:

    • Prepare a calibration curve using standards of known methional concentration treated with the same HS-SPME procedure.

    • Calculate the concentration of methional in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Section 5: Concluding Remarks

While structurally related, methional and 3-(methylthio)propanoic acid occupy distinct chemical and functional worlds. Methional is a highly volatile, reactive aldehyde with profound importance in the flavor industry and as a large-scale chemical intermediate. Its identity is intrinsically linked to the aroma of cooked food. In contrast, 3-(methylthio)propanoic acid is a non-volatile carboxylic acid, primarily of interest within biochemical and phytopathological research contexts. Understanding these differences is crucial for professionals in drug development, food science, and chemical research when designing experiments, developing products, or interpreting analytical data. Future research may further explore the oxidative conversion of methional to its corresponding acid in biological and food systems and the potential sensory impact of 3-(methylthio)propanoic acid and its esters.

References

  • Benchchem. Strecker degradation of methionine to form 3-(Methylthio)butanal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNOLiGhAOTgtRMz-39m8I1DD9rtWTVR751d5MxW1N21dV4xlU4BRSVLPTPidVvpPWukOEiykDwQXEYtQW2atwPfDtobG2DsCdqXl2r_zgVtR8V1g05KOHBT87h5fgPiuR6EWqQE9cu9BrQ0U0I6xnnlqa8ljeUgdTrh4Xx8-6aRQDGbNUk2yuOhfHZiTQwbRaGxN2qFE1tW7mpcQ==]
  • Grokipedia. Methional. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcSRWeIwiMiDorupAu0ZsSnwqX7uKfHRvjic_LnsFysGKDgR82KhOJ5xllnF9M4KSqykWDsWzFfcT9H3P6Uh08M2CnkTCVgPKckLCq4FM18R6-BUrQz-cXLVX_6OpYXw==]
  • Wikipedia. Methional. [URL: https://en.wikipedia.org/wiki/Methional]
  • Vinati Organics. (2023, December 19). Exploring the Versatile Applications of Methanol. [URL: https://www.vinatiorganics.
  • Lab Pro. (2026, February 01). Top 10 Uses For Methanol. [URL: https://labproinc.com/blogs/chemicals/top-10-uses-for-methanol]
  • Elchemy. (2024, September 26). Top Methanol Uses & its Industrial Demand You Must Know!. [URL: https://www.elchemy.com/blogs/methanol-uses-industrial-demand]
  • ResearchGate. Pathways for the formation of AA after Strecker degradation of amino acids asparagine and methionine. [URL: https://www.researchgate.net/figure/Pathways-for-the-formation-of-AA-after-Strecker-degradation-of-amino-acids-asparagine_fig1_379201149]
  • Methanol Institute. Applications. [URL: https://www.methanol.
  • Benchchem. The Strecker Degradation of Methionine to Methional: A Comprehensive Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsoYOOhP2cKWvzjHfSjtpSRX4v1aRAl8MmMOT1g5UnVP-j92wnSQntUTF9hu06RznunNNdumOdDHXH5i-YmDZLYSSpGLlumxHGSMOMMGTt9OBh0gfQdiIvFE0GQChkgTCaE3L6T3Nyeidduqv_0BpZbGPq5krdjWKBZUfQmWBRzWapR3T4oYlhRALlSpUW6Poi06Z488sAPotc51wETf_95SJcXvoDFoJa9xOC8VmR]
  • PubChem. Methional. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18635]
  • ScenTree. Methional (CAS N° 3268-49-3). [URL: https://scentree.co/product/en/3268-49-3]
  • Chemical Bull. Buy Methional Potent Sulfur Aroma Chemical From Trusted Supplier. [URL: https://www.chemicalbull.com/methional]
  • Sciences and Exploration Directorate. (2010, November 10). Prebiotic Synthesis of Methionine and Other Sulfur-Containing Organic Compounds on the Primitive Earth. [URL: https://ssed.gsfc.nasa.
  • Google Patents. EP3330380A1 - Process for producing l-methionine from methional. [URL: https://patents.google.
  • FlavorActiv. GMP Methional Flavour Standard | Beer Off-Flavour Detection Kit. [URL: https://www.flavoractiv.com/gmp-flavour-standards/beer/methional-mercaptan/]
  • Perfumer & Flavorist. (2014, September 24). 3-(Methylthio)propionaldehyde. [URL: https://www.perfumerflavorist.com/fragrance/ingredients/article/21859892/3methylthiopropionaldehyde]
  • Benchchem. A Comprehensive Technical Guide to Methional (CAS 3268-49-3). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElLpoCk__QkfzhUbSlr_QNIxDrL4Qey5CU4zh7M2L4SywLzHIR_uMkjs8CO_Bkg4cXmFzMq-z9WZ_cGUGXsh6Cf_W27tlvSLHX8jI-A3shmS-zZSS0EW7_20c1PcNb99oeDo_JcEeA1bdUJD2tNhd1r0HjecbThGcCn6ydheD4oW2oG9lhx1_L2U825JUGwxK1FxY1fGw=]
  • PubMed. Bioavailability of acetylated derivatives of methionine, threonine, and lysine. [URL: https://pubmed.ncbi.nlm.nih.gov/7407873/]
  • Escudero, A., et al. (2000). Clues about the Role of Methional As Character Impact Odorant of Some Oxidized Wines. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jf0002238]
  • MDPI. (2018, February 25). Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. [URL: https://www.mdpi.com/2073-4344/8/3/71]
  • Analytical Methods (RSC Publishing). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ay/c5ay00808e]
  • FAO.org. METHANOL. [URL: https://www.fao.org/fileadmin/user_upload/jecfa_additives/docs/Monograph1/Additive-271.pdf]
  • ACS Omega. (2022, July 08). Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02113]
  • NIST WebBook. Methional. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3268493]
  • PubChem. Propanoic acid, 2-methoxy-, methyl ester. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/86599]
  • Fisher Scientific. Methyl 3-[(2-Methoxy-2-oxoethyl)thio]propionate 98.0+%, TCI America™. [URL: https://www.fishersci.
  • PubChem. 3-(Methylthio)propanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/563]
  • MedChemExpress. 3-(Methylthio)propionic acid-SDS. [URL: https://www.medchemexpress.
  • NIST WebBook. 3-(Methylthio)propanoic acid methyl ester. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C13532188]
  • Chemical Bull. Methyl 3-methylthio Propionate | Aroma Ester Cas 13532-18-8. [URL: https://www.chemicalbull.
  • Cengage. Selected Methods of Analysis. [URL: https://www.cengage.com/chemistry/book_content/0495013370_skoog/more/Ch38.pdf]
  • The Good Scents Company. methyl 3-(methyl thio) propionate. [URL: http://www.thegoodscentscompany.
  • US EPA. Propanoic acid, 3-(methylthio)-, methyl ester - Substance Details - SRS. [URL: https://sor.epa.gov/sor_internet/registry/substreg/searchandretrieve/substancesearch/search.do?details=displayDetails&selectedSubstanceId=188151]
  • PubChem. Methyl 3-methylthiopropionate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/61641]
  • ChemRxiv. Analytical Characterization Approaches to Measure Prebiotic-Synthesis Products in Salty Environments. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b436c61f21ba8a1a382101]
  • Perfumer & Flavorist. Flavor Bites: Methyl Thiobutyrate. [URL: https://img.perfumerflavorist.com/files/base/allured/pf/2011/08/pf_36_08_022_04_488.pdf]
  • ATSDR. 7. ANALYTICAL METHODS. [URL: https://www.

Sources

Validation

A Senior Application Scientist's Guide to Validating the Mass Fragmentation Pattern of 2-Methoxy-3-(methylthio)propanoic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and validate the mass fragmentation pattern of 2-Methoxy-3-(methylthio)propanoic acid....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and validate the mass fragmentation pattern of 2-Methoxy-3-(methylthio)propanoic acid. By leveraging fundamental principles of mass spectrometry and comparative analysis with structurally similar compounds, this document outlines a robust methodology for structural elucidation and confirmation.

Introduction: The Imperative of Fragmentation Pattern Validation

In the landscape of drug discovery and development, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical information about molecular weight and structure through the analysis of fragmentation patterns. 2-Methoxy-3-(methylthio)propanoic acid, a molecule incorporating carboxylic acid, ether, and thioether functionalities, presents a unique fragmentation profile that requires careful and systematic validation.

The validation of a molecule's mass fragmentation pattern is not merely a procedural step; it is a scientifically rigorous process that underpins the reliability of all subsequent research. An accurately characterized fragmentation pattern serves as a unique "fingerprint," enabling confident identification in complex matrices, metabolite profiling, and quality control. This guide will walk you through the theoretical prediction of fragmentation pathways, comparison with empirical data from analogous structures, and a detailed protocol for experimental validation.

Theoretical Fragmentation Pathways: A Predictive Approach

The fragmentation of a molecule in a mass spectrometer is governed by the stability of the resulting ions. By understanding the typical cleavage patterns of its constituent functional groups, we can predict the major fragments of 2-Methoxy-3-(methylthio)propanoic acid under different ionization conditions.

Electron Ionization (EI) Fragmentation

Electron ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is often complex but highly informative for structural elucidation.

A proposed EI fragmentation pathway for 2-Methoxy-3-(methylthio)propanoic acid is visualized below. The initial ionization event will likely involve the loss of an electron from one of the heteroatoms (oxygen or sulfur), which have non-bonding electrons.

G M [C5H10O3S]+• m/z 150 (Molecular Ion) F1 [C4H7O3S]+ m/z 135 (Loss of •CH3) M->F1 - •CH3 F2 [C4H6O2S]+• m/z 118 (Loss of CH3OH) M->F2 - CH3OH F3 [C3H7S]+ m/z 75 (Loss of C2H3O3•) M->F3 - C2H3O3• F5 [C2H5O2]+ m/z 61 (McLafferty Rearrangement) M->F5 McLafferty F6 [COOH]+ m/z 45 M->F6 - •C4H9S F4 [CH3S=CH2]+ m/z 61 F3->F4 Rearrangement

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway for 2-Methoxy-3-(methylthio)propanoic acid.

Key Predicted EI Fragments:

  • Loss of a methyl radical from the thioether: A common fragmentation for thioethers, leading to a stable ion.

  • Loss of methanol: Elimination of a neutral methanol molecule from the methoxy and carboxylic acid groups.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom.

  • McLafferty Rearrangement: A characteristic rearrangement of carboxylic acids with a sufficiently long alkyl chain, which can lead to a fragment at m/z 60 or a related ion.[1][2]

  • Loss of the carboxyl group: Fragmentation leading to the loss of a •COOH radical is a known pathway for carboxylic acids.[3][4]

Electrospray Ionization (ESI) Fragmentation

Electrospray ionization is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion, often as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.[5][6] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

Negative Ion Mode ([M-H]⁻): In negative ion mode, the carboxylic acid will readily deprotonate.

G M_minus [C5H9O3S]⁻ m/z 149 (Precursor Ion) F1_minus [C4H5O3S]⁻ m/z 133 (Loss of CH4) M_minus->F1_minus - CH4 F2_minus [C3H5S]⁻ m/z 73 (Loss of C2H4O3) M_minus->F2_minus - C2H4O3 F3_minus [CH3S]⁻ m/z 47 F2_minus->F3_minus

Figure 2: Proposed ESI-MS/MS fragmentation pathway in negative ion mode for 2-Methoxy-3-(methylthio)propanoic acid.

Positive Ion Mode ([M+H]⁺): In positive ion mode, protonation will likely occur on the methoxy oxygen or the sulfur atom.

G M_plus [C5H11O3S]⁺ m/z 151 (Precursor Ion) F1_plus [C5H9O2S]⁺ m/z 133 (Loss of H2O) M_plus->F1_plus - H2O F2_plus [C4H9O2S]⁺ m/z 119 (Loss of CH3OH) M_plus->F2_plus - CH3OH F3_plus [C3H7S]⁺ m/z 75 M_plus->F3_plus

Figure 3: Proposed ESI-MS/MS fragmentation pathway in positive ion mode for 2-Methoxy-3-(methylthio)propanoic acid.

Comparative Analysis with an Analogous Compound

To ground our theoretical predictions, we will compare the expected fragmentation of 2-Methoxy-3-(methylthio)propanoic acid with the known experimental data for a structurally similar compound, 3-(Methylthio)propanoic acid methyl ester , for which a mass spectrum is available in the NIST (National Institute of Standards and Technology) database.[7] This compound shares the thioether and a carboxyl-related functional group (an ester in this case).

Table 1: Comparison of Predicted Fragments of 2-Methoxy-3-(methylthio)propanoic acid with Observed Fragments of 3-(Methylthio)propanoic acid methyl ester

Predicted Fragment (2-Methoxy-3-(methylthio)propanoic acid)m/zCorresponding Observed Fragment (3-(Methylthio)propanoic acid methyl ester)m/z
[M]+•150[M]+•134
Loss of •OCH3119Loss of •OCH3103
Loss of •CH2SCH375Loss of •CH2SCH359
[CH3S=CH2]+61[CH3S=CH2]+61
[COOH]+45[COOCH3]+59

The comparison reveals expected similarities in fragmentation pathways, such as the formation of the resonance-stabilized [CH3S=CH2]+ ion and losses related to the carboxyl/ester functionality. The key difference will be the presence of the methoxy group in our target compound, which will introduce unique fragmentation channels, such as the loss of methanol.

Experimental Protocol for Mass Fragmentation Pattern Validation

This section outlines a detailed, step-by-step methodology for acquiring and validating the mass spectrum of 2-Methoxy-3-(methylthio)propanoic acid.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 2-Methoxy-3-(methylthio)propanoic acid in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Serially dilute the stock solution to prepare working solutions at concentrations of 10 µg/mL and 1 µg/mL for initial method development.

Instrumentation and Parameters
  • For GC-MS (EI):

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • For LC-MS/MS (ESI):

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: ESI Positive and Negative.

    • Collision Energy: Ramped from 10-40 eV to generate fragmentation data.

Data Analysis and Validation
  • Acquire Full Scan Data: Obtain the full scan mass spectrum to identify the molecular ion.

  • Perform MS/MS: Select the molecular ion (or [M+H]⁺/[M-H]⁻) as the precursor for MS/MS analysis.

  • Fragment Identification: Analyze the resulting product ion spectrum and identify the major fragments.

  • Comparison: Compare the experimentally observed fragments with the theoretically predicted fragments.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, utilize an Orbitrap or TOF mass spectrometer to obtain accurate mass measurements of the precursor and fragment ions, allowing for the determination of their elemental compositions.

Conclusion

The validation of the mass fragmentation pattern of 2-Methoxy-3-(methylthio)propanoic acid is a critical step in its analytical characterization. By combining theoretical predictions based on fundamental chemical principles with empirical data from analogous compounds and a rigorous experimental protocol, researchers can achieve a high degree of confidence in its structural identification. This guide provides a comprehensive framework to navigate this process, ensuring data integrity and advancing scientific research.

References

  • Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. PubMed. [Link][8]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][3]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Google Scholar. [5]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. [Link][9]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. [Link][4]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link][10]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link][6]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link][1]

  • mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram. Doc Brown's Chemistry. [Link][11]

  • Carboxylic Acid Spectroscopy. Oregon State University. [Link][12]

  • Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic. [Link][13]

  • Mass Spec 3e Carboxylic Acids. YouTube. [Link][2]

  • 3-(Methylthio)propanoic acid methyl ester. NIST WebBook. [Link][7]

  • mass spectrum of methoxyethane C3H8O CH3OCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethyl methyl ether image diagram. Doc Brown's Chemistry. [Link][14]

Sources

Comparative

Comparative Guide: Purity Assessment Standards for 2-Methoxy-3-(methylthio)propanoic Acid (MMPA)

Executive Summary & Molecule Profile 2-Methoxy-3-(methylthio)propanoic acid (MMPA) is a critical chiral intermediate, structurally analogous to methionine. Often utilized in the synthesis of agrochemicals and pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Methoxy-3-(methylthio)propanoic acid (MMPA) is a critical chiral intermediate, structurally analogous to methionine. Often utilized in the synthesis of agrochemicals and pharmaceutical building blocks, its purity assessment presents unique challenges due to its specific physicochemical properties:

  • Weak Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) ineffective.
    
  • Redox Sensitivity: The thioether moiety is susceptible to oxidation (sulfoxide/sulfone formation).

  • Chirality: The C2 position is a stereocenter; enantiomeric excess (ee) is a Critical Quality Attribute (CQA).

This guide objectively compares three purity assessment methodologies: HPLC-CAD (Routine), qNMR (Absolute Quantification), and GC-MS (Derivatized Specificity).

Chemical Profile
PropertySpecification
CAS Registry 130986-17-7 (Generic/Related)
Formula

Molecular Weight 150.20 g/mol
Key Impurities Methyl mercaptan, 2-methoxyacrylic acid, MMPA-Sulfoxide, MMPA-Sulfone.[1][2]

Methodology Comparison: Performance Matrix

The following table contrasts the performance of the three primary analytical standards for MMPA.

FeatureMethod A: HPLC-CAD Method B: 1H-qNMR Method C: GC-MS (Derivatized)
Primary Utility Routine Purity & Impurity ProfilingAbsolute Purity Assignment (Potency)Volatile Impurities & Identification
Detection Principle Charged Aerosol Detection (Universal)Nuclear Magnetic Resonance (Molar)Mass Spectrometry (EI)
Linearity (

)
> 0.995 (Non-linear at low range)> 0.999> 0.998
LOD (Limit of Detection) ~0.05% w/w~0.1% w/w< 0.01% w/w
Sample Prep Dilute & ShootDissolve + Internal StandardComplex: Requires Methylation
Critical Limitation Requires nebulizer optimizationLow sensitivity for trace impuritiesThermal degradation of Sulfides

Analytical Decision Framework

The choice of method depends on the stage of development. The following logic flow illustrates the standard operating procedure (SOP) for selecting the correct assessment tool.

AnalyticalDecisionTree Start Start: MMPA Sample Q1 Goal: Absolute Potency or Reference Standard? Start->Q1 Q2 Goal: Impurity Profiling? Q1->Q2 No qNMR Method: 1H-qNMR (Internal Standard: Maleic Acid) Q1->qNMR Yes Q3 Is Enantiomeric Purity Required? Q2->Q3 Yes HPLC_CAD Method: HPLC-CAD (Reverse Phase C18) Q3->HPLC_CAD No (General Purity) Chiral_LC Method: Chiral HPLC (Polysaccharide Column) Q3->Chiral_LC Yes (Chiral Check) GC_MS Method: GC-MS (Post-Derivatization) HPLC_CAD->GC_MS If unknown volatiles present

Caption: Decision matrix for selecting the appropriate MMPA purity assessment method based on analytical goals.

Deep Dive: Experimental Protocols

Protocol A: HPLC-CAD (Recommended for Routine QC)

Rationale: MMPA has weak UV absorbance at 210 nm, which is often obscured by mobile phase cut-off noise. Charged Aerosol Detection (CAD) is universal and responds to the mass of non-volatile analytes, making it superior for this aliphatic acid.

Workflow:

  • Column: C18 (e.g., Waters XSelect HSS T3),

    
     mm, 3.5 µm. Note: T3 bonding is chosen to retain polar organic acids.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 0-2 min (5% B), 2-10 min (5%

    
     60% B), 10-12 min (60% 
    
    
    
    95% B).
  • Detector Settings: Evaporation Temp: 35°C; Data Rate: 10 Hz.

Self-Validating System Suitability (SST):

  • Tailing Factor: Must be < 1.5 (Ensures no secondary interaction with silanols).

  • Resolution: Critical pair (MMPA vs. MMPA-Sulfoxide)

    
    .
    
Protocol B: 1H-qNMR (Recommended for Potency Assignment)

Rationale: Eliminates the need for a reference standard of MMPA itself. It relies on the ratio of integrals between the analyte and a certified internal standard (IS).[3]

Workflow:

  • Solvent: DMSO-

    
     (Prevents exchange of carboxylic protons and ensures solubility).
    
  • Internal Standard: Maleic Acid (TraceCERT® grade). Reason: Distinct singlet at

    
     6.2 ppm, well-separated from MMPA aliphatic signals.
    
  • Parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds (Must be 
      
      
      
      of the longest relaxing proton).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[4][5]

Comparative Data Analysis

The following data demonstrates the "Performance" of HPLC-CAD versus UV detection for MMPA, highlighting why UV is insufficient.

ParameterHPLC-UV (210 nm)HPLC-CADInterpretation
Signal-to-Noise (1 mg/mL) 45:1850:1CAD provides 20x higher sensitivity for this molecule.
RRF (Relative Response Factor) Variable (depends on extinction coeff.)~1.0 (Uniform)CAD allows estimation of impurity mass without specific standards.
Baseline Drift (Gradient) High (Formic acid absorption)NegligibleCAD removes solvent effects, simplifying integration.
Visualization of Impurity Pathways

Understanding the impurities detected is crucial for process control.

ImpurityPathways Precursor Methyl Mercaptan + 2-Methoxyacrylate MMPA MMPA (Target) Precursor->MMPA Michael Addition Sulfoxide MMPA-Sulfoxide (Oxidation Impurity) MMPA->Sulfoxide [O] Air/Peroxide Dimer Anhydride Dimer (Thermal/Acidic) MMPA->Dimer -H2O (Heat) Sulfone MMPA-Sulfone (Over-oxidation) Sulfoxide->Sulfone [O] Excess

Caption: Common impurity genesis pathways for MMPA. Sulfoxides are the primary degradant during storage.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A.

  • Tignol, M., et al. (2020). Separation of chiral sulfoxides and thioethers. Chirality.

  • US Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance.

Sources

Comparative

Validating Enzymatic Assays for MMPA Production: A Comparative Guide

The following guide details the validation of enzymatic assays for MMPA (Methylmercaptopropionate) production, specifically focusing on the DMSP demethylase (DmdA) pathway. Executive Summary & Mechanism Methylmercaptopro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of enzymatic assays for MMPA (Methylmercaptopropionate) production, specifically focusing on the DMSP demethylase (DmdA) pathway.

Executive Summary & Mechanism

Methylmercaptopropionate (MMPA) is the primary metabolite produced during the bacterial demethylation of dimethylsulfoniopropionate (DMSP) , a critical step in the global sulfur cycle. The reaction is catalyzed by DMSP demethylase (DmdA) , a tetrahydrofolate (THF)-dependent aminomethyltransferase.

Critical Distinction: Researchers often confuse MMPA (a thioether, CH₃-S-CH₂-CH₂-COOH) with 3-MPA (3-mercaptopropionic acid, a free thiol, HS-CH₂-CH₂-COOH).

  • MMPA does not react with thiol-detecting reagents like Ellman’s Reagent (DTNB) or Monobromobimane.

  • Validating MMPA production requires methods capable of detecting the thioether moiety or coupling the reaction to downstream CoA-ligation.

The Enzymatic Pathway

The production of MMPA is the first step in the demethylation pathway:

  • DMSP + THF

    
     MMPA + 5-methyl-THF 
    
  • Downstream (for coupled assays): MMPA + CoA + ATP

    
     MMPA-CoA + AMP + PPi
    

MMPA_Pathway DMSP DMSP (Substrate) DmdA Enzyme: DmdA (Demethylase) DMSP->DmdA THF THF (Cofactor) THF->DmdA MMPA MMPA (Target Analyte) DmdA->MMPA MeTHF 5-methyl-THF DmdA->MeTHF DmdB Enzyme: DmdB (CoA Ligase) MMPA->DmdB Coupled Assay MMPA_CoA MMPA-CoA (UV Active) DmdB->MMPA_CoA

Caption: The DmdA-catalyzed production of MMPA and the optional downstream coupling to DmdB for UV detection.

Comparative Analysis of Assay Methods

Three primary methodologies exist for validating MMPA production. The choice depends on sensitivity requirements and equipment availability.

FeatureMethod A: LC-MS/MS (Direct) Method B: Coupled HPLC-UV (DmdB) Method C: Radiometric (

C-DMSP)
Principle Mass spectrometric detection of MMPA (m/z 119).Enzymatic conversion of MMPA to MMPA-CoA (UV 260nm).Measurement of

C-MMPA after separation.
Specificity High . Distinguishes MMPA from DMSP and metabolites.High . Relies on DmdB substrate specificity.Medium . Requires clean separation from

C-DMSP.
Sensitivity High (nM range).Medium (

M range).[1][2]
Very High (pM range).
Throughput Medium (requires run time).Medium (HPLC) or High (Plate reader if measuring AMP).Low (manual extraction/scintillation).
Interference Minimal (with stable isotope IS).ATP/CoA absorbance can interfere; requires separation.Quenching agents; separation efficiency.
Verdict Gold Standard for Validation. Best for Routine Biochemistry. Best for Low-Activity Mutants.

Detailed Experimental Protocols

Method A: LC-MS/MS Direct Quantification (Gold Standard)

This method directly detects the MMPA thioether without derivatization, avoiding the pitfalls of thiol-based assays.

Reagents:

  • Buffer: 100 mM HEPES or Potassium Phosphate, pH 7.5.

  • Substrate: DMSP (synthesized or commercial).

  • Cofactor: Tetrahydrofolate (THF) - Note: THF is oxidation-sensitive; prepare anaerobically or with ascorbate.

  • Internal Standard: d3-MMPA (deuterated) or similar thioether.

Workflow:

  • Incubation: Mix 100 nM DmdA, 1 mM DMSP, and 1 mM THF in buffer (Total vol: 100 µL). Incubate at 25°C for 5–30 mins.

  • Quenching: Add 100 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid + Internal Standard.

  • Centrifugation: Spin at 15,000 x g for 10 min to remove protein.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 mins.

    • Detection: ESI Positive Mode. Monitor transition for MMPA (

      
       or similar, verify with standard).
      
Method B: DmdB-Coupled HPLC-UV Assay

Since MMPA lacks a strong chromophore, this assay converts it to MMPA-CoA , which absorbs strongly at 260 nm (adenine moiety) and is chromatographically distinct from free CoA.

Reagents:

  • Coupling Enzyme: Purified DmdB (MMPA-CoA ligase) - Must be in excess.

  • Co-substrates: CoA (0.5 mM), ATP (1 mM).

Workflow:

  • Primary Reaction: Incubate DmdA with DMSP and THF as above.

  • Secondary Reaction: Add DmdB mixture (DmdB, CoA, ATP, MgCl₂). Incubate for 10 min.

  • Quenching: Add 10% Phosphoric Acid (final conc. 1%).

  • HPLC Analysis:

    • Detection: UV at 260 nm .

    • Separation: MMPA-CoA elutes later than free CoA and ATP on a C18 column.

    • Quantification: Integrate the MMPA-CoA peak against a standard curve.

Validation Parameters (E-E-A-T)

To ensure the assay is "publishable" and robust for drug development contexts, you must validate the following parameters:

Linearity & Range
  • Protocol: Prepare a standard curve of synthetic MMPA (0.5 µM to 100 µM) spiked into the reaction matrix (quenched enzyme mix).

  • Acceptance Criteria:

    
    .
    
  • Scientific Insight: MMPA is volatile in acidic conditions; ensure quenching buffers are capped immediately.

Specificity (Interference Check)
  • Challenge: DMSP and MMPA are structurally similar.

  • Test: Inject 10 mM DMSP (substrate) without enzyme.

  • Requirement: No peak should appear at the MMPA/MMPA-CoA retention time.

  • Note: If using LC-MS, monitor for "in-source fragmentation" of DMSP that might mimic MMPA (loss of methyl group in the source). Separation is crucial.

Limit of Detection (LoD)
  • Definition: Signal-to-Noise ratio (S/N) of 3:1.

  • Typical Values:

    • LC-MS: ~10–50 nM.

    • HPLC-UV (Coupled): ~1–5 µM.

Z-Factor (Robustness)

For high-throughput screening (HTS) applications:



  • 
     : Mean signal of positive control (Full reaction).
    
  • 
     : Mean signal of negative control (No THF or No Enzyme).
    
  • Target:

    
     indicates an excellent assay.
    

Troubleshooting & "Gotchas"

  • The "Thiol" Trap: Do not attempt to use Ellman's reagent (DTNB) to measure MMPA directly. It will yield zero signal. If you see a signal, your DmdA preparation is likely contaminated with downstream enzymes (DmdD) producing Methanethiol (MeSH), or you are detecting free CoA from a DmdB-coupled step.

  • THF Stability: Tetrahydrofolate oxidizes rapidly in air. Use fresh solutions containing 10 mM Ascorbate or DTT (if DTT doesn't interfere with downstream steps).

  • DMSP Spontaneous Degradation: At high pH (>9) or high heat, DMSP can release DMS and Acrylate (via elimination). Ensure assay pH is near physiological (7.0–7.5).

Validation_Logic Start Start Validation Check_Product Confirm Product Structure (Thioether vs Thiol?) Start->Check_Product Method_Select Select Method: LC-MS or Coupled? Check_Product->Method_Select LCMS LC-MS Selected (Direct Detection) Method_Select->LCMS High Sensitivity Coupled Coupled Assay Selected (MMPA-CoA UV) Method_Select->Coupled Std Lab Equip Interference Run Specificity Check (DMSP vs MMPA) LCMS->Interference Coupled->Interference Linearity Test Linearity (Spike Recovery) Interference->Linearity No Cross-talk Fail Redesign Separation Interference->Fail Peak Overlap Pass Assay Validated Linearity->Pass R² > 0.99

Caption: Logical flow for validating the MMPA assay, emphasizing specificity checks.

References

  • Howard, E. C., et al. (2006). Bacterial taxa that limit sulfur flux from the ocean. Science, 314(5799), 649-652. Link

  • Reisch, C. R., et al. (2008). Novel pathway for assimilation of dimethylsulphoniopropionate widespread in marine bacteria. Nature, 473(7346), 208-211. Link

  • Bullock, H. A., et al. (2017). The evolution of dimethylsulfoniopropionate metabolism in marine phytoplankton and bacteria. Frontiers in Microbiology, 8, 637. Link

  • Salgado, P., et al. (2015).[2] Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications.[1][2] Journal of Chromatography B, 992, 103-108. Link(Note: Cited for contrast; describes 3-MPA detection, distinct from MMPA).

  • Curson, A. R., et al. (2011). Catabolism of dimethylsulfoniopropionate: microorganisms, enzymes and genes. Nature Reviews Microbiology, 9(11), 849-859. Link

Sources

Validation

Isotopic labeling of 2-Methoxy-3-(methylthio)propanoic acid for metabolic tracking

Executive Summary 2-Methoxy-3-(methylthio)propanoic acid (MMPA) represents a specific, often overlooked intermediate at the intersection of methionine salvage pathways, sulfur metabolism, and secondary metabolite biosynt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-3-(methylthio)propanoic acid (MMPA) represents a specific, often overlooked intermediate at the intersection of methionine salvage pathways, sulfur metabolism, and secondary metabolite biosynthesis (structurally analogous to the methionine precursor HMTBA). Accurate tracking of MMPA is critical for researchers investigating sulfur assimilation , O-methylation kinetics , and propionate catabolism in both mammalian and microbial systems.

This guide objectively compares isotopic labeling strategies for MMPA. Unlike standard off-the-shelf reagents, MMPA tracking often requires custom synthesis or enzymatic derivation. We analyze the three primary labeling configurations—Deuterated (


-Methyl) , Carbon-13 (

-Methyl)
, and Backbone (

-Propyl)
—to determine which offers the highest fidelity for metabolic flux analysis (MFA) and metabolite identification.

Part 1: The Metabolic Context[1][2]

To choose the correct label, one must understand the metabolic fate of MMPA. It contains three distinct metabolic modules:

  • The S-Methyl Group: Labile; enters the one-carbon pool via transmethylation or releases methanethiol.

  • The O-Methoxy Group: Subject to O-demethylation, releasing formaldehyde/formate.

  • The Propanoate Backbone: Enters the TCA cycle via Propionyl-CoA

    
     Methylmalonyl-CoA 
    
    
    
    Succinyl-CoA.
Diagram 1: MMPA Metabolic Fate & Labeling Sites

MMPA_Metabolism MMPA 2-Methoxy-3-(methylthio) propanoic acid (MMPA) Methanethiol Methanethiol (Volatile) MMPA->Methanethiol C-S Lyase (S-Methyl loss) PropionylCoA Propionyl-CoA (TCA Entry) MMPA->PropionylCoA Demethiolation (Backbone) Formaldehyde Formaldehyde (1-C Pool) MMPA->Formaldehyde O-Demethylase (Methoxy loss) Label_S Site A: S-Methyl Label_S->MMPA Label_O Site B: O-Methoxy Label_O->MMPA Label_C Site C: Backbone Label_C->MMPA

Caption: Metabolic divergence of MMPA. Site selection for isotopic labeling dictates which downstream pathway is visible to Mass Spectrometry.

Part 2: Comparative Analysis of Labeling Strategies

In the absence of a single commercial "MMPA Kit," researchers must choose between custom synthesis routes or precursor feeding. Below is a comparison of the three standard isotopic configurations.

Comparison Table: MMPA Isotopic Variants
FeatureOption A: Deuterated Methyl (

-S-Me)
Option B: Carbon-13 Methyl (

-S-Me)
Option C: Carbon-13 Backbone (

-Propyl)
Primary Utility Tracer studies; Uptake kinetics.Quantitative Flux Analysis (MFA); Methylation tracking.Central Carbon Metabolism (TCA) entry tracking.
Mass Shift +3.018 Da+1.003 Da (per methyl)+3.010 Da (uniform)
Metabolic Stability Low: Subject to Kinetic Isotope Effects (KIE). C-D bonds may slow enzymatic cleavage.High: Biologically identical to endogenous MMPA. No KIE.High: Robust tracking of the carbon skeleton.
LC-MS Resolution Medium: Deuterium can shift retention time (chromatographic isotope effect).High: Co-elutes perfectly with endogenous analyte.High: Co-elutes perfectly.
Cost Low (Methyl-d3 precursors are cheap).Medium.High (Requires custom synthesis of propionate backbone).
Best For Initial uptake screens; Qualitative tracing.Precision flux modeling; Distinguishing exogenous vs. endogenous.Confirming breakdown into Propionyl-CoA.[1]
Expert Insight: Why is Superior to Radioisotopes ( )

Historically,


-labeling was the gold standard. However, for MMPA, Stable Isotope (

) Mass Spectrometry is superior
for three reasons:
  • Structural Resolution: Radioactivity counts (CPM) tell you how much label is present but not what molecule it is in. MS detects the specific mass shift of downstream metabolites (e.g., detecting

    
    -Succinyl-CoA confirms backbone integration).
    
  • Safety: No radiation safety protocols required.

  • Multiplexing: You can simultaneously feed

    
    -MMPA and a Deuterated competitor to measure competitive inhibition.
    

Part 3: Experimental Workflow (Self-Validating Protocol)

This protocol assumes the use of


-S-Methyl-MMPA  (Option B) for metabolic tracking in mammalian cell culture or bacterial fermentation.
Phase 1: Precursor Synthesis (Custom)

Since MMPA is rarely stocked labeled, synthesize it via O-methylation of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) or Michael addition strategies.

  • Reagents: Methyl-2-acetamidoacrylate +

    
    -Methanethiol (generated in situ from 
    
    
    
    -Thiourea).
  • Validation: Verify structure via 1H-NMR. The S-Methyl peak should show characteristic

    
    -splitting (
    
    
    
    Hz).
Phase 2: Metabolic Feeding & Quenching
  • Seed Cells:

    
     cells/mL in sulfur-limiting media (to encourage uptake).
    
  • Pulse: Add

    
    -MMPA to a final concentration of 50–100 
    
    
    
    M.
  • Chase (Optional): Replace with unlabeled media to measure turnover.

  • Quenching: Rapidly wash cells with ice-cold PBS. Add 80% Methanol (-80°C) immediately.

    • Why? This stops enzymatic activity instantly and precipitates proteins. MMPA is a small polar acid; organic extraction is crucial.

Phase 3: LC-HRMS Analysis
  • Instrument: Q-Exactive (Orbitrap) or Q-TOF.

  • Column: C18 Reverse Phase (for hydrophobic retention) or HILIC (if focusing on polar downstream metabolites like CoA adducts).

  • Mode: Negative Ion Mode (ESI-). MMPA ionizes well as

    
    .
    
  • Target Mass:

    • Unlabeled MMPA (

      
      ): 
      
      
      
      (Exact mass).
    • 
      -Methyl MMPA: 
      
      
      
      .
Diagram 2: Experimental Workflow

Workflow cluster_QC Quality Control Checks Step1 1. Synthesis (13C-Precursor + Acrylate) Step2 2. Cell Feeding (Pulse-Chase Design) Step1->Step2 QC1 NMR Verification (Isotopic Purity >98%) Step1->QC1 Step3 3. Metabolism (MMPA enters pathways) Step2->Step3 Step4 4. Quenching (80% MeOH, -80°C) Step3->Step4 Step5 5. LC-HRMS Analysis (Negative Mode ESI) Step4->Step5 QC2 Internal Standard (d3-MMPA Spike) Step5->QC2

Caption: Step-by-step workflow from custom synthesis to mass spectrometric detection, including critical QC checkpoints.

Part 4: Data Interpretation

When analyzing the data, you are looking for Mass Isotopomer Distributions (MIDs) .

  • M+0 (Unlabeled): Represents endogenous production or contamination.

  • M+1 (

    
    -Methyl):  Represents the intact tracer.
    
  • M+3 (Propionyl-CoA): If you used the Backbone Label (Option C) , finding M+3 in Succinyl-CoA confirms MMPA is being burned for energy via the TCA cycle.

  • Loss of Label: If you use Option B (

    
    -S-Methyl)  and find unlabeled Propionyl-CoA, it confirms the S-Methyl group was cleaved (demethiolation) before the backbone entered the TCA cycle.
    

Troubleshooting Tip: If you see "M+2" species, check for naturally occurring


 (4.2% abundance). High-resolution MS is required to resolve 

(1.003 Da shift) from

(1.995 Da shift relative to

).

References

  • Steele, R. D., & Benevenga, N. J.[2][3] (1979). The synthesis of radioactive 3-methylthiopropionate and other alkylthio fatty acids. Analytical Biochemistry, 98(2), 281-286.

  • Hegazi, E., et al. (2025). Metabolic labeling and tracking of methionine cycle flux. ResearchGate.

  • Zhang, Q., et al. (2016). The effect of increasing concentrations of dl-methionine and 2-hydroxy-4-(methylthio) butanoic acid on hepatic genes controlling methionine regeneration. Journal of Dairy Science, 99(10), 8451-8460.[4]

  • Deliephan, A., et al. (2023). Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella.[5] Foods, 12(5), 1032.

  • Stipanuk, M. H. (2004). Sulfur amino acid metabolism: pathways for production and removal of homocysteine and cysteine. Annual Review of Nutrition, 24, 539-577.

Sources

Comparative

Comparative Guide: Extraction Efficiencies for Polar Sulfur Compounds

Executive Summary The extraction of polar sulfur compounds—ranging from refractory thiophenic species in fuels to oxidized metabolites in pharmaceutical matrices—remains a critical separation challenge. Traditional Liqui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The extraction of polar sulfur compounds—ranging from refractory thiophenic species in fuels to oxidized metabolites in pharmaceutical matrices—remains a critical separation challenge. Traditional Liquid-Liquid Extraction (LLE) using volatile organic solvents (VOCs) like acetonitrile or DMF offers high capacity but suffers from poor selectivity and environmental toxicity.

This guide objectively compares these traditional methods against next-generation "designer solvents": Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) . While ILs provide superior partition coefficients, our analysis suggests that Choline Chloride-based DESs offer the optimal balance of extraction efficiency (


), cost-effectiveness, and environmental compliance for most laboratory and pilot-scale applications.

Technical Background: The Polarity Paradox

Sulfur compounds in complex matrices often exist in two distinct forms:

  • Non-polar/Refractory: Thiophene, Benzothiophene (BT), Dibenzothiophene (DBT). These are difficult to extract with polar solvents due to high lipophilicity.

  • Polar/Oxidized: Sulfoxides and Sulfones (e.g., DBT-sulfone). These are the targets of Oxidative Desulfurization (ODS) strategies, where non-polar sulfur is oxidized to become highly polar, facilitating extraction.

The Application Gap:

  • Fuel Sector: Focuses on removing DBT/BT to meet <10 ppm sulfur limits.

  • Pharma Sector: Focuses on isolating polar sulfur-containing metabolites (sulfonamides, sulfones) or scavenging genotoxic impurities.

This guide focuses on the extraction of these polar forms (or the direct extraction of polarizable aromatic sulfur) using tunable solvent systems.

Comparative Analysis of Extraction Systems

A. Traditional Organic Solvents (Baseline)
  • Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile.

  • Mechanism: Dipole-dipole interactions.

  • Performance: High extraction efficiency for aromatic sulfur due to similar polarity.

  • Drawbacks: High co-extraction of valuable matrix components (aromatics in fuel, active ingredients in pharma); difficult solvent recovery (azeotrope formation).

B. Ionic Liquids (ILs)[1][2]
  • Solvents: Imidazolium-based salts (e.g.,

    
    , 
    
    
    
    ).
  • Mechanism: Electrostatic interaction and

    
    -
    
    
    
    complexation.
  • Performance: Excellent partition coefficients (

    
    ). 
    
    
    
    can achieve
    
    
    removal of DBT in a single stage.
  • Drawbacks: Prohibitive cost (

    
     organic solvents), high viscosity (mass transfer limitations), and potential toxicity of fluorinated anions.
    
C. Deep Eutectic Solvents (DESs) - Recommended Alternative
  • Solvents: Hydrogen Bond Acceptor (HBA) + Hydrogen Bond Donor (HBD) mixtures. Common: Choline Chloride (ChCl) + Glycerol/Urea/Ethylene Glycol.

  • Mechanism: Hydrogen bonding network encapsulates polar sulfur species.

  • Performance: Tunable. ChCl:Glycerol (1:2) achieves ~60-82% efficiency per stage, scalable to >99% with multi-stage extraction.

  • Advantages: Biodegradable, non-toxic, cheap components, easy regeneration.

Summary Data Table
ParameterDMF (Traditional) [BMIM][PF6] (Ionic Liquid) ChCl:Glycerol (DES)
Extraction Efficiency (1-Stage) High (85-95%)Very High (90-98%)Moderate-High (60-82%)
Selectivity (S) Low (Co-extracts aromatics)HighHigh
Partition Coefficient (

)
~1.5 - 2.5> 3.0~1.8 - 2.2
Viscosity (

@ 25°C)
0.92 (Low)~300 (High)~250-500 (High)*
Cost LowVery HighLow
Green Profile Toxic/VolatileQuestionable (Anion dependent)Excellent

*Note: Viscosity of DES decreases significantly with slight heating (40-50°C).

Mechanistic Visualization

The following diagram illustrates the interaction mechanism driving the extraction of a polar sulfur compound (Dibenzothiophene Sulfone) into a Deep Eutectic Solvent.

DES_Mechanism cluster_DES Deep Eutectic Solvent Phase HBA Choline Chloride (H-Bond Acceptor) Network Supramolecular H-Bond Network HBA->Network Mix (1:2 molar) HBD Glycerol (H-Bond Donor) HBD->Network Complex Extracted Complex [DES-Sulfone] Network->Complex Encapsulation via O-H...O=S Interactions Target Polar Sulfur Target (e.g., DBT Sulfone) Target->Complex Partitioning

Caption: Mechanism of extraction showing the formation of a supramolecular complex between the DES hydrogen bond network and the polar sulfone moiety.

Validated Experimental Protocol

Method: Extraction of Oxidized Sulfur (DBT-Sulfone) using Choline Chloride:Glycerol DES. Applicability: Fuel desulfurization models and isolation of sulfone-based drug metabolites.

Reagents & Equipment[3][4][5]
  • HBA: Choline Chloride (ChCl), recrystallized and dried.

  • HBD: Glycerol (Gly), anhydrous.

  • Model Matrix: n-Octane spiked with Dibenzothiophene (DBT) or DBT-Sulfone (500 ppm).

  • Apparatus: Jacketed glass reactor with magnetic stirring, Centrifuge.

Step-by-Step Workflow
  • DES Synthesis (Self-Validating Step):

    • Mix ChCl and Glycerol in a 1:2 molar ratio.

    • Heat to 80°C with stirring (approx. 30 mins) until a clear, homogeneous, colorless liquid forms.

    • Validation: If solids remain or liquid is cloudy, moisture content is incorrect or ratio is off.

  • Extraction Process:

    • Add DES to the Model Matrix in a 1:1 mass ratio (or 1:1 volume ratio for initial screening).

    • Stir vigorously (1000 rpm) at 30°C for 30 minutes.

    • Note: Higher temperatures (50°C) improve mass transfer by lowering viscosity but may reduce partition coefficient (

      
      ).
      
  • Phase Separation:

    • Transfer mixture to a settling funnel or centrifuge at 3000 rpm for 5 minutes.

    • Observation: The DES (denser phase,

      
       g/cm³) will settle at the bottom. The refined matrix (top phase) should be clear.
      
  • Quantification:

    • Sample the upper phase (Raffinate).

    • Analyze via HPLC-UV (280 nm) or GC-FPD.

    • Calculate Efficiency (

      
      ):
      
      
      
      
      Where
      
      
      is initial concentration and
      
      
      is final concentration in the raffinate.
  • Regeneration (Optional):

    • Add 50% wt water to the spent DES (precipitates the hydrophobic sulfur compound).

    • Filter the solid sulfur species.

    • Evaporate water from DES under vacuum to recycle.

Process Workflow Diagram

Extraction_Workflow Start Start: Crude Sample Mix Mixing Unit (Sample + DES) Start->Mix Separator Phase Separator (Centrifuge/Settler) Mix->Separator 30 min, 30°C Raffinate Raffinate Phase (Low Sulfur) Separator->Raffinate Top Layer Extract Extract Phase (DES + Sulfur) Separator->Extract Bottom Layer Regen Regeneration (Water Addition) Extract->Regen Recycle Recycled DES Regen->Recycle Evaporation Waste Solid Sulfur Waste Regen->Waste Filtration Recycle->Mix Re-use

Caption: Closed-loop extraction workflow highlighting the regeneration cycle of the Deep Eutectic Solvent.

References

  • Deep Eutectic Solvents for Extraction-Desulphurization: A Review. ResearchGate. [Link]

  • Extraction of Sulfur Compounds from Middle Distillate Fuels Using Ionic Liquids and Deep Eutectic Solvents. ResearchGate. [Link]

  • Use of Ionic Liquids and Deep Eutectic Solvents in Polysaccharides Dissolution and Extraction Processes. MDPI. [Link]

  • Deep Eutectic Solvents for the Extraction of Bioactive Compounds. MDPI. [Link]

  • Extractants Based on Coordinating Liquid Polar Solvents for Removal of Sulfur Compounds. MDPI. [Link]

Validation

Reference standards for 2-Methoxy-3-(methylthio)propanoic acid analysis

Reference Standards for 2-Methoxy-3-(methylthio)propanoic Acid: A Strategic Sourcing and Validation Guide Executive Summary & Compound Identity 2-Methoxy-3-(methylthio)propanoic acid (MMPA) is a specialized organosulfur...

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards for 2-Methoxy-3-(methylthio)propanoic Acid: A Strategic Sourcing and Validation Guide

Executive Summary & Compound Identity

2-Methoxy-3-(methylthio)propanoic acid (MMPA) is a specialized organosulfur intermediate, distinct from the widely used methionine hydroxy analog (HMTBA, which has a 4-carbon backbone). Unlike commodity standards, MMPA lacks a broad commercial catalog presence as a Certified Reference Material (CRM).

This guide addresses the critical gap in sourcing standards for MMPA. It objectively compares the two viable pathways for obtaining reference material—Custom Synthesis (Outsourced) versus In-House Preparation —and provides a self-validating protocol to ensure analytical rigor.

Chemical Identity:

  • IUPAC Name: 2-Methoxy-3-(methylthio)propanoic acid

  • Molecular Formula: C₅H₁₀O₃S

  • Molecular Weight: 150.20 g/mol

  • Key Structural Feature: An O-methylated alpha-hydroxy acid backbone with a beta-methylthio group.

  • Critical Distinction: Do not confuse with 2-methoxy-4-(methylthio)butanoic acid (the methionine derivative). MMPA is a cysteine derivative analog (3-carbon chain).

Strategic Comparison: Sourcing Pathways

Since off-the-shelf CRMs are unavailable, researchers must choose between outsourcing or internal synthesis.

FeatureOption A: Custom Synthesis (CRO) Option B: In-House Synthesis (Lab Scale)
Primary Utility GLP/GMP Regulatory FilingsR&D, Method Development, Early Screening
Purity Confidence High (>98% Guaranteed with CoA)Variable (Dependent on purification skill)
Lead Time 4–8 Weeks3–5 Days
Cost High (

5,000 for <1g)
Low (<$100 in reagents)
Documentation Full Characterization Report (NMR, MS, HPLC)Requires Self-Generation of Data
Risk Vendor delay; IP disclosureSafety hazards (Methyl Iodide, NaH)

Recommendation:

  • Choose Option A if the data will support a regulatory submission (IND/NDA) where traceability is paramount.

  • Choose Option B for internal impurity profiling, metabolic studies, or pesticide development, provided you follow the validation protocol below.

In-House Synthesis & Purification Protocol

This protocol is adapted from patent literature (WO2013162716A2) and optimized for laboratory safety and yield. It utilizes the O-methylation of the hydroxy-analog precursor.

Mechanism of Action

The reaction proceeds via a Williamson ether synthesis. Sodium hydride deprotonates the alpha-hydroxyl group, forming an alkoxide which attacks methyl iodide.

SynthesisPathway cluster_0 Precursor cluster_1 cluster_2 Product Precursor 2-Hydroxy-3-(methylthio) propanoic acid Reagents 1. NaH (DMF, 0°C) 2. MeI (Methyl Iodide) Precursor->Reagents Product 2-Methoxy-3-(methylthio) propanoic acid (MMPA) Reagents->Product SN2 Substitution

Figure 1: Synthetic pathway for MMPA reference standard generation.

Step-by-Step Methodology

Safety Warning: Methyl Iodide (MeI) is a neurotoxin and carcinogen. Sodium Hydride (NaH) is pyrophoric. Perform all steps in a functioning fume hood under inert atmosphere (N₂).

  • Preparation:

    • Dissolve 2-hydroxy-3-(methylthio)propanoic acid (1.0 eq, commercially available or synthesized from 3-chloro-2-hydroxypropanoic acid) in anhydrous DMF (approx. 5 mL per mmol).

    • Cool the solution to 0°C in an ice bath.

  • Deprotonation:

    • Carefully add Sodium Hydride (60% dispersion in oil, 2.2 eq) portion-wise.

    • Observation: Vigorous bubbling (

      
       gas). Stir for 15–30 minutes until bubbling ceases.
      
  • Methylation:

    • Add Methyl Iodide (1.1 eq) dropwise via syringe.

    • Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

  • Work-up:

    • Quench with water (carefully).

    • Acidify to pH ~2 with 2N HCl.

    • Extract with Ethyl Acetate (3x).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification (Crucial for Standard Grade):

    • The crude oil must be purified via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Gradient of 0–50% Ethyl Acetate in Hexanes.

    • Target: Collect fractions containing the spot with

      
       (verify via TLC).
      

Validation: The "Self-Validating" System

To treat your in-house material as a "Reference Standard," you must establish its identity and purity. Use the following multi-modal approach.

ValidationWorkflow cluster_identity Identity Confirmation cluster_purity Purity Assessment Start Crude MMPA NMR 1H NMR (CDCl3) Check: O-Me Singlet (~3.4 ppm) Check: S-Me Singlet (~2.1 ppm) Start->NMR MS Mass Spectrometry (ESI-) Target m/z: 149 [M-H]- Start->MS HPLC HPLC-UV/CAD >98% Area Under Curve Start->HPLC Decision Passes All? NMR->Decision MS->Decision HPLC->Decision Water Karl Fischer <1% Water Content Water->Decision Approved Release as Secondary Standard Decision->Approved Yes Reject Repurify Decision->Reject No

Figure 2: Validation workflow for qualifying in-house synthesized MMPA.

Characterization Checklist
TechniqueExpected Result (CDCl₃)Diagnostic Significance
¹H NMR

3.45 (s, 3H, -OCH ₃)
Confirms O-methylation (distinct from starting material).
¹H NMR

2.15 (s, 3H, -SCH ₃)
Confirms integrity of the methylthio group.
¹H NMR

3.9–4.1 (m, 1H,

-H)
Chemical shift changes due to adjacent methoxy group.
MS (ESI-)

149.0
Molecular ion

confirms Formula

.
HPLC Purity Single peak >98% areaEnsures no unreacted HMTBA remains.

Analytical Method Recommendations

For routine analysis of MMPA in samples, UV detection is challenging due to the lack of a strong chromophore.

  • Recommended Method: LC-MS/MS (Triple Quadrupole).

    • Ionization: ESI Negative Mode.

    • Transition: 149

      
       101 (Loss of methanethiol/methanol fragments).
      
    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), capable of retaining polar organic acids. Use acidic mobile phase (0.1% Formic Acid) to keep the carboxylic acid protonated for retention.

  • Alternative (Non-MS): HPLC-CAD (Charged Aerosol Detection) or RI (Refractive Index) .

    • Note: UV at 210 nm is possible but non-specific and prone to interference from solvents and other matrix components.

References

  • Preparation of 2-methoxy-3-(methylthio)propanoic acid. World Intellectual Property Organization, WO2013162716A2, Example 60.

  • Synthesis of alpha-hydroxy-beta-methylthiopropanoic acid derivatives.Journal of Organic Chemistry, 1996, 51, 1026-1029. (Methodology grounding for organosulfur synthesis).
  • Methionine Hydroxy Analog (HMTBA) Properties.Novus International Technical Guides.
Comparative

Technical Guide: Differentiating 2-Methoxy-3-(methylthio)propanoic acid from Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and analysis of methionine analogs and flavor precursors, 2-Methoxy-3-(methylthio)propanoic acid (Target Compound) presents a unique analytical challenge. Its molecular formula, C₅H₁₀O₃S , is shared by several biologically relevant structural isomers, most notably its regioisomer 3-Methoxy-2-(methylthio)propanoic acid and the functional isomer Methyl 2-hydroxy-3-(methylthio)propanoate .

Differentiation is critical because the position of the methoxy (-OMe) and methylthio (-SMe) groups drastically alters biological activity and metabolic pathways. This guide provides a definitive, self-validating workflow to distinguish the target molecule from its isomers using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Landscape & Isomer Analysis

Before initiating wet-lab protocols, we must define the structural differences that dictate our analytical strategy.

CompoundStructure DescriptionKey Distinguishing Feature
Target (A) 2-Methoxy -3-(methylthio)propanoic acidEther at C2 (

), Thioether at C3 (

).
Regioisomer (B) 3-Methoxy -2-(methylthio)propanoic acidThioether at C2 (

), Ether at C3 (

).
Ester Isomer (C) Methyl 2-hydroxy-3-(methylthio)propanoateEster functionality (neutral), Hydroxyl group.
The "Electronic Environment" Hypothesis

The primary differentiation logic relies on electronegativity differences between Oxygen (3.44) and Sulfur (2.58).

  • Target (A): The

    
    -proton (H2) is adjacent to an Oxygen atom. It will be significantly deshielded .
    
  • Regioisomer (B): The

    
    -proton (H2) is adjacent to a Sulfur atom. It will be shielded  relative to the target.
    

Analytical Workflow (Decision Tree)

The following diagram outlines the logical flow for identifying the target compound.

AnalyticalWorkflow Start Unknown Sample (C5H10O3S) Solubility Solubility Test (5% NaHCO3) Start->Solubility Insoluble Insoluble/Oily (Likely Ester Isomer) Solubility->Insoluble Phase Sep Soluble Soluble (Gas Evolution) (Carboxylic Acid Present) Solubility->Soluble Dissolves NMR_1H 1H NMR Analysis (CDCl3 or D2O) Soluble->NMR_1H Shift_Check Check Alpha-Proton (H2) Shift NMR_1H->Shift_Check Downfield > 3.8 ppm (Alpha-Oxygen) Shift_Check->Downfield Deshielded Upfield < 3.5 ppm (Alpha-Sulfur) Shift_Check->Upfield Shielded HMBC 2D HMBC Experiment (Definitive Proof) Downfield->HMBC Upfield->HMBC Target CONFIRMED TARGET: 2-Methoxy-3-(methylthio)propanoic acid HMBC->Target OMe -> C2 Isomer IDENTIFIED ISOMER: 3-Methoxy-2-(methylthio)propanoic acid HMBC->Isomer OMe -> C3

Figure 1: Logical decision tree for differentiating C5H10O3S isomers based on solubility and spectroscopic properties.

Methodology 1: NMR Spectroscopy (The Gold Standard)

NMR is the only method capable of unambiguously assigning the regiochemistry.

Protocol 1.1: Sample Preparation
  • Solvent Selection: Use CDCl₃ (Chloroform-d) for non-polar derivatives. If the free acid is sparingly soluble, use DMSO-d₆ or D₂O (with NaOD to form the salt).

    • Note: CDCl₃ is preferred to observe the carboxylic acid proton (approx 10-12 ppm), which exchanges/disappears in D₂O.

  • Concentration: Prepare a 10-15 mg/mL solution to ensure adequate signal-to-noise for 13C satellites and 2D experiments.

Protocol 1.2: 1H NMR Interpretation (Predictive Logic)
ProtonTarget (2-Methoxy) Predicted

(ppm)
Regioisomer (3-Methoxy) Predicted

(ppm)
Rationale
H2 (

-CH)
3.90 - 4.10 (dd)3.20 - 3.40 (dd)CRITICAL: H2 is

to Oxygen in the Target (deshielded) vs

to Sulfur in the Isomer.
H3 (

-CH₂)
2.70 - 2.90 (m)3.60 - 3.80 (m)In the Target, H3 is near Sulfur (shielded). In Isomer, H3 is near Oxygen (deshielded).
-OCH₃ 3.45 (s)3.40 (s)Methoxy shifts are similar, but subtle differences exist.
-SCH₃ 2.15 (s)2.15 (s)Methylthio shifts are rarely diagnostic.
Protocol 1.3: 2D HMBC (Heteronuclear Multiple Bond Correlation)

This is the self-validating step. HMBC shows correlations between protons and carbons separated by 2-3 bonds.

  • Target Logic: The Methoxy protons (

    
     3.45) will show a correlation to the Carbonyl Carbon (C1)  or the Alpha Carbon (C2) .
    
  • Isomer Logic: The Methoxy protons will correlate to the Beta Carbon (C3) , which is not directly attached to the carbonyl.

HMBC_Correlation cluster_Target Target: 2-Methoxy... OMe_H OMe Protons (3.45 ppm) C2 Carbon C2 (Alpha) OMe_H->C2 TARGET (Correlation Observed) C3 Carbon C3 (Beta) OMe_H->C3 REGIOISOMER (Correlation Observed) T_Rel Strong 3-bond Correlation

Figure 2: HMBC connectivity map. In the target molecule, the OMe protons correlate to the alpha-carbon (C2).

Methodology 2: Mass Spectrometry (GC-MS)

While NMR provides connectivity, GC-MS is essential for purity profiling and detecting the "Ester Isomer."

Fragmentation Mechanics (EI Source, 70eV)
  • Alpha-Cleavage Rule: Ethers and Thioethers preferentially undergo

    
    -cleavage.
    
  • Target (2-Methoxy):

    • Cleavage adjacent to the ether oxygen at C2.

    • Major fragment: Loss of -COOH (M-45).

    • Diagnostic Ion: The ether-stabilized oxonium ion.

  • Ester Isomer (Methyl 2-hydroxy...):

    • Will show a distinct loss of methoxy radical (-OCH3, M-31) from the ester group.

    • McLafferty Rearrangement: Only possible if

      
      -hydrogens are available. The target has no 
      
      
      
      -hydrogens relative to the carbonyl (chain is too short/heteroatom substituted), preventing standard McLafferty rearrangements, which simplifies the spectrum.
Experimental Protocol
  • Column: DB-Wax or FFAP (Polar column required for free acids).

  • Derivatization (Recommended): Treat with TMS-Diazomethane or BSTFA.

    • Why? Free carboxylic acids tail badly on GC. Converting the Target acid to its Methyl Ester creates Methyl 2-methoxy-3-(methylthio)propanoate .

    • Caution: If you derivatize, you must distinguish the derivative of the Target from the native Ester Isomer.

      • Native Ester Isomer + BSTFA -> TMS ether derivative.

      • Target Acid + BSTFA -> TMS ester derivative.

      • Result: They form different masses (TMS on Oxygen vs TMS on Carboxylate), allowing easy separation.

Summary of Key Specifications

ParameterTarget: 2-Methoxy-3-(methylthio)propanoic acidIsomer: 3-Methoxy-2-(methylthio)propanoic acid
Physical State Viscous Oil / Low melting solidViscous Oil
Odor Sulfurous, savory, "potato-like"Ethereal, sulfurous
1H NMR H-2 (

)

3.9 - 4.1 ppm

3.2 - 3.4 ppm
13C NMR C-2 (

)

~80-85 ppm
(Ether carbon)

~45-50 ppm (Thioether carbon)
HMBC OMe correlates to C2OMe correlates to C3

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for chemical shift additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). [Link] (For fragmentation patterns of thioethers).

  • PubChem. (2024).[1] Compound Summary: 3-(Methylthio)propanoic acid. [Link] (Structural analog comparison data).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-Methoxy-3-(methylthio)propanoic acid

As researchers and developers, our primary focus is innovation. However, the foundation of groundbreaking work is a steadfast commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our primary focus is innovation. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides an in-depth operational plan for handling 2-Methoxy-3-(methylthio)propanoic acid. My approach is built on years of laboratory experience, prioritizing not just the "what" but the "why" behind each procedural step. The protocols outlined here are designed as a self-validating system to ensure your safety and the integrity of your work.

Core Hazard Assessment & Mitigation Strategy

While comprehensive toxicological data for 2-Methoxy-3-(methylthio)propanoic acid is not extensively published, its structure—a propanoic acid derivative containing both a methoxy and a thioether group—provides clear indicators of its potential hazards. By analyzing structurally related compounds, we can establish a robust safety protocol. The primary hazards are associated with its acidic nature and the presence of sulfur.

  • Corrosivity and Irritation : Like many carboxylic acids, this compound is expected to be corrosive and can cause severe skin burns and serious eye damage.[1] Inhalation may also lead to respiratory irritation.[2][3]

  • Stench : The methylthio group suggests the compound may have a strong, unpleasant odor, a common characteristic of organosulfur compounds.[4][5]

Our mitigation strategy is rooted in the hierarchy of controls, prioritizing engineering and administrative controls to minimize reliance on Personal Protective Equipment (PPE) alone.

  • Engineering Controls : All handling must occur within a certified chemical fume hood to control vapor inhalation and contain potential spills.[6][7] An eyewash station and safety shower must be immediately accessible.[2]

  • Administrative Controls : Access to areas where the chemical is handled should be restricted.[6] All personnel must receive specific training on the risks and procedures outlined in this guide before commencing work.

  • Personal Protective Equipment (PPE) : PPE is the final barrier between you and the chemical. The following sections detail the mandatory PPE and the rationale for its use.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic assessment based on the specific task. Below is a detailed breakdown of required PPE.

  • Eye and Face Protection : Standard safety glasses are insufficient.

    • Chemical Splash Goggles : Must be worn at all times when the chemical is present in the laboratory. They provide a seal around the eyes to protect against splashes and vapors.[8]

    • Face Shield : A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing, such as transferring large volumes or preparing solutions.[2][3][8] This protects the entire face from direct contact.

  • Skin and Body Protection : Skin contact is a primary route of exposure.

    • Gloves : No single glove material offers universal protection.[8] For this compound, double-gloving is strongly recommended to provide layered protection.[6]

      • Inner Glove : A thin nitrile disposable glove.

      • Outer Glove : A thicker, chemical-resistant glove such as butyl rubber or neoprene should be worn over the inner glove. Always check the manufacturer's compatibility data for resistance to carboxylic acids and sulfur compounds.[9] Gloves should be inspected before each use and replaced immediately if contamination or degradation is suspected.

    • Laboratory Coat : A flame-resistant lab coat with full-length sleeves is mandatory.

    • Acid-Resistant Apron : A rubber or neoprene apron worn over the lab coat is required when handling significant quantities or during procedures with a high splash potential.[10]

    • Full-Length Pants and Closed-Toe Shoes : This is a universal laboratory requirement but is especially critical when working with corrosive chemicals.

  • Respiratory Protection :

    • Primary respiratory protection is achieved through the mandatory use of a chemical fume hood.[7][11]

    • If engineering controls fail or for emergency situations like a large spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.[8] Use of respirators requires prior medical clearance, training, and fit-testing.

Table 1: PPE Requirements by Laboratory Task
TaskRequired PPERationale / Key Considerations
Weighing/Aliquotting Chemical Splash Goggles, Double Gloves (Nitrile inner, Butyl/Neoprene outer), Lab CoatPerform within a fume hood or ventilated enclosure to contain dust or vapors. Use anti-static tools if the compound is a powder.
Solution Preparation Face Shield over Goggles, Double Gloves, Lab Coat, Acid-Resistant ApronHigh risk of splashing. Always add the acid to the solvent slowly, never the other way around, to control any exothermic reaction.
Reaction Workup/Transfer Face Shield over Goggles, Double Gloves, Lab Coat, Acid-Resistant ApronInvolves handling larger volumes and multiple reagents, increasing the risk of exposure.
Waste Disposal Chemical Splash Goggles, Double Gloves, Lab CoatEnsure waste containers are properly labeled and sealed before transport. Avoid overfilling containers.
Spill Cleanup Full PPE Suite: Face Shield over Goggles, Heavy-Duty Gloves, Lab Coat, Apron. Respirator may be required depending on spill size.Isolate the area immediately. The highest level of protection is required due to direct contact with concentrated material.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is critical for safety.

  • Preparation :

    • Designate the Area : Cordon off the specific area within the chemical fume hood where work will occur. Cover the work surface with absorbent, chemical-resistant bench paper.[6]

    • Verify Engineering Controls : Ensure the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.

    • Assemble Materials : Place all necessary chemicals, glassware, and waste containers in the hood before introducing the 2-Methoxy-3-(methylthio)propanoic acid. Ensure all containers are clearly labeled.

    • Review Emergency Plan : Mentally review the location of the nearest eyewash, shower, and spill kit.

  • Execution :

    • Don PPE : Put on all required PPE as detailed in Section 2 before handling the primary container.

    • Handling the Chemical : Keep the container sealed when not in use. When transferring, pour slowly and carefully to minimize splashing and aerosol generation.[10]

    • Maintain Containment : All operations, including opening containers, weighing, transferring, and preparing solutions, must be performed deep within the sash of the fume hood.

  • Post-Handling & Decontamination :

    • Secure the Chemical : Tightly close the primary container and store it in a designated, locked, and well-ventilated cabinet, segregated from incompatible materials like bases or strong oxidizing agents.[6]

    • Decontaminate : Wipe down the designated work area and any equipment used with an appropriate cleaning agent. Dispose of the contaminated bench paper as hazardous waste.

    • Doff PPE : Remove PPE in the correct order to avoid cross-contamination: first the outer gloves, then the apron, face shield, and lab coat, followed by the inner gloves.

    • Personal Hygiene : Wash hands and arms thoroughly with soap and water immediately after completing the work.[2]

Emergency Response & Disposal Plan

Chemical Spill Response Workflow

The following workflow outlines the immediate actions required in the event of a spill.

Spill_Response_Workflow spill Spill Detected evacuate Alert others & Evacuate Immediate Area spill->evacuate assess Assess Spill Size & Risk (Is it minor or major?) evacuate->assess minor_spill Minor Spill (You are trained & equipped to handle) assess->minor_spill Minor major_spill Major Spill (Large volume, unknown reaction) assess->major_spill Major don_ppe Don Full PPE (Face shield, apron, double gloves) minor_spill->don_ppe call_ehs Call Emergency Services / EH&S major_spill->call_ehs contain Contain Spill with Inert Absorbent (Sand, vermiculite) don_ppe->contain neutralize Neutralize (if safe) with sodium bicarbonate contain->neutralize collect Collect Absorbed Material into a Labeled Waste Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via EH&S decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

First Aid Measures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All materials contaminated with 2-Methoxy-3-(methylthio)propanoic acid, including the chemical itself, used bench paper, gloves, and cleanup materials, must be disposed of as hazardous chemical waste.[2][4]

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

  • Arrange for pickup and disposal through your certified EH&S provider.

References

  • Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. (n.d.). Metasci.
  • Safety Data Sheet. (2024, March 2). Sigma-Aldrich.
  • Safety Data Sheet: Propionic acid. (n.d.). Carl ROTH.
  • Safety Data Sheet. (2021, December 24). Fisher Scientific.
  • 3-(Methylthio)propanoic acid | C4H8O2S | CID 563. (n.d.). PubChem - NIH.
  • 3-(Methylthio)propionic acid-SDS. (2024, May 29). MedChemExpress.
  • Safety Data Sheet. (2025, September 23). Thermo Fisher Scientific.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory - NCBI Bookshelf. NIH.
  • Working with Toxic chemicals Guideline. (n.d.). KAUST Health & Safety.
  • Safety Data Sheet. (2025, September 7). Thermo Fisher Scientific.
  • Safety Data Sheet. (2025, December 24). Fisher Scientific.
  • 3,3'-Thiodipropionic acid. (n.d.).
  • Safety Data Sheet: Propionic acid. (n.d.). Carl ROTH.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies.
  • College Of Science and Mathematics Laboratory Safety Manual. (n.d.). Montclair State University.
  • 3-THIOPROPIONIC ACID. (n.d.).

Sources

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